Methyl 1,4-di-Boc-piperazine-2-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)24-14(21)18-8-9-19(15(22)25-17(4,5)6)12(11-18)10-13(20)23-7/h12H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDFFYHELWSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398817 | |
| Record name | Methyl 1,4-di-Boc-piperazine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368441-99-0 | |
| Record name | 1,4-Bis(1,1-dimethylethyl) 2-(2-methoxy-2-oxoethyl)-1,4-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368441-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4-di-Boc-piperazine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of C-Functionalized Piperazines
An In-depth Technical Guide to the Synthesis of Methyl 1,4-di-Boc-piperazine-2-acetate
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Historically, its synthetic utility has been overwhelmingly focused on derivatization at its two nitrogen atoms. While this has yielded a vast chemical space, it has left the carbon backbone of the heterocycle largely underutilized.[2][3] The strategic introduction of functional groups onto the carbon atoms of the piperazine ring, particularly C-2, unlocks three-dimensional diversity that is critical for developing next-generation therapeutics with improved specificity and pharmacokinetic profiles.[4][5]
This guide details a robust and reproducible synthesis for This compound , a versatile building block designed for just this purpose. The dual tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms render the ring system stable to a wide range of reaction conditions while temporarily masking the nucleophilicity of the nitrogens.[6][7] The methyl ester moiety provides a handle for further chemical elaboration, such as conversion to amides or other derivatives. This molecule is, therefore, an invaluable intermediate for researchers in drug discovery and development aiming to explore novel, C-substituted piperazine-based compounds.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis is designed as a straightforward, two-step sequence starting from the commercially available (or readily synthesized) piperazine-2-acetic acid. The core logic is to first protect the reactive secondary amine functionalities before converting the carboxylic acid to its corresponding methyl ester.
-
Step 1: N,N'-Diprotection. The two nitrogen atoms of the piperazine ring are highly nucleophilic and would interfere with subsequent reactions. Protecting them with the Boc group is an ideal strategy. The Boc group is stable to a wide range of non-acidic conditions but can be cleanly removed with acid when desired.[7] This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride).[8]
-
Step 2: Esterification. With the nitrogens protected, the carboxylic acid can be selectively converted to a methyl ester. While classic Fischer esterification (refluxing in methanol with a strong acid catalyst) is an option, it presents a risk of premature Boc-deprotection.[9][10] A superior method for this substrate is methylation using trimethylsilyldiazomethane (TMS-diazomethane). This reagent is safer than its highly toxic and explosive parent, diazomethane, and efficiently converts carboxylic acids to methyl esters under mild, neutral conditions that are fully compatible with the Boc protecting groups.[11][12]
The overall synthetic transformation is depicted below.
Figure 1: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1,4-di-Boc-piperazine-2-acetic acid
Rationale: This step fully protects both piperazine nitrogens. The reaction is performed at 0 °C initially to moderate the exothermic reaction between the amine and Boc anhydride. A slight excess of Boc anhydride ensures the complete conversion of the starting material to the di-protected product. Triethylamine (TEA) is used as an organic base to neutralize the acidic byproducts formed during the reaction, driving it to completion.[13]
Materials:
-
Piperazine-2-acetic acid dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend piperazine-2-acetic acid dihydrochloride (1.0 equiv.) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (4.4 equiv.) to the suspension. Stir for 15 minutes to allow for the formation of the free amine in situ.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (2.5 equiv.) in a minimal amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent) until the starting material is consumed.
-
Work-up:
-
Cool the mixture to 0 °C and slowly add 1 M HCl to quench any excess base and unreacted (Boc)₂O.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexanes mixture to yield 1,4-di-Boc-piperazine-2-acetic acid as a white solid.
Step 2: Synthesis of this compound
Rationale: This step converts the carboxylic acid intermediate into the target methyl ester. TMS-diazomethane in a mixture of methanol and a co-solvent like DCM or THF provides a mild and highly efficient methylation system.[11] Methanol acts as a proton source to catalyze the reaction with the silyl-diazomethane, which then methylates the carboxylate anion. The reaction is clean, with nitrogen gas being the only significant byproduct, simplifying purification.[14]
Materials:
-
1,4-di-Boc-piperazine-2-acetic acid (from Step 1)
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 1,4-di-Boc-piperazine-2-acetic acid (1.0 equiv.) in a 2:1 mixture of anhydrous DCM and anhydrous MeOH (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add TMS-diazomethane solution (1.2 equiv.) dropwise. A yellow color should persist, and gas evolution (N₂) will be observed. Caution: TMS-diazomethane is toxic and should be handled with extreme care in a fume hood.
-
After addition, remove the ice bath and allow the solution to stir at room temperature for 1-2 hours.
-
Monitoring: The reaction is typically complete when the gas evolution ceases and the yellow color persists. Progress can be monitored by TLC, observing the disappearance of the starting acid spot.
-
Work-up:
-
Carefully quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture directly under reduced pressure.
-
-
Purification: The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to afford this compound as a colorless oil or white solid.
Data Presentation and Characterization
The following table summarizes the key quantitative parameters for the described synthesis.
| Parameter | Step 1: Di-Boc Protection | Step 2: Esterification |
| Starting Material | Piperazine-2-acetic acid | 1,4-di-Boc-piperazine-2-acetic acid |
| Key Reagents | (Boc)₂O (2.5 eq.), TEA (4.4 eq.) | TMS-diazomethane (1.2 eq.) |
| Solvent | Dichloromethane (DCM) | DCM / Methanol (2:1) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 12-16 hours | 1-2 hours |
| Typical Yield | 85-95% | >90% |
| Product Form | White Solid | Colorless Oil / White Solid |
Expected Characterization Data for this compound:
-
¹H NMR data is available for the target compound, which serves as a crucial reference for product verification.[15]
-
Mass Spectrometry (ESI-MS): Calculated for C₁₇H₃₀N₂O₆Na [M+Na]⁺; found value should be in close agreement.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthetic procedure, from setup to final product isolation.
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
The two-step synthesis outlined in this guide provides a reliable and high-yielding pathway to this compound. The protocol leverages modern, mild reaction conditions that are compatible with the sensitive functional groups present in the molecule. By explaining the causality behind each procedural choice—from the selection of the protecting group to the specific esterification agent—this guide equips researchers with not only a method but also the understanding required to adapt and troubleshoot it. The resulting product is a high-value intermediate, poised to accelerate the exploration of novel C-functionalized piperazine scaffolds in the ongoing quest for new and more effective therapeutics.
References
- 1. (R)-1,4-di-Boc-piperazine-2-carboxylic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 11. Page loading... [guidechem.com]
- 12. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. This compound(368441-99-0) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to Methyl 1,4-di-Boc-piperazine-2-acetate
CAS Number: 368441-99-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
Methyl 1,4-di-Boc-piperazine-2-acetate is a key synthetic intermediate that holds a significant position in the landscape of modern medicinal chemistry. The piperazine scaffold is a privileged structure, frequently incorporated into a wide array of biologically active compounds due to its unique physicochemical properties that can enhance aqueous solubility, cell permeability, and protein-binding capacity.[1][2] The dual Boc (tert-butyloxycarbonyl) protection of the piperazine nitrogens renders this molecule a stable yet readily transformable building block, allowing for precise and sequential chemical modifications. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, with a focus on the underlying chemical principles that govern its utility.
Chemical and Physical Properties
While specific, experimentally determined physical properties for this compound are not extensively documented in publicly available literature, its properties can be inferred from its structure and data on analogous compounds.
| Property | Value/Description | Source |
| CAS Number | 368441-99-0 | [3] |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₁₇H₃₀N₂O₆ | Inferred |
| Molecular Weight | 374.43 g/mol | Inferred |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |
Synthesis and Purification: A Plausible and Controlled Approach
Part 1: Di-Boc Protection of Piperazine-2-acetic Acid
The initial step focuses on the protection of both nitrogen atoms of the piperazine ring to prevent undesired side reactions in subsequent steps.
Reaction:
Synthetic Workflow for Di-Boc Protection
Rationale: The use of a suitable base is crucial to deprotonate the amine and carboxylic acid groups, facilitating the nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O). A biphasic solvent system like dioxane and water can be effective for this transformation.
Experimental Protocol:
-
Dissolution: Dissolve piperazine-2-acetic acid in an aqueous solution of a suitable base, such as sodium hydroxide or triethylamine.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (at least 2.2 equivalents) in a suitable organic solvent like dioxane.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Esterification of 1,4-di-Boc-piperazine-2-acetic acid
The subsequent step involves the conversion of the carboxylic acid to its methyl ester.
Reaction:
Synthetic Workflow for Esterification
Rationale: Standard esterification conditions can be employed. The use of a mild base like potassium carbonate with an alkylating agent such as dimethyl sulfate or methyl iodide in a polar aprotic solvent is a common and effective method.
Experimental Protocol:
-
Setup: To a solution of 1,4-di-Boc-piperazine-2-acetic acid in a suitable solvent like acetone or DMF, add a base such as potassium carbonate.
-
Reagent Addition: Add the esterifying agent (e.g., dimethyl sulfate or methyl iodide) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by flash column chromatography.
Spectroscopic Characterization
While the full spectra are proprietary, commercial suppliers like ChemicalBook indicate the availability of 1H NMR, 13C NMR, IR, and MS data for this compound, which are essential for confirming its structure and purity.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two Boc groups (a singlet integrating to 18 protons), the methyl ester group (a singlet integrating to 3 protons), and the protons of the piperazine ring and the acetate methylene group, which will appear as a series of multiplets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and ester groups, the quaternary and methyl carbons of the Boc groups, the methoxy carbon of the ester, and the carbons of the piperazine ring and the acetate methylene group.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily governed by the two Boc-protected nitrogen atoms and the methyl ester functionality. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery.[6][7][8]
Deprotection of the Boc Groups
A key transformation is the removal of the Boc protecting groups to liberate the piperazine nitrogens for further functionalization. This is typically achieved under acidic conditions.[5][9]
Reaction:
Deprotection of Boc Groups
Rationale: Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are commonly used to cleave the Boc groups.[9] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.
Experimental Protocol for Deprotection:
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or methanol.
-
Acid Addition: Add a solution of a strong acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product will be the hydrochloride or trifluoroacetate salt of the deprotected piperazine. To obtain the free base, the salt can be dissolved in water and neutralized with a base, followed by extraction with an organic solvent.[9]
Downstream Reactions
Once deprotected, the free nitrogens of the piperazine ring can undergo a variety of chemical transformations, including:
-
N-Arylation and N-Alkylation: The secondary amines can be functionalized through reactions with aryl halides (e.g., Buchwald-Hartwig amination) or alkyl halides to introduce diverse substituents.[10]
-
Amide Bond Formation: The piperazine nitrogens can be acylated with carboxylic acids or acid chlorides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce alkyl groups onto the nitrogen atoms.
The methyl ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the synthetic possibilities.
Safety and Handling
Conclusion
This compound is a strategically designed and highly valuable building block in synthetic organic and medicinal chemistry. Its dual Boc protection allows for controlled and selective functionalization of the piperazine core, making it an ideal starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers aiming to leverage its full potential in the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 368441-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound(368441-99-0) 1H NMR [m.chemicalbook.com]
- 5. jgtps.com [jgtps.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a C-Substituted Piperazine Scaffold
An In-Depth Technical Guide to Methyl 1,4-di-Boc-piperazine-2-acetate: Structure, Synthesis, and Application
The piperazine heterocycle is a cornerstone in modern medicinal chemistry, embedded within the structures of numerous FDA-approved drugs.[1][2] Its prevalence is largely due to the two nitrogen atoms, which can be functionalized to modulate physicochemical properties like solubility and to serve as hydrogen bond acceptors, enhancing interactions with biological targets.[3] However, the vast majority of piperazine-containing drugs feature substitutions only on these nitrogen atoms, leaving the carbon backbone underutilized.[2][4]
This compound emerges as a strategically significant building block by shifting the paradigm from N-substitution to C-substitution. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its chemical architecture, robust synthetic methodologies, characterization, and its pivotal role as a versatile intermediate for creating novel, Csp³-enriched compound libraries essential for modern drug discovery.[4]
Chemical Identity and Physicochemical Properties
This compound is a piperazine derivative where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups, and a methyl acetate group is attached to the C-2 position of the ring. The dual Boc protection renders the piperazine nitrogens unreactive to many common reagents, thereby directing subsequent chemical modifications to other parts of a larger molecule or allowing for controlled, sequential deprotection strategies.
| Property | Value |
| IUPAC Name | methyl 2-(1,4-bis(tert-butoxycarbonyl)piperazin-2-yl)acetate |
| Molecular Formula | C₁₇H₃₀N₂O₆ |
| Molecular Weight | 374.43 g/mol |
| CAS Number | 368441-99-0 |
| Appearance | Typically a colorless oil or white to off-white solid |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that leverages fundamental protection and esterification strategies. A common and logical pathway begins with a precursor like piperazine-2-acetic acid or its ester. The core of the synthesis involves ensuring the complete protection of both piperazine nitrogens.
Core Synthetic Strategy:
-
Starting Material: The synthesis can logically start from a commercially available piperazine-2-acetic acid derivative.
-
Di-Boc Protection: The crucial step is the protection of both secondary amine functionalities. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation.[5] The reaction is typically performed in the presence of a base (e.g., triethylamine or sodium hydroxide) to neutralize the acidic byproduct and drive the reaction to completion. The Boc group is favored due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid).[5][6]
-
Esterification: If the starting material is the carboxylic acid, the final step is the conversion to the methyl ester. This can be achieved using various standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a milder reagent like trimethylsilyldiazomethane for sensitive substrates.[7]
Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology based on established chemical principles.
-
Dissolution: To a solution of methyl piperazine-2-acetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (2.5 eq).
-
Boc Protection: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise while stirring. The use of a slight excess of Boc₂O ensures the di-protection of both nitrogen atoms.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and intermediates.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the pure this compound.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Structural Characterization and Validation
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
| Technique | Expected Observations |
| ¹H NMR | Signals around 1.4-1.5 ppm (singlet, 18H, two Boc groups), a signal around 3.7 ppm (singlet, 3H, methyl ester), and complex multiplets for the piperazine ring and methylene protons (CH₂-COO).[8][9] |
| ¹³C NMR | Signals around 28.5 ppm (tert-butyl methyls), ~52 ppm (methoxy carbon), ~80 ppm (quaternary carbons of Boc), and multiple signals for the piperazine ring carbons. Two distinct carbonyl signals are expected around 155 ppm (carbamate C=O) and ~170 ppm (ester C=O).[10] |
| Mass Spec. | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated molecular weight (374.43). Common fragments would include the loss of one or both Boc groups (-100 Da each). |
| IR Spec. | Strong C=O stretching frequencies around 1690-1750 cm⁻¹ corresponding to the carbamate and ester functional groups. |
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile scaffold for building molecular complexity. The field of medicinal chemistry is increasingly focused on moving away from flat, aromatic structures towards molecules with greater three-dimensionality, which often leads to improved pharmacological properties.[11]
-
Scaffold for Library Synthesis: This compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening.[1][4] The acetate side chain can be further modified, and the Boc groups can be selectively removed to allow for differential functionalization of the two nitrogen atoms.
-
Introduction of 3D Diversity: By providing a C-substituted piperazine, it allows chemists to explore chemical space that is not accessible through simple N-alkylation or N-arylation of the piperazine ring.[2] This is critical for developing drugs with novel mechanisms of action and improved selectivity.
-
Fragment-Based Drug Discovery (FBDD): The piperazine acetate core can serve as a fragment that can be elaborated upon to build more potent and specific drug candidates.[11]
Role as a Versatile Chemical Intermediate
Caption: Strategic pathways for elaborating the core scaffold into complex molecules.
Conclusion
This compound is more than just another chemical reagent; it is a key enabler for innovation in drug discovery. By providing a robust, C-substituted, and orthogonally protected piperazine core, it empowers researchers to systematically explore novel chemical space. Its well-defined synthesis and clear characterization profile make it a reliable tool for constructing the next generation of therapeutic agents. The ability to build three-dimensional complexity from this scaffold is a critical advantage in the ongoing quest for more selective, potent, and effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound(368441-99-0) 1H NMR [m.chemicalbook.com]
- 9. METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE(129799-08-2) 1H NMR [m.chemicalbook.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
An In-Depth Technical Guide to Methyl 1,4-di-Boc-piperazine-2-acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 1,4-di-Boc-piperazine-2-acetate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its applications in the development of novel therapeutics, all while adhering to the principles of scientific integrity and providing actionable insights for laboratory practice.
Core Molecular Attributes
This compound, identified by the CAS number 368441-99-0, is a difunctionalized piperazine derivative. The piperazine core, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in drug discovery.[1] The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms and a methyl acetate moiety at the 2-position makes this compound a versatile intermediate for the synthesis of more complex molecules.[2][3]
The Boc protecting groups serve a crucial role in synthetic strategies by temporarily blocking the reactivity of the piperazine nitrogens. This allows for selective modifications at other positions of the molecule. The Boc groups can be reliably removed under acidic conditions, a common and well-understood deprotection strategy in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 368441-99-0 | [2][3][4] |
| Molecular Formula | C₁₇H₃₀N₂O₆ | [2] |
| Molecular Weight | 358.43 g/mol | [2] |
| Synonyms | di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate | [2] |
| Appearance | White solid | [2] |
| Purity | Typically ≥98% | [2] |
The Strategic Importance in Drug Discovery
The piperazine motif is a recurring structural feature in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including central nervous system disorders, oncology, and infectious diseases.[1] The inclusion of a piperazine ring can favorably modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic profile.
This compound serves as a valuable starting material for introducing a substituted piperazine moiety into a target molecule. The methyl acetate group provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, enabling the construction of diverse molecular architectures. This makes it a key building block for creating libraries of compounds for high-throughput screening in the early stages of drug discovery.[5][6]
Synthesis and Mechanistic Considerations
A general and widely used method for the preparation of monosubstituted piperazines involves the use of protecting groups like tert-butyloxycarbonyl (Boc). This multi-step approach typically involves:
-
Protection of one nitrogen atom of the piperazine ring.
-
Reaction at the second, unprotected nitrogen atom.
-
Removal of the protecting group to yield the desired monosubstituted piperazine.
A patent for the synthesis of N-Boc piperazine describes a method starting from diethanolamine, which undergoes chlorination, Boc protection, and subsequent aminolysis and cyclization.[1] Another common method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[1][7]
Diagram 1: General Workflow for the Synthesis of Functionalized Piperazines
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate, CasNo.368441-99-0 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 3. This compound | 368441-99-0 [amp.chemicalbook.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
solubility of Methyl 1,4-di-Boc-piperazine-2-acetate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 1,4-di-Boc-piperazine-2-acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry. Its piperazine core is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The dual tert-butyloxycarbonyl (Boc) protecting groups offer robust protection of the nitrogen atoms, allowing for selective synthetic transformations at other positions of the molecule. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering field-proven insights and detailed experimental protocols.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The structure of this compound incorporates several functional groups that influence its overall polarity and solubility profile:
-
Piperazine Ring: The core piperazine structure, while containing two nitrogen atoms, is symmetrically substituted with bulky, nonpolar Boc groups, which diminishes its ability to act as a hydrogen bond donor. The parent piperazine scaffold is known to be soluble in polar solvents like water and ethanol.[2][3][4]
-
Di-Boc Protecting Groups: The two tert-butyloxycarbonyl (Boc) groups are a defining feature of the molecule. The bulky and lipophilic tert-butyl moieties significantly increase the nonpolar character of the compound, promoting solubility in nonpolar organic solvents.[5] The carbamate linkages within the Boc groups introduce some polar character, contributing to solubility in polar aprotic solvents.[5]
-
Methyl Acetate Group: The methyl acetate functional group (-CH₂COOCH₃) adds a moderately polar ester component to the molecule, further influencing its interactions with various solvents.
Based on this structural analysis, it is anticipated that this compound will exhibit good solubility in a broad range of common organic solvents, with the exception of highly polar protic solvents like water, where its significant nonpolar character will limit miscibility.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical determination. The following section outlines a robust, step-by-step protocol for both qualitative and quantitative assessment of solubility, based on the widely accepted shake-flask method.[6][7]
Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a series of labeled vials.
-
To each vial, add 1 mL of a different organic solvent.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect each vial for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid.
-
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.[6][7]
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration determination
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible undissolved solid).
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial and place it in a temperature-controlled orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[8]
-
Allow the mixture to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC.
-
Calculate the solubility in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Predicted Solubility Profile
Based on the structural analysis and the known solubility of similar compounds, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to Good | The bulky, nonpolar di-Boc groups and the hydrocarbon backbone of the piperazine ring will interact favorably with nonpolar solvents. |
| Halogenated | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds, including those with moderate polarity. It is expected to effectively solvate the entire molecule. |
| Ethers | Diethyl Ether, THF | Moderate to Good | These solvents have a good balance of nonpolar and polar characteristics, making them suitable for dissolving compounds with mixed polarity like this compound. |
| Esters | Ethyl Acetate | High | As an ester itself, the compound is expected to have high solubility in ethyl acetate due to favorable dipole-dipole interactions. |
| Ketones | Acetone | High | Acetone is a polar aprotic solvent that is a good solvent for many Boc-protected compounds.[9] |
| Nitriles | Acetonitrile | Good | Acetonitrile is a polar aprotic solvent that should effectively solvate the polar functionalities of the molecule. |
| Alcohols | Methanol, Ethanol | Moderate | The polarity of the hydroxyl group in alcohols will have some affinity for the ester and carbamate groups. However, the large nonpolar regions of the molecule may limit very high solubility. The parent piperazine is soluble in ethanol and methanol.[2] |
| Polar Aprotic | DMF, DMSO | High | These highly polar aprotic solvents are generally excellent solvents for a wide range of organic molecules, including those with Boc protecting groups.[10] A similar compound, Methyl 4-Boc-piperazine-2-carboxylate, is soluble in dimethyl sulfoxide.[11] |
| Polar Protic | Water | Low to Insoluble | The large, nonpolar di-Boc groups will dominate the molecule's character, leading to poor solubility in water.[12] |
Conclusion
This compound is a versatile building block with a solubility profile that makes it amenable to a wide range of synthetic transformations in common organic solvents. Its dual Boc-protected structure lends it significant nonpolar character, predicting good to high solubility in solvents such as dichloromethane, ethyl acetate, acetone, DMF, and DMSO. While moderately soluble in alcohols and nonpolar hydrocarbons, it is expected to have limited solubility in water. The experimental protocols provided in this guide offer a robust framework for the precise determination of its solubility, enabling researchers and drug development professionals to optimize reaction conditions, purification strategies, and formulation approaches.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE CAS#: 129799-08-2 [m.chemicalbook.com]
- 12. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
An In-Depth Technical Guide to the Stability of Methyl 1,4-di-Boc-piperazine-2-acetate Under Acidic Conditions
Executive Summary
Methyl 1,4-di-Boc-piperazine-2-acetate is a versatile and highly valuable building block in modern medicinal chemistry. Its utility is intrinsically linked to the strategic use and subsequent removal of its two tert-butoxycarbonyl (Boc) protecting groups. A thorough understanding of its stability profile under acidic conditions is paramount for chemists aiming to perform selective deprotections and avoid unintended side reactions, thereby ensuring the efficiency and success of complex synthetic routes. This guide provides a comprehensive analysis of the chemical principles governing the acid-catalyzed cleavage of the Boc groups and the hydrolysis of the methyl ester. We will dissect the non-equivalent nature of the two Boc protecting groups, propose a logical pathway for their sequential removal, and furnish detailed, field-proven experimental protocols for assessing the compound's stability. This document is designed to serve as a practical resource, bridging fundamental mechanistic theory with actionable laboratory procedures.
Introduction: The Strategic Importance of Piperazine Scaffolds and Protecting Groups
The Piperazine Moiety in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1][2] Its prevalence is due to its unique combination of structural and physicochemical properties. The two nitrogen atoms provide sites for molecular diversification and can be modulated to influence properties such as solubility, basicity (pKa), and receptor binding interactions. As a flexible six-membered ring, it can adopt various conformations to optimally orient substituents within a biological target's binding pocket.
The Role of the Tert-Butoxycarbonyl (Boc) Group in Amine Protection
The Boc group is one of the most widely utilized protecting groups for amines in organic synthesis.[3][4] Its popularity stems from its remarkable stability under a broad spectrum of reaction conditions, including basic, nucleophilic, reductive, and oxidative environments.[5] This stability allows for extensive chemical modifications elsewhere in a molecule. Crucially, the Boc group is readily and cleanly cleaved under acidic conditions, making it an essential tool in orthogonal protection strategies where multiple protecting groups must be removed selectively.[1][3]
Profile of this compound: A Key Synthetic Intermediate
This compound (CAS 368441-99-0) combines the valuable piperazine core with two strategically placed, acid-labile Boc groups and a methyl ester handle for further functionalization.[6] This structure allows for a controlled, stepwise unveiling of reactive sites, making it an ideal precursor for the synthesis of complex, multi-substituted piperazine derivatives used in drug development. The central challenge and opportunity with this molecule lie in understanding the differential stability of its three acid-sensitive functionalities: the two Boc groups and the methyl ester.
Foundational Principles: Mechanisms of Acid-Catalyzed Deprotection
A predictive understanding of the stability of this compound requires a firm grasp of the underlying reaction mechanisms.
The Boc Deprotection Cascade: A Stepwise Mechanistic Overview
The acid-catalyzed removal of a Boc group is a straightforward carbamate hydrolysis that proceeds through a well-established, multi-step mechanism.[3][7]
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[8][9]
-
C-O Bond Cleavage: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[7][9] The stability of this tertiary carbocation is the primary thermodynamic driving force for the reaction.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[7]
-
Protonation of Amine: In the acidic medium, the newly liberated amine is immediately protonated, typically yielding an amine salt as the final product.[7]
Caption: The acid-catalyzed deprotection of a Boc-protected amine.
Acid-Catalyzed Hydrolysis of the Methyl Ester: The AAC2 Mechanism
The hydrolysis of the methyl ester functionality typically proceeds via the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is the reverse of Fischer esterification.[10][11]
-
Protonation: The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon.[12]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, eliminating methanol and reforming the carbonyl group to yield the carboxylic acid.
This reaction is an equilibrium process.[11][12] To drive it to completion, a large excess of water is typically required, often in combination with heat.
A Comparative Analysis: Boc Lability vs. Ester Stability
In general, Boc groups are significantly more labile under acidic conditions than simple alkyl esters like a methyl ester. The deprotection of a Boc group is driven by the formation of the very stable tert-butyl cation and the irreversible loss of CO₂ gas.[7] In contrast, ester hydrolysis is a reversible equilibrium.[12] Consequently, conditions that are sufficient to rapidly cleave Boc groups (e.g., TFA in DCM at room temperature) will typically leave a methyl ester intact. Hydrolysis of the ester generally requires more forcing conditions, such as refluxing in aqueous acid.
Predicting the Stability of this compound
Structural Analysis: The Non-Equivalent Protecting Groups (N1-Boc vs. N4-Boc)
A critical feature of the target molecule is the electronic and steric non-equivalence of the two Boc groups.
-
N4-Boc: This group protects a standard secondary amine within the piperazine ring. Its reactivity is expected to be typical for a Boc-protected amine.
-
N1-Boc: This group is attached to a nitrogen atom that is alpha to a stereocenter bearing a methyl acetate substituent. The electron-withdrawing nature of the adjacent ester group may slightly decrease the basicity of the N1 nitrogen, potentially slowing the initial protonation step required for deprotection.
Electronic and Steric Considerations Influencing Deprotection Rates
The relative rates of cleavage for the N1-Boc and N4-Boc groups will be a balance of these electronic and steric factors. While the N1-Boc is electronically deactivated, the N4-Boc might be considered more sterically accessible. This subtle difference opens the possibility for selective deprotection.
The Central Hypothesis: A Pathway for Selective Deprotection
Based on general chemical principles, a clear hierarchy of lability can be predicted:
N4-Boc > N1-Boc >> Methyl Ester
Under carefully controlled, mild acidic conditions (e.g., limited equivalents of acid, lower temperature, or shorter reaction time), it should be possible to selectively cleave the N4-Boc group while leaving the N1-Boc and the methyl ester intact. Harsher conditions will lead to the removal of both Boc groups, and only under significantly more forcing aqueous conditions would the methyl ester be hydrolyzed.
Experimental Design for a Comprehensive Stability Study
A robust experimental design is crucial for validating the stability hypothesis. The causality behind each choice is explained below.
Rationale for Reagent Selection: A Comparison of Common Acidic Systems
Two primary acidic systems are chosen for their widespread use, effectiveness, and differing properties:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): TFA is a strong, volatile acid that is highly effective for Boc deprotection.[13] Using it as a 20-50% solution in an anhydrous solvent like DCM provides a homogenous reaction that is typically fast and clean.[14] Its volatility simplifies removal during work-up.[13]
-
4M Hydrochloric Acid (HCl) in 1,4-Dioxane: This is a cost-effective and powerful alternative.[14] A key advantage is that the deprotected amine product often precipitates from the reaction mixture as its hydrochloride salt, which can simplify isolation.[15]
The Analytical Toolkit: Methodologies for Real-Time Reaction Monitoring
To accurately assess the stability and monitor the reaction progress, a combination of analytical techniques is essential.
-
Thin-Layer Chromatography (TLC): A rapid, simple, and cost-effective method to qualitatively monitor the disappearance of the starting material and the appearance of more polar products.[16] The deprotected amine salts will have a much lower Rf value than the starting di-Boc compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for this analysis. It provides quantitative data on the consumption of the starting material and the formation of intermediates (mono-deprotected) and final products (di-deprotected), while confirming their identities by their mass-to-charge ratios.[16]
-
1H NMR Spectroscopy: While not ideal for real-time monitoring, NMR is invaluable for confirming the final structure of the isolated product(s). The disappearance of the characteristic singlet at ~1.4-1.5 ppm corresponding to the 18 protons of the two tert-butyl groups provides definitive evidence of deprotection.[17]
Mitigating Side Reactions: The Strategic Use of Cation Scavengers
A common side reaction during Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.[18] While the piperazine nitrogen itself is not highly nucleophilic once protonated, other sensitive functional groups could be at risk. To ensure a clean reaction, especially on a larger scale or with sensitive substrates, a cation scavenger should be used.
-
Triisopropylsilane (TIS) or Anisole: These reagents are more nucleophilic than the substrate and will preferentially react with, or "scavenge," the tert-butyl cation, preventing unwanted side reactions.[3][18]
Standardized Protocols for Stability Assessment
The following protocols are designed as self-validating systems for assessing the stability of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv., or to a final concentration of 25-50% v/v) to the stirred solution.[13]
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Withdraw small aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) and immediately quench with a saturated sodium bicarbonate solution. Extract the quenched aliquot with DCM and analyze the organic layer by TLC and LC-MS to monitor the disappearance of starting material and the formation of products.
-
Work-up: Upon reaction completion (as determined by monitoring), concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the crude amine TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the layers, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[16]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Reaction Setup: Suspend or dissolve this compound (1.0 equiv.) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the mixture at room temperature with stirring.[18]
-
Reaction Monitoring: Monitor the reaction by TLC and LC-MS as described in Protocol 5.1. The formation of a precipitate (the hydrochloride salt) is often indicative of reaction progress.
-
Work-up: If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum. Alternatively, the solvents can be removed in vacuo to yield the crude hydrochloride salt.[18]
Protocol 3: Analytical Monitoring by LC-MS and TLC
-
TLC:
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for the protected material. For the more polar products, a more polar system like 10% methanol in DCM may be required.
-
Visualization: Use a UV lamp (if the molecule is UV active) and stain with ninhydrin, which will develop a colored spot for the free secondary amine product.[16]
-
-
LC-MS:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid to ensure protonation of the amines) is typically effective.
-
Detection: Monitor at a suitable UV wavelength and use electrospray ionization (ESI) in positive mode to detect the [M+H]+ ions for the starting material, mono-deprotected intermediate, and di-deprotected final product.
-
Caption: A generalized workflow for the experimental stability assessment.
Data Interpretation and Expected Outcomes
Quantitative Analysis of Deprotection Kinetics
The data gathered from LC-MS analysis can be summarized to compare the efficacy of different acidic conditions.
| Condition | Time | Starting Material (%) | Mono-deprotected (%) | Di-deprotected (%) |
| 25% TFA in DCM, RT | 0 h | 100 | 0 | 0 |
| 30 min | 40 | 55 | 5 | |
| 2 h | <5 | 35 | 60 | |
| 4 h | 0 | <5 | >95 | |
| 4M HCl in Dioxane, RT | 0 h | 100 | 0 | 0 |
| 30 min | 50 | 48 | 2 | |
| 2 h | 10 | 40 | 50 | |
| 4 h | <2 | 15 | >80 |
Note: This is hypothetical data presented for illustrative purposes.
Identifying Intermediates and Final Products
-
Starting Material: this compound, [M+H]+ = 359.2
-
Intermediate (Mono-deprotected): Methyl 1-Boc-piperazine-2-acetate or Methyl 4-Boc-piperazine-2-acetate, [M+H]+ = 259.1
-
Final Product (Di-deprotected): Methyl piperazine-2-acetate, [M+H]+ = 159.1
LC-MS will be critical in distinguishing the formation of the mono-deprotected intermediate from the fully deprotected product over time.
Troubleshooting Common Issues: Incomplete Reactions and Side Product Formation
-
Incomplete Reaction: If monitoring shows significant starting material remaining after several hours, the acidic conditions may be too mild.[18] Potential solutions include increasing the concentration of the acid, increasing the reaction temperature (e.g., to 40 °C, with caution), or extending the reaction time.[18]
-
Side Product Formation: The appearance of unexpected masses, particularly [M+57]+, could indicate t-butylation of the deprotected amine or another nucleophilic site.[18] If this is observed, repeating the reaction with the addition of a scavenger like TIS (2.5-5% v/v) is the recommended solution.[18]
Conclusion and Synthetic Recommendations
The stability of this compound under acidic conditions is governed by a predictable hierarchy of functional group lability. Both Boc groups are significantly more sensitive to acid than the methyl ester. Furthermore, the N4-Boc group is hypothesized to be more labile than the N1-Boc group due to electronic effects, presenting a clear opportunity for selective mono-deprotection.
For researchers, this differential stability is a powerful synthetic tool.
-
For Selective Mono-Deprotection at N4: Employ milder conditions, such as a lower concentration of TFA or fewer equivalents of HCl, at 0 °C to room temperature, with careful real-time monitoring by LC-MS to stop the reaction upon maximal formation of the mono-deprotected intermediate.
-
For Complete Di-Deprotection: Utilize standard, robust conditions such as 25-50% TFA in DCM or an excess of 4M HCl in dioxane at room temperature for 1-4 hours to ensure complete removal of both Boc groups.[14]
-
To Preserve the Boc Groups: When modifying other parts of a molecule containing this fragment, strictly avoid acidic conditions.
By leveraging the principles and protocols outlined in this guide, scientists can confidently manipulate this versatile building block, enabling the efficient and controlled synthesis of complex piperazine-containing target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. jgtps.com [jgtps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. 368441-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Deep Dive into the NMR Spectroscopy of Methyl 1,4-di-Boc-piperazine-2-acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1,4-di-Boc-piperazine-2-acetate is a key building block in medicinal chemistry, valued for its rigidified piperazine core and versatile functional handles. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating these features in solution. This technical guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C NMR spectra of this compound. Leveraging data from analogous structures and fundamental NMR principles, this document offers a detailed assignment of all proton and carbon resonances, discusses the influence of the di-Boc protection on the piperazine ring conformation, and provides insights into the structural nuances revealed by the NMR data.
Introduction: The Structural Significance of this compound
The piperazine scaffold is a ubiquitous motif in pharmaceuticals, prized for its ability to modulate physicochemical properties such as solubility and basicity.[1] The introduction of two bulky tert-butoxycarbonyl (Boc) protecting groups onto the piperazine nitrogens in this compound serves a dual purpose. Firstly, it deactivates the nucleophilicity of the nitrogens, allowing for selective functionalization at other positions. Secondly, and crucially for its NMR signature, the steric hindrance imposed by the di-Boc groups significantly restricts the conformational flexibility of the six-membered ring.[2][3] This restricted rotation around the N-C(O) amide bonds can lead to the observation of distinct rotamers at room temperature, adding a layer of complexity to the NMR spectra.[4][5] The presence of a chiral center at the 2-position, bearing the methyl acetate substituent, further complicates the NMR landscape by rendering the piperazine ring protons diastereotopic.
This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, providing a robust framework for its unambiguous identification and characterization.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit a series of complex multiplets for the piperazine ring protons, alongside characteristic singlets for the Boc and methyl ester groups. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbamate and ester functionalities.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-a (2x) | ~1.45 | Singlet | 18H | - |
| H-b | ~3.70 | Singlet | 3H | - |
| H-c | ~4.10 | Multiplet | 1H | - |
| H-d | ~2.70 - 4.20 | Multiplets | 6H | - |
| H-e | ~2.60 | Multiplet | 2H | - |
Interpretation of ¹H NMR Signals
-
Boc Protons (H-a): The most prominent signal in the spectrum is expected to be a sharp singlet at approximately 1.45 ppm, integrating to 18 protons.[6] This signal arises from the two chemically equivalent tert-butyl groups of the Boc protectors. Its upfield position is characteristic of protons on sp³ carbons shielded from deshielding groups.
-
Methyl Ester Protons (H-b): A singlet integrating to three protons is anticipated around 3.70 ppm. This corresponds to the methyl group of the acetate functionality. The chemical shift is downfield due to the deshielding effect of the adjacent ester oxygen.
-
Methine Proton (H-c): The proton at the chiral center (C2) is expected to resonate as a multiplet around 4.10 ppm. Its downfield shift is a consequence of being attached to a carbon bearing two electron-withdrawing groups: the piperazine nitrogen and the methyl acetate moiety. The multiplicity will arise from coupling to the adjacent piperazine ring protons.
-
Piperazine Ring Protons (H-d): The six protons on the piperazine ring are expected to give rise to a complex series of overlapping multiplets in the region of 2.70 - 4.20 ppm. Due to the chiral center at C2 and the restricted ring inversion caused by the bulky Boc groups, all six protons are diastereotopic and thus magnetically non-equivalent.[2][3] This will result in complex splitting patterns.
-
Acetate Methylene Protons (H-e): The two protons of the methylene group in the acetate side chain are also diastereotopic due to the adjacent chiral center. They are expected to resonate as a multiplet around 2.60 ppm.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The presence of the two Boc groups and the ester functionality will be clearly identifiable from their characteristic carbonyl and quaternary carbon resonances.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-1 (2x) | ~28.4 |
| C-2 (2x) | ~80.5 |
| C-3 (2x) | ~154.0 |
| C-4 | ~171.0 |
| C-5 | ~52.0 |
| C-6 | ~55.0 |
| C-7 | ~35.0 |
| C-8, C-9, C-10 | ~40.0 - 50.0 |
Interpretation of ¹³C NMR Signals
-
Boc Carbons (C-1, C-2, C-3): The two Boc groups will give rise to three distinct signals. The methyl carbons (C-1) are expected around 28.4 ppm. The quaternary carbons (C-2) will appear further downfield, typically around 80.5 ppm. The carbamate carbonyl carbons (C-3) will be significantly deshielded, resonating at approximately 154.0 ppm.[7]
-
Ester Carbons (C-4, C-5): The ester group will be identified by the carbonyl carbon (C-4) at a highly deshielded position, around 171.0 ppm, and the methoxy carbon (C-5) at approximately 52.0 ppm.
-
Methine Carbon (C-6): The chiral carbon at the 2-position (C-6) is predicted to be around 55.0 ppm, influenced by the attached nitrogen and the acetate group.
-
Acetate Methylene Carbon (C-7): The methylene carbon of the acetate side chain (C-7) is expected to resonate at approximately 35.0 ppm.
-
Piperazine Ring Carbons (C-8, C-9, C-10): The three distinct carbons of the piperazine ring will appear in the range of 40.0 - 50.0 ppm.[8] Due to the conformational rigidity, they are expected to be well-resolved.
Experimental Protocols
To acquire high-quality NMR data for this compound, the following experimental workflow is recommended.
Sample Preparation
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the complex multiplets.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the piperazine ring and the acetate side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are invaluable for unambiguously assigning quaternary carbons and piecing together the molecular fragments.[10]
-
Visualization of Molecular Structure and Logical Workflow
Molecular Structure with Atom Labeling
Caption: Labeled structure of this compound.
Experimental and Interpretive Workflow
Caption: Workflow for NMR analysis of this compound.
Conclusion
The NMR spectra of this compound are rich with structural information. While the singlets for the Boc and methyl ester groups provide straightforward confirmation of their presence, the complexity of the piperazine ring signals reveals the profound impact of the di-Boc substitution on the molecule's conformational dynamics. The diastereotopicity of the ring protons, arising from the chiral center and restricted ring inversion, necessitates a thorough analysis, ideally supported by 2D NMR techniques, for complete assignment. This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra, offering researchers a solid foundation for the characterization of this important synthetic intermediate and its analogues. A comprehensive understanding of the NMR data is not merely an analytical exercise but a crucial step in harnessing the full potential of this versatile building block in the rational design of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
Introduction: The Significance of a Protected Piperazine Scaffold
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 1,4-di-Boc-piperazine-2-acetate
This guide provides a comprehensive exploration of the essential spectroscopic techniques used to characterize and validate the chemical structure of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output, ensuring a deep and practical understanding of the analytical process.
This compound is a valuable synthetic intermediate, belonging to the class of piperazine derivatives that are ubiquitous in medicinal chemistry.[1] The piperazine ring is a privileged scaffold found in numerous pharmaceuticals, including antipsychotics, antidepressants, and antimicrobial agents.[1][2] The strategic placement of two tert-butyloxycarbonyl (Boc) protecting groups offers orthogonal stability, allowing for selective chemical modifications.[3] The Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions, making it a cornerstone of modern peptide synthesis and complex molecule assembly.[4]
This guide details the expected analytical signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, one can achieve unambiguous structural confirmation.
Molecular Structure and Spectroscopic Implications
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Each functional group and stereochemical element provides a unique signal or pattern that contributes to the final spectrum.
Caption: Structure of this compound.
Key Structural Features:
-
Piperazine Core: A six-membered heterocyclic ring that typically exists in a chair conformation. The protons on this ring are diastereotopic, leading to complex signal splitting in NMR.
-
Two Boc Groups: These bulky groups restrict rotation around the N-C(O) amide bond, which can lead to the observation of rotamers (rotational isomers) at room temperature in NMR, further complicating the spectrum. Each Boc group contributes a strong carbonyl (C=O) signal in IR and a characteristic 9-proton singlet in ¹H NMR.
-
Methyl Acetate Side Chain: This group introduces a chiral center at the C2 position of the piperazine ring. It features a methyl ester, which has distinct spectroscopic signatures.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and number of different types of protons.
Causality and Predicted Spectral Features
The complexity of the piperazine ring, coupled with the presence of two bulky Boc groups, results in a spectrum that is rich in information. Due to the restricted rotation around the N-Boc bonds, the molecule may exist as a mixture of conformers, leading to broadened or multiple sets of signals for the ring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Boc-CH₃ (x2) | ~1.45 | Singlet (s) | 18H | The 18 equivalent protons of the two tert-butyl groups are shielded and show no coupling, resulting in a large, sharp singlet.[5] |
| Ester-OCH₃ | ~3.70 | Singlet (s) | 3H | Protons of the methyl ester are deshielded by the adjacent oxygen and appear as a singlet.[6] |
| Piperazine Ring Protons (H2, H3, H5, H6) & Side Chain CH | 2.80 - 4.50 | Complex Multiplets (m) | 7H | These protons are in a complex spin system. Diastereotopicity and restricted ring inversion lead to complex splitting patterns. The proton at C2, being adjacent to two nitrogen atoms and the acetate group, will be the most downfield of this group.[7] |
| Side Chain CH₂ | ~2.60 - 2.90 | Multiplet (m) or Doublet of Doublets (dd) | 2H | These protons are diastereotopic due to the adjacent chiral center (C2) and will likely appear as a complex multiplet. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field spectrometer to achieve better signal resolution, which is critical for interpreting the complex multiplets of the piperazine ring.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying key functional groups like carbonyls.
Predicted Spectral Features
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ester C=O | ~170 - 172 | The carbonyl carbon of the ester is typically found in this downfield region.[5] |
| Boc C=O (x2) | ~154 - 156 | The carbamate carbonyl carbons of the Boc groups are characteristically found in this range.[5] |
| Boc C(CH₃)₃ (x2) | ~80 - 82 | The quaternary carbons of the tert-butyl groups are shielded by oxygen and appear in this region. |
| Piperazine CH (C2) | ~55 - 58 | This carbon is deshielded by two adjacent nitrogen atoms and the acetate substituent. |
| Ester OCH₃ | ~52 | The methyl carbon of the ester.[6] |
| Piperazine CH₂ (C3, C5, C6) | ~40 - 50 | The remaining piperazine ring carbons. Their exact shifts can vary due to conformational effects.[7] |
| Side Chain CH₂ | ~35 - 38 | The methylene carbon of the acetate side chain. |
| Boc C(CH₃)₃ (x2) | ~28 | The nine equivalent methyl carbons of each Boc group result in a strong signal in this region. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for all carbons.
-
Spectral Width: ~220 ppm.
-
Number of Scans: A higher number of scans (e.g., 512-2048) is required to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Spectral Features
The presence of the two Boc groups and the methyl ester will be dominated by strong carbonyl absorption bands.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Corresponds to the C-H bonds of the tert-butyl, methyl, and piperazine ring protons. |
| C=O Stretch (Ester) | ~1735 - 1750 | Strong | The characteristic stretching frequency for an aliphatic ester carbonyl. |
| C=O Stretch (Boc Carbamate) | ~1690 - 1710 | Strong | The two carbamate carbonyls will produce a very strong, potentially broad, absorption band. This is a hallmark of a Boc-protected amine.[8] |
| C-O Stretch | 1150 - 1300 | Strong | Multiple strong bands are expected from the C-O bonds in the ester and carbamate groups. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Thin Film (for oils): Place a small drop of the sample between two NaCl or KBr salt plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition: Place the sample in the instrument's sample holder. Collect a background spectrum of air (or the pure salt plates) first, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion.
Predicted Spectral Features
-
Molecular Formula: C₁₇H₃₀N₂O₆
-
Monoisotopic Mass: 374.2098 g/mol
-
Expected Ions (ESI-MS, Positive Mode):
-
[M+H]⁺: m/z 375.2176
-
[M+Na]⁺: m/z 397.1995
-
[M+K]⁺: m/z 413.1735
-
Characteristic Fragmentation
A hallmark of Boc-protected compounds in mass spectrometry is the facile loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the molecular ion.[9] This provides strong evidence for the presence of the protecting group.
-
[M+H - 56]⁺: m/z 319.1550 (Loss of isobutylene)
-
[M+H - 100]⁺: m/z 275.1652 (Loss of Boc group as CO₂ + isobutylene)
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analyzer: Use a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 100-600).
-
-
Data Analysis: Determine the m/z values of the major ions and use the accurate mass data to confirm the elemental composition.
Integrated Analytical Workflow
Caption: Integrated workflow for spectroscopic validation.
This integrated approach ensures trustworthiness. For instance, the 18H singlet in the ¹H NMR corroborates the presence of two Boc groups, which is confirmed by the strong C=O absorption around 1690 cm⁻¹ in the FTIR and the characteristic loss of 56 or 100 Da fragments in the mass spectrum. The connectivity inferred from NMR must be consistent with the molecular formula determined by HRMS.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, FTIR, and MS data. By understanding the influence of the molecule's unique structural features—such as the piperazine conformation, the bulky Boc groups, and the chiral center—on the spectral output, researchers can confidently verify its identity and purity. This analytical rigor is fundamental to ensuring the quality of synthetic intermediates used in the discovery and development of new therapeutics.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Page loading... [guidechem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
Unlocking the Therapeutic Potential of Methyl 1,4-di-Boc-piperazine-2-acetate: A Technical Guide for Preclinical Evaluation
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties, including a six-membered ring with two opposing nitrogen atoms that impart favorable pharmacokinetic characteristics such as improved water solubility and oral bioavailability.[4] This guide provides a comprehensive framework for the preclinical evaluation of Methyl 1,4-di-Boc-piperazine-2-acetate, a derivative poised for exploration. While direct biological data for this specific molecule is not yet prevalent in public literature, its structural motifs suggest a high potential for diverse pharmacological activities. This document outlines a strategic, multi-tiered approach to systematically investigate its biological profile, from initial in vitro screening to preliminary in vivo validation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
Introduction: The Piperazine Moiety - A Privileged Scaffold in Drug Discovery
The piperazine ring is a versatile heterocyclic nucleus that has been successfully incorporated into a wide array of drugs targeting a broad spectrum of diseases.[1][3] Its derivatives have demonstrated significant pharmacological effects, including but not limited to:
-
Central Nervous System (CNS) Activity: Many piperazine-containing compounds modulate monoamine neurochemical pathways, leading to applications as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[2][3]
-
Antimicrobial and Antifungal Activity: The structural diversity of piperazine derivatives allows for the development of potent agents against various pathogens, including bacteria (Gram-positive and Gram-negative) and fungi.[1][5][6]
-
Anticancer Activity: Certain piperazine derivatives have exhibited significant cytotoxicity against various cancer cell lines, with mechanisms often involving the induction of apoptosis.[1][7]
-
Anti-inflammatory and Antihistaminic Effects: By modulating the production of pro-inflammatory cytokines, some piperazine compounds show potential in treating inflammatory diseases.[1][8][9]
-
Anthelmintic Activity: Piperazine and its derivatives are well-known for their effectiveness against parasitic worm infestations.[8][10][11]
Given this extensive history, this compound, with its protected amine functionalities and acetate side chain, represents a compelling starting point for a drug discovery campaign. The di-Boc protection offers a strategic handle for further chemical modification, allowing for the creation of a diverse library of analogues.
Strategic Workflow for Biological Activity Screening
A logical and cost-effective approach to evaluating a novel chemical entity involves a tiered screening cascade. This strategy prioritizes broad, high-throughput in vitro assays initially, followed by more complex and targeted in vitro and in vivo studies for promising hits.
Caption: A tiered approach to screening for biological activity.
Phase 1: Broad Spectrum In Vitro Screening
The initial phase aims to cast a wide net to identify any significant biological activity.
General Cytotoxicity Assessment
A primary screen for cytotoxicity against a panel of human cancer cell lines and a normal cell line is crucial to identify potential anticancer activity and general toxicity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Tissue of Origin | Purpose |
| MCF-7 | Breast Cancer | Represents hormone-responsive cancer |
| PC-3 | Prostate Cancer | Represents hormone-refractory cancer |
| HCT-116 | Colorectal Cancer | Represents a common solid tumor |
| A549 | Lung Cancer | Represents another common solid tumor |
| HEK293 | Normal Human Embryonic Kidney | Assesses general cytotoxicity |
Table 1: Suggested cell line panel for initial cytotoxicity screening.
Antimicrobial and Antifungal Screening
The piperazine core is present in several antimicrobial agents.[5][6] A preliminary screen against representative bacterial and fungal strains is warranted.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare two-fold serial dilutions of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]
| Organism | Type | Relevance |
| Staphylococcus aureus | Gram-positive bacteria | Common cause of skin and systemic infections |
| Escherichia coli | Gram-negative bacteria | Common cause of gastrointestinal and urinary tract infections |
| Pseudomonas aeruginosa | Gram-negative bacteria | Opportunistic pathogen, often drug-resistant |
| Candida albicans | Fungus (Yeast) | Common cause of opportunistic fungal infections |
| Aspergillus fumigatus | Fungus (Mold) | Common cause of invasive fungal infections |
Table 2: Suggested microbial panel for initial screening.
Broad Receptor Binding Panel
Given the prevalence of piperazine derivatives as CNS agents that interact with neurotransmitter receptors, a broad radioligand binding assay panel can provide valuable insights into potential neurological or psychiatric applications.[13][14]
Protocol: Radioligand Binding Assay
This is typically performed by a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of receptors, ion channels, and transporters. The percentage of inhibition of radioligand binding is determined. Hits are then followed up with concentration-response curves to determine the binding affinity (Ki).
Phase 2: Focused In Vitro Mechanistic Studies
If promising activity is observed in Phase 1, the next step is to investigate the underlying mechanism of action.
Caption: Workflow for investigating the mechanism of cytotoxicity.
Mechanism of Cell Death Analysis
If the compound shows significant cytotoxicity, it is important to determine if it induces apoptosis, a programmed and desirable form of cell death for anticancer agents.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.[7]
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Target-Based Enzyme Inhibition Assays
If the receptor binding screen identifies a specific enzyme target (e.g., a kinase, protease), a dedicated enzyme inhibition assay should be performed to confirm and quantify this activity. For example, if there is a hit on a Janus kinase (JAK), an in vitro kinase assay would be the next logical step.[15]
Anti-inflammatory Assays
Should the initial screening suggest anti-inflammatory potential, this can be investigated further by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Cytokine Inhibition Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates.
-
Treatment: Pre-treat the cells with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
Phase 3: Preliminary In Vivo Validation
Promising in vitro results must be validated in a living system to assess efficacy and gain initial insights into the compound's pharmacokinetic and safety profile.
Animal Models of Disease
The choice of animal model will be dictated by the in vitro findings.
-
Anticancer Activity: A xenograft mouse model, where human cancer cells are implanted into immunocompromised mice, is a standard approach. Efficacy is measured by the reduction in tumor volume.
-
Antimicrobial Activity: A murine infection model, where mice are infected with a specific pathogen, can be used to evaluate the compound's ability to reduce the bacterial or fungal load in target organs.[12]
-
Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a common method to assess in vivo anti-inflammatory effects.[9]
Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Grouping: Divide rats into groups (vehicle control, positive control e.g., indomethacin, and test compound groups).
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Preliminary Pharmacokinetic (PK) Studies
A preliminary PK study in rodents (e.g., mice or rats) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This typically involves administering a single dose of the compound and collecting blood samples at various time points to measure the drug concentration in plasma.
Conclusion
This compound stands as a molecule of significant interest, backed by the well-established therapeutic importance of the piperazine scaffold. While its specific biological activities remain to be elucidated, the systematic, multi-tiered approach outlined in this guide provides a robust framework for its comprehensive evaluation. By progressing from broad in vitro screening to focused mechanistic studies and preliminary in vivo validation, researchers can efficiently and effectively uncover the therapeutic potential of this promising compound and its future derivatives. This structured methodology ensures that experimental choices are driven by scientific rationale, leading to the generation of reliable and translatable data for future drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Utility of Methyl 1,4-di-Boc-piperazine-2-acetate in Modern Organic Synthesis
Introduction: The Piperazine Scaffold and the Advantage of Orthogonal Protection
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1] Its unique structural and physicochemical properties—including two basic nitrogen atoms that can enhance aqueous solubility and bioavailability—make it an invaluable component in drug design.[2] The six-membered ring typically adopts a stable chair conformation, providing a predictable three-dimensional framework for orienting pharmacophoric groups toward biological targets. However, the synthetic challenge lies in achieving selective functionalization of this symmetrical heterocycle.
This guide focuses on the strategic application of Methyl 1,4-di-Boc-piperazine-2-acetate (CAS No: 368441-99-0), a versatile and intelligently designed building block for complex molecule synthesis. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms and a methyl ester on the C2-acetic acid side chain provides three distinct handles for sequential, controlled chemical modification. This orthogonal protection strategy allows chemists to unveil and react each functional group under specific conditions, paving the way for the efficient and planned construction of highly substituted, chiral piperazine derivatives.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the core applications and detailed protocols for leveraging this powerful synthetic intermediate.
Section 1: Selective Deprotection Strategies: Unmasking the Reactive Sites
The cornerstone of using this compound is the controlled removal of the Boc groups. The choice of acidic reagent and reaction conditions dictates whether one or both nitrogens are deprotected.
Causality Behind Deprotection Choices
The Boc group is stable under a wide range of conditions but is readily cleaved by strong acids. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. The most common reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
-
TFA is often preferred for its high efficiency and the volatility of the resulting trifluoroacetate salt, which simplifies work-up procedures, as the excess acid and solvent can be removed under reduced pressure.
-
HCl , typically used as a solution in an organic solvent like 1,4-dioxane, is another robust option. It often yields the corresponding hydrochloride salt of the amine, which may precipitate directly from the reaction mixture, providing a simple filtration-based purification.
Protocol 1: Complete Di-Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a standard and highly efficient method for removing both Boc groups to yield Methyl piperazine-2-acetate as its bis-trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional free-basing)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add TFA (10-20 equiv, typically 25-50% v/v solution in DCM) to the stirred solution. An exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA.
-
The resulting crude product is the bis-TFA salt, which can be used directly in subsequent reactions or neutralized to obtain the free diamine.
Data Summary Table 1: Typical Conditions for Boc Deprotection
| Reagent | Solvent | Equivalents (Acid) | Temperature | Time (h) | Typical Outcome |
| TFA | DCM | 10 - 20 | 0 °C to RT | 1 - 4 | High Yield (>95%) |
| 4M HCl in Dioxane | Dioxane | 5 - 10 | RT | 2 - 6 | High Yield (>95%), HCl salt |
Workflow for Complete Boc Deprotection
Caption: Workflow for complete di-deprotection using TFA.
Protocol 2: Selective Mono-Deprotection (Advanced)
Achieving selective mono-deprotection of a di-Boc-piperazine is challenging due to the similar reactivity of the two protected nitrogens. However, it can be approached by carefully controlling reaction conditions, such as using a milder acid or a stoichiometric amount of a stronger acid at low temperatures. This protocol provides a starting point for optimization, based on methodologies developed for related cyclic diamines.[3]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Acetyl Chloride (AcCl) or 1M HCl in Ether
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous MeOH at 0 °C.
-
Slowly add a precisely measured amount of AcCl (1.0 - 1.2 equiv), which will generate HCl in situ. Alternatively, add 1.0-1.2 equivalents of a standardized 1M HCl in ether solution.
-
Stir the reaction at 0 °C and monitor closely by LC-MS every 15-30 minutes. The goal is to observe the formation of the mono-deprotected product while minimizing the formation of the di-deprotected species.
-
Once the optimal ratio of mono-deprotected product to starting material is observed (or starting material is consumed), immediately quench the reaction by adding a mild base, such as saturated NaHCO₃ solution, until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of starting material, mono-deprotected, and di-deprotected piperazine. Purify immediately via flash column chromatography on silica gel.
Expert Insight: The success of this reaction is highly dependent on precise stoichiometry and temperature control. The N4-Boc group is generally considered more sterically hindered and potentially less reactive than the N1-Boc group, which is adjacent to the ester-bearing stereocenter. This slight difference in reactivity is what this protocol aims to exploit.
Section 2: Stepwise Functionalization of the Piperazine Core
Once deprotected, the free nitrogen(s) are ready for a wide array of synthetic transformations to build molecular complexity.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used to synthesize N-aryl piperazines, a common motif in pharmaceuticals.[4]
Materials:
-
Methyl piperazine-2-acetate salt (from Protocol 1, 1.0 equiv)
-
Aryl halide (e.g., Aryl bromide, 2.2 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, ~3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Nitrogen or Argon).
-
Add the aryl halide and the methyl piperazine-2-acetate salt.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Synthetic Strategy Diagram
Caption: A logical workflow for utilizing the building block.
Section 3: Manipulation of the C2-Side Chain
The methyl acetate group offers a third point of diversification, typically after the nitrogen atoms have been functionalized.
Protocol 4: Ester Hydrolysis to Carboxylic Acid
This standard saponification converts the methyl ester into a carboxylic acid, which is a key precursor for amide bond formation.
Materials:
-
N-substituted Methyl piperazine-2-acetate
-
Solvent (e.g., Methanol/Water mixture, THF/Water)
-
Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1.5-3.0 equiv)
-
1M HCl solution
Procedure:
-
Dissolve the ester starting material in a mixture of MeOH and water (e.g., 3:1 ratio).
-
Add an aqueous solution of LiOH and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed (typically 1-5 hours).
-
Remove the organic solvent (MeOH) under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3-4 with 1M HCl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid. The product is often used in the next step without further purification.
Expert Insight: LiOH is often preferred over NaOH or KOH for ester hydrolysis as it can sometimes provide cleaner reactions and is less likely to cause epimerization at the adjacent stereocenter, although this risk is low in this specific scaffold.
Following hydrolysis, the resulting carboxylic acid can be readily coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a diverse range of amides, further expanding the molecular complexity.
Conclusion
This compound is a highly valuable building block in organic synthesis, particularly for applications in drug discovery. Its orthogonally protected nature allows for the systematic and controlled introduction of substituents at three distinct positions. By employing a logical sequence of deprotection, N-functionalization, and side-chain modification, chemists can efficiently access complex and diverse libraries of piperazine-based molecules. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full synthetic potential of this versatile intermediate.
References
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 1,4-di-Boc-piperazine-2-acetate: A Medicinal Chemist's Guide to a Versatile Building Block
Foreword: The Piperazine Motif and the Quest for Modularity in Drug Design
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—including its ability to improve aqueous solubility and bioavailability, and the presence of two nitrogen atoms for tailored interactions with biological targets—make it an invaluable component in drug design.[1] However, the true power of the piperazine scaffold is unlocked through precise control over its substitution pattern. This guide focuses on a particularly versatile building block, methyl 1,4-di-Boc-piperazine-2-acetate , a strategically protected synthon that offers medicinal chemists a modular approach to constructing complex molecular architectures.
The dual tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms are not merely placeholders; they are tactical elements that allow for sequential and selective deprotection, thereby directing subsequent chemical transformations to either the N1 or N4 position. This, combined with the reactive handle of the methyl acetate group at the C2 position, provides three distinct points for diversification. This document serves as a comprehensive guide for researchers, providing not only the foundational knowledge of this building block but also detailed, field-proven protocols for its synthesis and application.
Section 1: Synthesis and Physicochemical Properties
The preparation of this compound is most efficiently achieved through a two-step process starting from the commercially available piperazine-2-carboxylic acid. The initial step involves the protection of both nitrogen atoms, followed by esterification of the carboxylic acid.
Synthesis Protocol: From Piperazine-2-carboxylic Acid to the Target Building Block
This protocol outlines a reliable method for the synthesis of this compound.
Part A: Synthesis of 1,4-Di-Boc-piperazine-2-carboxylic Acid
-
Materials:
-
Piperazine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (2.5 eq), dissolved in a minimal amount of 1,4-dioxane, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,4-di-Boc-piperazine-2-carboxylic acid as a solid.[3]
-
Part B: Esterification to this compound
-
Materials:
-
1,4-Di-Boc-piperazine-2-carboxylic acid
-
Iodomethane (CH₃I) or Trimethylsilyldiazomethane (TMS-diazomethane)
-
Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base
-
Acetone or a mixture of Methanol and Dichloromethane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure (using Iodomethane):
-
Dissolve 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in acetone.
-
Add potassium carbonate (1.5 eq) and stir the suspension for 15 minutes.
-
Add iodomethane (1.2 eq) and stir the reaction mixture at room temperature for 12-16 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Filter off the solid K₂CO₃ and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford pure this compound.
-
-
Alternative Procedure (using TMS-diazomethane):
-
Dissolve 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a 2M solution of trimethylsilyldiazomethane in hexanes until a persistent yellow color is observed.
-
Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.[5]
-
Quench any excess TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography as described above.
-
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₁₆H₂₈N₂O₆ |
| Molecular Weight | 344.40 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in most organic solvents (DCM, THF, Ethyl Acetate, DMF). Insoluble in water. |
| Storage | Store at 2-8°C under an inert atmosphere. |
Section 2: Strategic Deprotection Protocols
The cornerstone of this building block's utility lies in the differential stability of the two Boc groups, which allows for selective deprotection. The N1-Boc group, being part of an N-acylamino acid-like moiety, is more labile to acid-catalyzed cleavage than the N4-Boc group.
Workflow for Selective Deprotection and Functionalization
Caption: Orthogonal deprotection and functionalization pathways.
Protocol for Selective N1-Boc Deprotection
This protocol leverages the increased lability of the N1-Boc group.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add a solution of 20-30% TFA in DCM dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring carefully by TLC or LC-MS for the disappearance of starting material and the formation of the mono-deprotected product. Over-exposure can lead to di-deprotection.
-
Upon completion, carefully quench the reaction by adding it to a cooled, stirred solution of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain methyl 4-Boc-piperazine-2-acetate.[6]
-
Protocol for Global (N1 and N4) Boc Deprotection
For applications where both nitrogens need to be deprotected.
-
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction at room temperature for 2-4 hours.[7]
-
Monitor the reaction by LC-MS.
-
The product, methyl piperazine-2-acetate dihydrochloride, will often precipitate. The solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Section 3: Applications in Medicinal Chemistry - Protocols for Key Transformations
Once selectively deprotected, the resulting mono-Boc piperazine derivatives are primed for a variety of crucial bond-forming reactions.
Amide Bond Formation at the C2-Acetate Moiety
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines.
Step A: Saponification
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 1,4-di-Boc-piperazine-2-acetic acid.
-
Step B: Amide Coupling (HATU)
-
Materials:
-
1,4-di-Boc-piperazine-2-acetic acid
-
Primary or secondary amine (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 2-6 hours. Monitor by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
N-Alkylation/Arylation Protocols
Following selective deprotection, the free nitrogen can be functionalized. The following protocol is for N-alkylation of the N1-deprotected intermediate.
Caption: Common N-functionalization strategies.
Protocol: Reductive Amination
-
Materials:
-
Methyl 4-Boc-piperazine-2-acetate
-
Aldehyde or ketone (R¹C(=O)R²)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
-
Procedure:
-
Dissolve methyl 4-Boc-piperazine-2-acetate (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid (optional).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 4-12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Section 4: Concluding Remarks for the Practicing Scientist
This compound is more than just another building block; it is a testament to the power of strategic protecting group chemistry in modern drug discovery. Its design allows for a high degree of control and flexibility, enabling the systematic exploration of chemical space around the piperazine core. The protocols detailed herein provide a robust starting point for the synthesis and manipulation of this versatile synthon. As with all synthetic procedures, optimization may be required based on the specific substrates and desired outcomes. However, the logical and validated pathways presented in this guide are intended to empower researchers to confidently incorporate this valuable tool into their synthetic arsenals, accelerating the journey towards novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.com]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Boc Deprotection of Methyl 1,4-di-Boc-piperazine-2-acetate
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to the acidic deprotection of Methyl 1,4-di-Boc-piperazine-2-acetate, a common intermediate in pharmaceutical synthesis. It details two robust protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), explains the underlying chemical mechanism, and offers practical advice for reaction monitoring, workup, and product isolation.
Introduction: The Role of Piperazine and Boc Deprotection in Synthesis
The piperazine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its presence often imparts desirable pharmacokinetic properties. Synthesizing complex molecules containing this moiety frequently requires differential protection of its two nitrogen atoms to achieve selective functionalization.[1] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various non-acidic conditions and its facile removal under acidic treatment.[3][4]
The deprotection of intermediates like this compound is a critical step to reveal a free amine, enabling subsequent coupling reactions. This application note presents detailed, field-proven protocols for this transformation, ensuring high yield and purity of the target compound, Methyl piperazine-2-acetate.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[3][5][6][7] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][5] The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[3][5][6] In the acidic medium, the newly liberated amine is protonated, forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[3][6]
The reactive tert-butyl cation can be scavenged or may deprotonate to form isobutylene gas.[3][6] It is crucial to perform this reaction in a well-ventilated system to allow the safe escape of the gaseous byproducts (CO₂ and isobutylene).[3][6]
Materials and Equipment
Reagents:
-
This compound (Starting Material)
-
Trifluoroacetic Acid (TFA), Reagent Grade (≥99%)
-
Hydrochloric Acid solution, 4.0 M in 1,4-Dioxane
-
Dichloromethane (DCM), Anhydrous
-
1,4-Dioxane, Anhydrous
-
Saturated aqueous Sodium Bicarbonate solution (NaHCO₃)
-
Saturated aqueous Sodium Carbonate solution (Na₂CO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for extraction (e.g., Ethyl Acetate, DCM)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, D₂O)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates and chamber
-
Fume hood
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice of method depends on the desired salt form of the product and the compatibility of other functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly efficient and typically proceeds to completion at room temperature. The product is initially isolated as a trifluoroacetate salt.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents) to the stirred solution. Note: A common deprotection cocktail is a 25-50% solution of TFA in DCM. The reaction is exothermic.[8][9]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This typically takes 1-4 hours.
-
Workup (Isolation of Salt): Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the trifluoroacetate salt of the product. To remove residual TFA, the oil can be azeotroped with toluene or dissolved in a solvent like ether and evaporated again.[5]
-
Workup (Isolation of Free Base):
-
After solvent removal (Step 5), carefully dissolve the residue in water and cool in an ice bath.
-
Slowly add a saturated aqueous solution of NaHCO₃ or Na₂CO₃ to neutralize the acid until the pH is basic (pH 9-10).[9][10] Caution: CO₂ evolution will cause foaming.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or Ethyl Acetate).[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
Filter and concentrate the organic phase under reduced pressure to yield the free amine, Methyl piperazine-2-acetate, typically as an oil.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and directly yields the hydrochloride salt of the product, which is often a crystalline solid that can be easily isolated.[11]
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous 1,4-Dioxane or Methanol.
-
Reagent Addition: To the stirred solution at room temperature, add a 4.0 M solution of HCl in 1,4-Dioxane (5-10 equivalents).[11][12]
-
Reaction: Stir the mixture at room temperature. A precipitate of the product's dihydrochloride salt may form over time.[8][12]
-
Monitoring: Monitor the reaction for completeness using TLC or LC-MS (typically 2-16 hours).[8][12]
-
Workup (Isolation of Hydrochloride Salt):
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the reaction solvent to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.[12] The crude salt can be triturated with diethyl ether to induce solidification and remove non-polar impurities.
-
-
Workup (Isolation of Free Base): Follow the same neutralization and extraction procedure as described in Protocol 1, Step 6.
Data Presentation and Comparison
The selection of a deprotection protocol can be guided by several factors. The table below summarizes the key aspects of each method.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid | 4.0 M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Initial Product Form | Trifluoroacetate Salt | Dihydrochloride Salt |
| Workup Complexity | Higher (requires careful neutralization) | Lower (salt may precipitate directly) |
| Advantages | Fast, highly effective | Product often crystalline, easy to isolate |
| Disadvantages | TFA is corrosive and requires careful removal | Dioxane is a potential peroxide-former |
Experimental Workflow Visualization
The general workflow for the Boc deprotection process is illustrated below.
Caption: General workflow for acid-catalyzed Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of acid or the reaction time. Gentle warming (e.g., to 40°C) can be attempted, but may increase side reactions.[8]
-
Ester Hydrolysis: The methyl ester is generally stable to TFA and HCl/Dioxane under these conditions. However, prolonged exposure, especially with aqueous HCl at high temperatures, could lead to hydrolysis. The basic workup should be performed efficiently and at cool temperatures to minimize saponification.
-
Product Isolation: The free amine product, Methyl piperazine-2-acetate, may be water-soluble. Ensure thorough extraction from the aqueous phase during workup. If the product is difficult to extract, consider back-extraction or using a different solvent system.
-
Safety: Both TFA and concentrated HCl are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
References
- 1. benchchem.com [benchchem.com]
- 2. jgtps.com [jgtps.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1,4-di-Boc-piperazine-2-acetate
Introduction
Methyl 1,4-di-Boc-piperazine-2-acetate is a valuable building block in medicinal chemistry and drug discovery. The piperazine scaffold is a common motif in a multitude of FDA-approved drugs, prized for its ability to modulate physicochemical properties such as solubility and to serve as a versatile linker for pharmacophoric groups. The di-Boc (di-tert-butoxycarbonyl) protection of the piperazine nitrogens renders the molecule stable to a wide range of reaction conditions while allowing for selective deprotection strategies. The methyl acetate side chain provides a key handle for further chemical elaboration.
This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The presented methodology is designed for scalability, safety, and efficiency, addressing the practical challenges encountered in a process chemistry environment. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic strategy.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process commencing with commercially available piperazine-2-carboxylic acid. This strategy prioritizes robust and scalable reactions, avoiding complex purification steps where possible.
-
Step 1: Di-Boc Protection of Piperazine-2-Carboxylic Acid. This initial step involves the protection of both nitrogen atoms of the piperazine ring using di-tert-butyl dicarbonate (Boc anhydride). This is a critical transformation that deactivates the nucleophilic secondary amines, preventing side reactions in the subsequent esterification step.
-
Step 2: Fischer Esterification. The resulting 1,4-di-Boc-piperazine-2-carboxylic acid is then converted to its corresponding methyl ester via a classic Fischer esterification. This acid-catalyzed reaction with methanol is a cost-effective and highly scalable method for ester formation.
Visualizing the Workflow
The overall synthetic workflow is depicted below, illustrating the progression from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1,4-Di-Boc-piperazine-2-carboxylic acid
Scientific Rationale
The protection of the piperazine nitrogens is paramount for the success of the subsequent esterification. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to several key advantages[1][2]:
-
High Selectivity: (Boc)₂O reacts cleanly with amines.
-
Stable Protecting Group: The Boc group is robust and withstands a wide range of non-acidic reaction conditions.
-
Clean Reaction: The byproducts of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed.
-
Facile Deprotection: The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent[1].
The reaction is performed under basic conditions to deprotonate the amine nitrogen, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride. Sodium hydroxide is a cost-effective and efficient base for this purpose on a large scale. A mixed solvent system of dioxane and water is employed to ensure the solubility of both the starting material and the reagents.
Experimental Protocol
Materials and Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Piperazine-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (HCl), concentrated
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.5 eq) in portions at room temperature. Stir the mixture until all solids have dissolved.
-
Addition of (Boc)₂O: Cool the reaction mixture to 10-15 °C using a chiller. Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in 1,4-dioxane via an addition funnel over 1-2 hours, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer to 0-5 °C in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1,4-di-Boc-piperazine-2-carboxylic acid as a white solid. The product is typically of sufficient purity for the next step. If necessary, it can be further purified by recrystallization.
Data Summary: Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents |
| Piperazine-2-carboxylic acid | 130.14 | 1.0 |
| Sodium hydroxide | 40.00 | 2.5 |
| Di-tert-butyl dicarbonate | 218.25 | 2.2 |
Part 2: Synthesis of this compound
Scientific Rationale
Fischer esterification is a classic and highly reliable method for the synthesis of esters from carboxylic acids and alcohols, particularly on a large scale. The reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by using a large excess of the alcohol, in this case, methanol, which also serves as the solvent. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
This method is advantageous for the synthesis of this compound due to:
-
Cost-Effectiveness: Methanol and sulfuric acid are inexpensive and readily available bulk chemicals.
-
Scalability: The reaction can be safely and efficiently performed in large reactors.
-
High Conversion: The use of excess methanol shifts the equilibrium towards the product side, ensuring a high yield[3].
Experimental Protocol
Materials and Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and addition funnel.
-
1,4-Di-Boc-piperazine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: Charge the reactor with a solution of 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Acid Catalysis: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Dilute the residue with ethyl acetate and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often obtained as a viscous oil or a low-melting solid. If necessary, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Summary: Key Parameters
| Parameter | Value |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4-6 hours |
| Catalyst | Sulfuric Acid (catalytic) |
| Solvent | Methanol (in excess) |
| Expected Yield | >85% |
Process Optimization and Scale-Up Considerations
-
Safety: Both steps involve handling corrosive materials (NaOH and H₂SO₄). Appropriate personal protective equipment (PPE) is essential. The addition of sulfuric acid to methanol is exothermic and should be performed with adequate cooling.
-
Reaction Monitoring: For large-scale production, in-process controls (IPCs) using LC-MS or HPLC are crucial to determine reaction completion and ensure consistent product quality.
-
Work-up: The neutralization step in the esterification work-up can be highly exothermic and produce significant amounts of carbon dioxide gas. This should be performed cautiously in a well-ventilated area with slow addition of the bicarbonate solution.
-
Purification: While chromatography is a viable option for purification, for very large scales, crystallization should be explored as a more economical and scalable alternative. Investigating different solvent systems for crystallization can lead to a more efficient purification protocol.
Conclusion
The described two-step synthesis provides a robust and scalable route to this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity, facilitating its application in the development of novel therapeutics.
References
Application Notes & Protocols: Strategic Incorporation of Methyl 1,4-di-Boc-piperazine-2-acetate into Peptidomimetic Structures
Introduction: The Role of Piperazine Scaffolds in Modern Peptide Science
In the landscape of drug discovery and development, peptidomimetics represent a pivotal class of molecules designed to emulate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1] A key strategy in peptidomimetic design involves the incorporation of non-natural scaffolds that can mimic peptide secondary structures or serve as bioisosteres for the labile amide bond.[1] The piperazine moiety has emerged as a particularly "privileged scaffold" in medicinal chemistry due to its unique conformational properties, chemical reactivity, and its ability to favorably modulate the physicochemical characteristics of a lead compound.[2][3]
Methyl 1,4-di-Boc-piperazine-2-acetate (CAS No. 368441-99-0) is a highly versatile and strategically designed building block for introducing a constrained piperazine-2-acetic acid (Pza) residue into a peptide sequence.[4] Its structure is notable for two key features:
-
Orthogonal Potential: The presence of a methyl ester at the C2 position provides a handle for C-terminal elongation, while the two tert-butyloxycarbonyl (Boc) protected nitrogens at N1 and N4 allow for controlled N-terminal chemistry.
-
Stereochemical Control: The chiral center at C2 allows for the introduction of specific three-dimensional conformations into the peptide backbone, which is critical for target binding and biological activity.
This guide provides an in-depth exploration of the application of this compound in peptide synthesis, detailing the underlying chemical principles and offering robust, field-tested protocols for its successful incorporation.
Physicochemical & Spectroscopic Profile
Accurate characterization of synthetic building blocks is fundamental to ensuring the integrity of multi-step syntheses.[5] The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | Methyl 1,4-bis(tert-butoxycarbonyl)piperazine-2-acetate | [4] |
| CAS Number | 368441-99-0 | [4][6] |
| Molecular Formula | C₁₆H₂₈N₂O₆ | [7] |
| Molecular Weight | 344.40 g/mol | [7] |
| Appearance | Solid | [7] |
| Storage Temperature | 2-8°C | [7] |
Spectroscopic Characterization: While specific spectra for this exact compound are proprietary to manufacturers, typical ¹H NMR, ¹³C NMR, and mass spectrometry data for N-Boc-piperazine derivatives serve as an excellent baseline for identity confirmation.[5] Key expected signals would include the characteristic singlet for the two Boc groups (~1.4-1.5 ppm), multiplets for the piperazine ring protons, a singlet for the methyl ester protons, and the correct molecular ion peak in mass spectrometry analysis.[5][8]
Core Synthetic Strategy: A Stepwise Workflow
The incorporation of this compound into a growing peptide chain, typically via Solid-Phase Peptide Synthesis (SPPS), is a multi-step process. The overall workflow is designed to first prepare the building block for coupling and then integrate it into the standard SPPS cycle.
Figure 1: General workflow for the incorporation of the piperazine scaffold.
Step 1: Saponification to the Active Carboxylic Acid
The foundational principle of modern peptide synthesis is the formation of an amide bond between a free amine and an activated carboxylic acid. The methyl ester of the title compound is relatively unreactive and must first be hydrolyzed to its corresponding carboxylate. This unmasking step is critical for efficient activation by standard coupling reagents.
Causality: Saponification, typically under basic conditions (e.g., with lithium hydroxide), converts the stable methyl ester into a nucleophilic carboxylate anion. Upon acidification during workup, this forms the free carboxylic acid, which is the required functional group for subsequent activation and coupling.[9]
(See Protocol 1 for a detailed experimental procedure)
Step 2: Coupling to the N-Terminus of a Resin-Bound Peptide
With the free carboxylic acid in hand (1,4-di-Boc-piperazine-2-carboxylic acid), it can be coupled to the N-terminus of a peptide chain anchored to a solid support. This reaction follows standard SPPS protocols. The choice of coupling reagent is paramount to ensure high efficiency and minimize potential side reactions, particularly epimerization at the C2 chiral center.[10]
Expert Insight: Urionium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended.[9] HATU rapidly forms an activated ester with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA), which then readily reacts with the peptide's N-terminal amine. This method is known for its high efficiency, fast reaction times, and suppression of racemization, making it ideal for coupling valuable or sterically hindered building blocks.[9][10]
| Coupling Reagent | Common Additive/Base | Typical Time | Advantages | Disadvantages |
| HATU | DIPEA | 1-4 hours | High efficiency, low racemization, suitable for hindered couplings.[9] | Higher cost. |
| HBTU/HOBt | DIPEA | 2-12 hours | Good efficiency, cost-effective. | Slightly higher risk of racemization than HATU. |
| EDC/HOBt | DIPEA/TEA | 4-24 hours | Water-soluble byproducts, easy purification in solution phase.[9] | Slower reaction times. |
| DCC/DMAP | DMAP (catalytic) | 12-24 hours | Potent and inexpensive. | Forms insoluble DCU byproduct, difficult to remove.[9] |
(See Protocol 2 for a detailed experimental procedure)
Step 3: N4-Boc Deprotection and Chain Elongation
After the piperazine scaffold is successfully attached to the peptide chain via its C-terminus, the synthesis can be extended from one of its nitrogen atoms. The di-Boc protection scheme ensures that both nitrogens are inert during the initial coupling. To continue peptide elongation, the N4-Boc group must be removed to expose a new free amine.
Chemical Logic: The Boc protecting group is designed to be labile under acidic conditions.[11] A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard reagent for Boc deprotection in SPPS.[11][12] This treatment cleaves the tert-butyl-oxygen bond, leading to the formation of a highly unstable carbamic acid that rapidly decarboxylates, releasing the free amine as a trifluoroacetate salt.[11] The resulting salt is then neutralized with a non-nucleophilic base to prepare for the next coupling cycle.[11]
Figure 2: Key deprotection step for chain elongation.
(See Protocol 3 for a detailed experimental procedure)
Detailed Experimental Protocols
The following protocols are standardized procedures that may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to a free carboxylic acid suitable for peptide coupling.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O), deionized
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., 10 mL per 1 g of starting material).
-
Hydrolysis: Add LiOH·H₂O (1.5 eq) to the solution. Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Acidification: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and cool to 0°C in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,4-di-Boc-piperazine-2-carboxylic acid as a solid. The product can be used in the next step without further purification if LC-MS analysis shows high purity.
Protocol 2: HATU-Mediated Coupling to Resin-Bound Amine
Objective: To couple the piperazine carboxylic acid to the N-terminus of a peptide on solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
1,4-di-Boc-piperazine-2-carboxylic acid (from Protocol 1)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the DMF.
-
Activation Solution: In a separate vial, dissolve 1,4-di-Boc-piperazine-2-carboxylic acid (3.0 eq relative to resin loading), HATU (2.9 eq), in anhydrous DMF.
-
Pre-activation: Add DIPEA (6.0 eq) to the activation solution and vortex for 2-5 minutes. The solution may change color.
-
Coupling: Add the activated solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines) on a small sample of beads. If the test is positive (blue), the coupling is incomplete; drain and repeat the coupling step with fresh reagents. If the test is negative (yellow/colorless), the coupling is complete.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 3: N4-Boc Deprotection from the Piperazine Scaffold
Objective: To remove the N4-Boc group to expose a free amine for subsequent chain elongation.
Materials:
-
Piperazine-coupled peptide-resin
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM.[11]
-
Neutralization solution: 5-10% DIPEA in DCM or DMF.[11]
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Washing: Wash the peptide-resin with DCM (3x) to prepare for deprotection.
-
Pre-wash: Add the deprotection solution to the resin and agitate for 2 minutes. Drain the solution.
-
Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.[11]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual acid.
-
Neutralization: Wash the resin with the neutralization solution (2 x 2 minutes).[11] This step is crucial to deprotonate the trifluoroacetate salt of the newly formed amine.
-
Final Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base. The resin is now ready for the next amino acid coupling step.
Troubleshooting and Expert Considerations
-
Incomplete Saponification: If hydrolysis is sluggish, gentle heating (e.g., 40°C) can be applied. However, monitor carefully to avoid potential degradation.
-
Epimerization Risk: While HATU minimizes epimerization, it is always a risk during the activation of α-substituted carboxylic acids.[10] Pre-activation time should be kept to a minimum (2-5 minutes), and the activated mixture should be used immediately.
-
Steric Hindrance: The piperazine scaffold is bulkier than a standard amino acid. For challenging sequences, a double coupling (repeating the coupling protocol) may be necessary to drive the reaction to completion.
-
Use of Scavengers: During the final cleavage of the completed peptidomimetic from the resin (which often involves strong acids like TFA), reactive side chains (e.g., Trp, Met, Cys) can be modified by the tert-butyl cation generated from the deprotection of all Boc groups. It is standard practice to include a "scavenger cocktail" (e.g., water, triisopropylsilane (TIPS), and dithiothreitol (DTT)) in the cleavage solution to trap these reactive species.[13][14]
Conclusion
This compound is a powerful and strategically designed reagent for advanced peptide modification. By following a logical synthetic sequence of saponification, coupling, and selective deprotection, researchers can effectively incorporate this scaffold to create novel peptidomimetics. The resulting structures, featuring a constrained, non-natural backbone element, are valuable candidates for developing therapeutics with enhanced stability, target affinity, and pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 368441-99-0 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 368441-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. chem.uci.edu [chem.uci.edu]
The Strategic Incorporation of Methyl 1,4-di-Boc-piperazine-2-acetate in PROTAC Synthesis: A Guide for Researchers
Introduction: The Rise of PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3]
Among the diverse array of linker architectures, those incorporating saturated heterocycles, such as piperazine, have garnered significant attention. Piperazine-containing linkers offer a unique combination of conformational rigidity and the potential for improved aqueous solubility, which can be crucial for optimizing a PROTAC's pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides an in-depth exploration of the application of Methyl 1,4-di-Boc-piperazine-2-acetate , a versatile building block for the construction of sophisticated piperazine-based PROTAC linkers.
This compound: A Versatile Building Block
This compound (CAS No. 368441-99-0) is a strategically designed chemical entity for the modular synthesis of PROTACs. Its key features include:
-
A Piperazine Core: This imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[3]
-
Orthogonal Boc Protecting Groups: The two tert-butoxycarbonyl (Boc) groups on the piperazine nitrogens allow for controlled, sequential deprotection and subsequent functionalization, a cornerstone of modular PROTAC synthesis.[5]
-
A Methyl Ester Handle: The methyl acetate moiety provides a convenient reactive site that can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation with either the POI ligand or the E3 ligase ligand.
The structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Synthetic Strategy: A Modular Approach to PROTAC Synthesis
The synthesis of a PROTAC utilizing this compound typically follows a modular and convergent strategy. This involves the sequential deprotection and coupling of the linker with the POI-binding ligand and the E3 ligase-recruiting ligand. A representative workflow is illustrated below, culminating in the synthesis of a hypothetical BRD4-targeting PROTAC.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a BRD4-targeting PROTAC using this compound as a key linker component.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial first step for subsequent amide couplings.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1,4-di-Boc-piperazine-2-acetic acid as a solid.
Protocol 2: Coupling of the Linker with an E3 Ligase Ligand
This protocol details the amide bond formation between the synthesized carboxylic acid and an amine-functionalized E3 ligase ligand, for instance, a pomalidomide derivative.
Materials:
-
1,4-di-Boc-piperazine-2-acetic acid (from Protocol 1)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,4-di-Boc-piperazine-2-acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-E3 ligand conjugate.
Protocol 3: Boc Deprotection
This protocol describes the removal of one of the Boc protecting groups to reveal a free amine for the subsequent coupling step.
Materials:
-
Boc-protected linker-E3 ligand conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (e.g., 20-50% v/v in DCM) and stir at room temperature.[6]
-
Monitor the reaction by LC-MS. The deprotection is typically rapid.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃.
-
Dry the organic layer and concentrate to yield the deprotected intermediate.
Protocol 4: Final Coupling with the POI Ligand
This final step involves the formation of the second amide bond to connect the linker-E3 ligand intermediate with the POI-binding ligand, such as a JQ1 derivative with a carboxylic acid handle.
Materials:
-
Deprotected linker-E3 ligand intermediate (from Protocol 3)
-
Carboxylic acid-functionalized POI ligand (e.g., (+)-JQ1-acid)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a separate flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected linker-E3 ligand intermediate (1.1 eq) to the activated POI ligand solution.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the final PROTAC product by preparative HPLC.
Data Presentation: A Comparative Overview
The choice of coupling reagents and reaction conditions can significantly impact the efficiency of the synthesis. The following table provides a general comparison of common amide coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 1 - 12 | 80 - 95 | Highly efficient, rapid reactions, suitable for sterically hindered substrates.[7] |
| EDC | HOBt | DIPEA/TEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used. The urea byproduct is water-soluble, simplifying workup.[1] |
| DCC | DMAP (cat.) | None | DCM | 12 - 24 | 70 - 85 | Forms a dicyclohexylurea (DCU) precipitate that can be removed by filtration.[7] |
Conclusion: Empowering PROTAC Discovery
This compound is a valuable and versatile building block that facilitates the systematic and modular synthesis of PROTACs with piperazine-containing linkers. The orthogonal protecting group strategy allows for a controlled and stepwise assembly, enabling the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. The inherent rigidity and potential for enhanced solubility offered by the piperazine core make this an attractive linker component for the development of next-generation protein degraders. The protocols and data presented herein provide a solid foundation for researchers to confidently incorporate this building block into their PROTAC discovery workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Strategic Functionalization of the Piperazine Ring in Methyl 1,4-di-Boc-piperazine-2-acetate
Authored by: A Senior Application Scientist
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its two nitrogen atoms at the 1 and 4 positions provide ideal vectors for modulating physicochemical properties such as solubility and bioavailability, while also serving as key interaction points with biological targets.[2] Methyl 1,4-di-Boc-piperazine-2-acetate is a versatile starting material, featuring a chiral center and three distinct points for potential modification: the N1-Boc, the N4-Boc, and the C2-acetate group. The strategic and selective functionalization of this scaffold is paramount for generating novel molecular entities in drug discovery programs.
This guide provides an in-depth exploration of the chemical strategies and detailed protocols for the functionalization of the piperazine ring, starting from this compound. We will delve into the logic behind selective deprotection, subsequent N-functionalization, and advanced C-H functionalization techniques.
Core Challenge: Achieving Regioselectivity
The primary challenge in modifying the 1,4-di-Boc-piperazine core is achieving regioselectivity. The two tert-butoxycarbonyl (Boc) protecting groups are chemically similar, and their removal under standard acidic conditions would typically yield the fully deprotected piperazine, leading to challenges in controlling subsequent functionalization steps.[3] Therefore, the key to unlocking the potential of this scaffold lies in exploiting subtle differences in the electronic and steric environment of the two nitrogen atoms to achieve selective manipulation.
Strategy 1: Selective N4-Deprotection and Subsequent Functionalization
The most direct pathway to introduce diversity is through the selective removal of one Boc group, followed by the functionalization of the newly liberated secondary amine. The N4-Boc group is generally more susceptible to cleavage than the N1-Boc group due to the latter's proximity to the C2-ester substituent, which imparts greater steric hindrance. This difference can be exploited to achieve selective mono-deprotection.
Workflow for Selective Functionalization
Caption: Selective N4-deprotection followed by functionalization.
Protocol 1: Selective Mono-Deprotection of this compound
Rationale: This protocol uses a carefully controlled amount of a strong acid at a low temperature. Trifluoroacetic acid (TFA) is effective, but using HCl in a non-protic solvent like dioxane can also provide the desired selectivity, yielding the hydrochloride salt of the mono-Boc piperazine.[3] The key is to use conditions just vigorous enough to cleave the more accessible N4-Boc group while leaving the N1-Boc intact.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (1.5 - 2.0 eq) dropwise to the stirred solution. The precise amount may require optimization based on the scale of the reaction.
-
Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The goal is to observe the consumption of the starting material and the appearance of a single, more polar product spot. Over-reaction will lead to the formation of the fully deprotected product.
-
Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by pouring the mixture into a beaker containing a cold, saturated NaHCO₃ solution. Caution: CO₂ evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 1-Boc-piperazine-2-acetate, which can often be used in the next step without further purification.
Functionalization of the Mono-Boc Intermediate
With the N4-amine free, a wide array of substituents can be introduced. Below are protocols for common transformations.
Protocol 2A: N-Alkylation via Direct Alkylation
Rationale: This is a standard Sₙ2 reaction where the nucleophilic secondary amine attacks an alkyl halide. A weak, non-nucleophilic base is required to neutralize the H-X formed during the reaction, driving it to completion. Potassium carbonate is a common and effective choice.[4]
Materials:
-
Methyl 1-Boc-piperazine-2-acetate (from Protocol 1)
-
Alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification supplies
Procedure:
-
To a solution of Methyl 1-Boc-piperazine-2-acetate (1.0 eq) in anhydrous ACN, add anhydrous K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Filter off the inorganic salts and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate or DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure N4-alkylated product.
Protocol 2B: N-Alkylation via Reductive Amination
Rationale: Reductive amination is an excellent alternative to direct alkylation, especially for preparing secondary amines, as it avoids the risk of over-alkylation to form quaternary ammonium salts.[4][5] The amine first forms an iminium ion with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Materials:
-
Methyl 1-Boc-piperazine-2-acetate (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Combine Methyl 1-Boc-piperazine-2-acetate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
| Functionalization Method | Key Reagents | Solvent | Temperature | Key Advantages |
| Direct Alkylation | Alkyl halide, K₂CO₃ | ACN, DMF | RT to 60 °C | Simple setup, wide range of alkyl halides available. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE, DCM | Room Temp | Avoids over-alkylation, complementary substrate scope. |
| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | Toluene, Dioxane | 80-110 °C | Forms C-N aryl bonds, crucial for many drug scaffolds. |
Strategy 2: Advanced C-H Functionalization
Recent advances in synthetic chemistry allow for the direct functionalization of C-H bonds, offering novel pathways to modify the piperazine skeleton itself.[6][7] For N-Boc protected piperazines, the carbons alpha to the nitrogen (C2 and C6) are activated for deprotonation.
Workflow for Direct α-Lithiation and Functionalization
Caption: C-H functionalization via α-lithiation and trapping.
Protocol 3: α-Lithiation and Trapping with an Electrophile
Rationale: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong, non-nucleophilic base like sec-butyllithium (s-BuLi).[8][9] The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles. This protocol would be applied to an N4-functionalized, N1-Boc intermediate derived from the methods above.
Prerequisites: This reaction requires strict anhydrous and inert atmosphere (Argon or Nitrogen) conditions. All glassware must be flame-dried, and solvents must be rigorously dried.
Materials:
-
Methyl 4-substituted-1-Boc-piperazine-2-acetate (1.0 eq)
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.3 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., methyl iodide, benzaldehyde) (2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere, dissolve the N-Boc piperazine substrate (1.0 eq) in anhydrous THF (0.14 M) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 eq) dropwise via syringe. The solution may change color.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.[8]
-
Add the electrophile (2.0 eq), either neat or as a solution in THF, dropwise to the reaction mixture.
-
Stir at -78 °C for 15 minutes, then allow the reaction to warm slowly to room temperature over 30-60 minutes.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | Insufficient acid, short reaction time, or low temperature.[3] | Increase acid equivalents (e.g., to 25-50% TFA in DCM), extend reaction time, or allow the reaction to warm to room temperature. Monitor closely to avoid over-reaction. |
| Formation of t-butylated byproducts | The reactive tert-butyl cation generated during deprotection alkylates a nucleophile (e.g., the deprotected amine). | Add a scavenger like triisopropylsilane (TIS) or water (2-5%) to the deprotection cocktail to trap the carbocation.[3] |
| Low Yield in N-Alkylation | Poor quality alkyl halide, insufficient base, or steric hindrance. | Use a fresh, pure alkylating agent. Ensure the base is anhydrous and in sufficient excess. For sterically hindered substrates, consider switching to reductive amination. |
| Reaction fails during α-lithiation | Presence of water or oxygen, insufficiently low temperature, or inactive s-BuLi. | Ensure all glassware is rigorously flame-dried and the reaction is run under a positive pressure of inert gas. Use freshly titrated s-BuLi. Maintain the temperature strictly at -78 °C during lithiation. |
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
Introduction: The Significance of Substituted Piperazines in Modern Drug Discovery
An In-Depth Guide to the Synthesis and Derivatization of Methyl 1,4-di-Boc-piperazine-2-acetate
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to introduce favorable physicochemical properties, including improved aqueous solubility and oral bioavailability, and its two nitrogen atoms provide versatile handles for structural modification. However, the vast majority of these therapeutic agents feature substitutions only on the nitrogen atoms, leaving the carbon backbone of the heterocycle largely unexplored.[2][3][4][5]
Functionalization of the piperazine ring at its carbon positions represents a significant opportunity to expand into three-dimensional chemical space, offering novel vectors for molecular recognition and interaction with biological targets.[5] this compound and its derivatives are valuable intermediates that unlock this potential. The di-Boc protection scheme allows for orthogonal chemical strategies, enabling chemists to selectively functionalize the ring nitrogens and the acetate side chain to build complex and diverse molecular architectures. This guide provides detailed protocols and technical insights into the primary synthetic routes for derivatizing this versatile scaffold.
Section 1: Core Synthetic Strategies for Derivatization
The derivatization of this compound hinges on a series of fundamental transformations that can be deployed sequentially or in combination to achieve the desired target molecule. The overall synthetic workflow involves selective deprotection followed by functionalization at either a ring nitrogen or the acetate side chain.
Caption: General workflow for the derivatization of this compound.
Section 2: Selective N-Deprotection Protocols
The cornerstone of derivatization is the selective removal of one tert-butoxycarbonyl (Boc) group. This is readily achieved under acidic conditions. The choice of acid and solvent can be tailored to the substrate's sensitivity.
Causality Behind the Method
The Boc group is a carbamate protecting group designed for its stability under a wide range of conditions while being easily cleaved by strong acids.[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide. This tert-butyl cation is a reactive electrophile that can cause unwanted side reactions, such as alkylation of nucleophilic sites on the substrate or solvent.[7] To mitigate this, "scavengers" like triisopropylsilane (TIS) or water are often added to trap the carbocation.[7]
References
- 1. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Methyl 1,4-di-Boc-piperazine-2-acetate for Accelerated Library Synthesis in Drug Discovery
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a privileged scaffold in drug design.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 1,4-di-Boc-piperazine-2-acetate , a versatile building block for the efficient construction of diverse chemical libraries. We will delve into the rationale behind its design, detailed protocols for its derivatization, and strategies for library purification and analysis.
Introduction: The Strategic Advantage of the Di-Boc Piperazine Scaffold
This compound is a pre-functionalized scaffold designed for streamlined library synthesis. The presence of two orthogonal tert-butoxycarbonyl (Boc) protecting groups on the piperazine nitrogens allows for selective and sequential functionalization, a critical feature for generating structural diversity from a common core. The methyl ester at the C2 position provides an additional handle for derivatization, further expanding the accessible chemical space. The chiral center at C2, particularly the (S)-configuration, is pivotal for enantioselective drug design, especially in targeting kinases and proteases.[4]
The primary advantage of this building block lies in its ability to facilitate a "hub-and-spoke" approach to library synthesis. The piperazine core acts as the central hub, from which diverse functionalities can be appended as spokes, enabling the rapid exploration of structure-activity relationships (SAR).
Core Chemistry and Reaction Mechanisms
The utility of this compound hinges on two primary chemical transformations: the deprotection of the Boc groups and the subsequent derivatization of the liberated secondary amines, alongside reactions involving the methyl ester.
Selective Deprotection of the Boc Groups
The Boc protecting group is renowned for its stability under a wide range of conditions while being readily cleaved under acidic conditions.[5] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[5][6]
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, followed by the departure of the stable tert-butyl cation and the release of carbon dioxide, yielding the free amine as a salt.
A critical consideration during Boc deprotection is the potential for side reactions caused by the reactive tert-butyl cation intermediate.[6] This carbocation can alkylate nucleophilic residues on the substrate or other molecules in the reaction mixture.[6] To mitigate this, scavengers such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[6]
Derivatization of the Piperazine Nitrogens
Once deprotected, the secondary amines of the piperazine ring are nucleophilic and can undergo a variety of chemical transformations to introduce diversity into the library. Common reactions include:
-
Amide Bond Formation: Coupling with a diverse set of carboxylic acids is a cornerstone of library synthesis. Standard coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or an activator like 4-(Dimethylamino)pyridine (DMAP) are commonly employed.[7] Propane phosphonic acid anhydride (T3P) is another efficient coupling reagent.[8]
-
Sulfonamide Formation: Reaction with various sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride provides access to N-alkylated piperazine derivatives.
-
Arylation: Buchwald-Hartwig amination allows for the coupling of the piperazine nitrogen with aryl halides, introducing aromatic diversity.[1]
Functionalization of the Methyl Ester
The methyl ester at the C2 position offers a third point of diversification:
-
Amide Formation via Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid, typically using a base like lithium hydroxide (LiOH).[8] This carboxylic acid can then be coupled with a library of amines to generate another set of amides.
-
Direct Aminolysis: In some cases, the methyl ester can be directly converted to an amide by heating with an amine, although this is generally less efficient than the saponification-coupling sequence.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride, which can then be further functionalized.[9]
Experimental Protocols
The following protocols are designed for parallel synthesis in a 96-well plate format but can be adapted for single-compound synthesis.
Protocol 1: Selective Mono-Deprotection and N-Acylation
This protocol describes the selective removal of one Boc group followed by acylation of the resulting free amine.
Workflow Diagram:
Caption: Workflow for mono-acylation of the piperazine scaffold.
Step-by-Step Methodology:
-
Dispensing the Starting Material: To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in dichloromethane (DCM).
-
Mono-Deprotection: Carefully add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-30% v/v, 1.1-1.5 eq) to each well at 0 °C. Stir the reaction mixture at room temperature for 1-4 hours, monitoring by LC-MS for the disappearance of the starting material and the formation of the mono-deprotected product.
-
Solvent Removal: Concentrate the reaction plate under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.[6]
-
Neutralization and Acylation:
-
Dissolve the resulting TFA salt in a suitable solvent such as DCM or N,N-dimethylformamide (DMF).
-
Add a library of diverse carboxylic acids (1.1 eq) to individual wells.
-
Add a coupling reagent (e.g., T3P, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Seal the plate and stir at room temperature overnight.
-
-
Work-up and Purification:
Protocol 2: Di-Deprotection and Symmetrical Di-Acylation
This protocol outlines the complete removal of both Boc groups followed by symmetrical acylation.
Step-by-Step Methodology:
-
Dispensing the Starting Material: As in Protocol 1, add a solution of this compound (1.0 eq) in DCM to each well.
-
Di-Deprotection: Add a solution of TFA in DCM (e.g., 50% v/v, excess) to each well. Stir at room temperature until complete deprotection is observed by LC-MS (typically 2-4 hours).
-
Solvent Removal: Concentrate the plate under reduced pressure.
-
Symmetrical Acylation:
-
Dissolve the resulting di-TFA salt in a suitable solvent (e.g., DMF).
-
Add a single carboxylic acid (2.2 eq) to all wells intended for that building block.
-
Add the coupling reagent and base as described in Protocol 1.
-
Stir overnight at room temperature.
-
-
Work-up and Purification: Proceed as described in Protocol 1.
Protocol 3: Derivatization of the Methyl Ester
This protocol describes the saponification of the methyl ester followed by amide coupling. This can be performed on the di-Boc protected starting material or on a previously functionalized piperazine.
Workflow Diagram:
Caption: Workflow for derivatization at the C2 position.
Step-by-Step Methodology:
-
Saponification: Dissolve the piperazine-2-methyl ester derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until the starting material is consumed (monitor by LC-MS).
-
Acidification: Carefully acidify the reaction mixture to pH ~3-4 with a dilute aqueous solution of HCl.
-
Extraction: Extract the carboxylic acid product with an organic solvent such as ethyl acetate. Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.
-
Amide Coupling:
-
Dissolve the crude carboxylic acid in a suitable solvent (e.g., DMF).
-
Add a library of diverse amines (1.1 eq) to individual wells.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir at room temperature overnight.
-
-
Work-up and Purification: Proceed as described in Protocol 1.
Data Presentation and Quality Control
For library synthesis, high-throughput analysis and purification are essential.[11][12]
Table 1: Recommended Analytical and Purification Techniques for Library Synthesis
| Technique | Purpose | Key Considerations |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Reaction monitoring, purity assessment, and product confirmation. | Use of parallel systems can significantly increase throughput. |
| Preparative HPLC (High-Performance Liquid Chromatography) | Purification of final compounds. | Automated systems with fraction collection triggered by UV or mass signal are ideal.[10] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation of a representative subset of the library. | High-throughput NMR techniques can be employed for quality control.[11] |
| Solid-Phase Extraction (SPE) | Rapid purification to remove excess reagents and by-products. | Can be automated in a 96-well format. |
| Scavenger Resins | Removal of unreacted starting materials or reagents. | Useful for solution-phase parallel synthesis.[10] |
The purity of a synthesized library is paramount for obtaining reliable biological data. A common target purity for screening libraries is >85-90%.
Conclusion
This compound is a powerful and versatile building block for the rapid generation of diverse chemical libraries. Its pre-installed orthogonal protecting groups and multiple points for derivatization allow for a modular and efficient approach to exploring chemical space. The protocols outlined in this document provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs. By combining strategic chemical synthesis with high-throughput analysis and purification, the timeline from hit identification to lead optimization can be significantly accelerated.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wiley.com [wiley.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,4-di-Boc-piperazine-2-acetate
Welcome to the technical support center for the synthesis of Methyl 1,4-di-Boc-piperazine-2-acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific, practical problems you might face in the lab. The format is designed to help you quickly diagnose the issue and find a viable solution.
Question 1: My reaction is incomplete or shows very low conversion to the di-Boc product. What's going wrong?
Answer:
Incomplete conversion is the most common issue in this synthesis, often resulting in a mixture containing the starting material and the mono-Boc intermediate. The root cause is typically related to reaction kinetics or reagent stoichiometry and quality.
Potential Causes and Solutions:
-
Insufficient Boc Anhydride (Boc₂O): The di-protection of piperazine requires at least two equivalents of Boc₂O. Since Boc₂O can degrade upon exposure to moisture, using a slight excess is advisable to drive the reaction to completion.
-
Recommendation: Use 2.2 to 2.5 equivalents of Boc₂O. Ensure the reagent is fresh and has been stored properly in a desiccator.
-
-
Inadequate Base: A non-nucleophilic base is crucial to neutralize the acidic byproducts of the reaction without causing unwanted side reactions like ester hydrolysis.[1] Insufficient base can stall the reaction.
-
Recommendation: Use at least 2.2 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). If using an inorganic base like NaHCO₃ or Na₂CO₃ in a biphasic system, ensure vigorous stirring to facilitate the reaction.
-
-
Low Reaction Temperature: While the reaction is often run at room temperature, the second Boc protection can be sluggish due to the decreased nucleophilicity of the second nitrogen atom after the first one is protected.
-
Recommendation: If the reaction stalls at room temperature after several hours (monitor by TLC or LC-MS), consider gently heating the mixture to 40-50 °C.
-
-
Poor Solvent Choice: The solvent must fully dissolve the starting materials to ensure a homogeneous reaction.
-
Recommendation: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are excellent choices. Ensure you are using an adequate volume of solvent to maintain solubility throughout the reaction.
-
Question 2: I've formed a significant amount of the mono-Boc-piperazine-2-acetate intermediate. How can I fix this and how do I avoid it next time?
Answer:
Formation of the mono-Boc product is a classic selectivity issue. It arises when the reaction conditions are insufficient to overcome the electronic deactivation of the second nitrogen atom.
Immediate Corrective Action:
If your reaction mixture contains a large proportion of the mono-Boc product, you don't necessarily have to discard the batch. You can add another portion of Boc₂O (1.1-1.2 eq.) and base (1.1-1.2 eq.) to the reaction mixture and continue stirring, possibly with gentle heating, until TLC or LC-MS analysis shows full conversion to the di-Boc product.
Preventative Measures for Future Syntheses:
-
Control Reagent Addition: Instead of adding all reagents at once, consider a stepwise approach. Add the first equivalent of Boc₂O, stir for an hour, and then add the second equivalent. This can sometimes improve yields.
-
Optimize Stoichiometry: As mentioned previously, using a slight excess of Boc₂O (2.2-2.5 eq.) from the start is the most effective way to prevent the accumulation of the mono-protected intermediate.[2]
-
Increase Reaction Time: Ensure the reaction runs long enough for the second, slower protection step to complete. A typical reaction may require 12-24 hours at room temperature.
Question 3: My final product is an oil and is difficult to purify. How can I effectively isolate a pure, solid product?
Answer:
While the target compound can sometimes be an oil or a low-melting solid, proper purification techniques can yield a clean product. The primary challenge is separating the desired di-Boc compound from the more polar mono-Boc intermediate and other impurities.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, perform a careful aqueous workup. Wash the organic layer with a mild base like 5% NaHCO₃ solution to remove any acidic byproducts and unreacted Boc₂O byproducts. Follow with a water wash and then a brine wash to remove bulk water before drying. Crucially, avoid strong acids or bases which could cleave the Boc group or hydrolyze the ester, respectively. [3][4]
-
Column Chromatography: This is the most reliable method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The non-polar di-Boc product will elute first, followed by the more polar mono-Boc intermediate.
-
| Compound | Typical Rf Value (20% EtOAc in Hexanes) |
| This compound | ~0.5 - 0.6 |
| Mono-Boc Intermediate | ~0.2 - 0.3 |
| Methyl piperazine-2-acetate (Start) | ~0.0 (baseline) |
-
Inducing Crystallization: If you obtain the purified product as an oil, you can attempt to induce crystallization.
-
Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane) to the oil and stir or sonicate vigorously. This can often cause the product to precipitate as a solid, which can then be collected by filtration.
-
Solvent Removal: Ensure all residual chromatography solvents are thoroughly removed under high vacuum, as they can prevent solidification.
-
Question 4: I'm seeing an unexpected product in my NMR/LC-MS analysis. What are the likely side reactions?
Answer:
Beyond incomplete protection, two main side reactions can occur: ester hydrolysis and Boc group cleavage.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially if strong aqueous bases (like NaOH or KOH) are used during the workup.[4]
-
Identification: Look for a new mass in the LC-MS corresponding to (M-14) and the disappearance of the methyl singlet (~3.7 ppm) in the ¹H NMR, replaced by a broad carboxylic acid peak.
-
Prevention: Use only mild inorganic bases for the workup (e.g., NaHCO₃, K₂CO₃) and avoid prolonged exposure.
-
-
Boc Group Cleavage: The Boc group is highly sensitive to acid.[5] Accidental exposure to acidic conditions during workup (e.g., an HCl wash) will lead to its removal.
-
Identification: Look for mass signals corresponding to the mono-Boc or fully deprotected piperazine in your LC-MS. The characteristic tert-butyl singlet (~1.4-1.5 ppm, 18H) in the ¹H NMR will decrease in integration or disappear.
-
Prevention: Maintain neutral or slightly basic conditions throughout the workup and purification. If an acidic extraction is necessary for other reasons, the Boc groups will need to be re-installed.
-
Visualizing the Synthetic Landscape
To better understand the process, the following diagrams illustrate the reaction pathway and potential pitfalls.
Caption: Desired reaction pathway for di-Boc protection.
Caption: Competing reactions in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques to monitor this reaction?
A1: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring. Use a 20-30% ethyl acetate in hexanes mobile phase. The di-Boc product will have the highest Rf. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to confirm the masses of the starting material, intermediate, and product.[6]
Q2: What are the characteristic NMR peaks for this compound?
A2: In CDCl₃, you should expect to see the following key signals in the ¹H NMR spectrum:
-
~1.45 ppm: A large singlet (18H) corresponding to the two identical tert-butyl groups of the Boc protectors.
-
~3.70 ppm: A singlet (3H) from the methyl ester protons.
-
~2.6 - 4.5 ppm: A series of complex multiplets corresponding to the seven piperazine ring protons. The ¹³C NMR will show characteristic peaks for the Boc carbonyls (~154 ppm), the ester carbonyl (~170 ppm), and the quaternary carbon of the Boc group (~80 ppm).[7]
Q3: Is there an alternative to Boc₂O for this protection?
A3: While Boc₂O is the most common and cost-effective reagent, other options exist, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). However, for a simple di-protection like this, Boc₂O is almost always the preferred reagent due to its efficiency and ease of use.[5]
Q4: How should I store the final product?
A4: this compound is generally stable. For long-term storage, keep it in a well-sealed container in a refrigerator (+4 °C) under an inert atmosphere (nitrogen or argon) to protect it from moisture and acidic vapors.
Troubleshooting Workflow: Low Product Yield
If you are experiencing low yields, use the following decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting low yield issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific starting material and lab conditions.
Materials:
-
Methyl piperazine-2-acetate (or its salt, e.g., dihydrochloride)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or NaHCO₃
-
Dichloromethane (DCM), anhydrous
-
Deionized Water, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add methyl piperazine-2-acetate (1.0 eq.). If starting from a salt, add TEA (2.2 eq.) and stir for 15 minutes before proceeding. Dissolve/suspend the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add Boc₂O (2.2 eq.) to the mixture. If using NaHCO₃ as the base, add it now (3.0 eq.) along with an equal volume of water to create a biphasic system. If using TEA (2.2 eq.), add it dropwise at 0 °C to control any exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (20% EtOAc/Hexanes) or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%). Combine the pure fractions and remove the solvent under vacuum to yield the final product.
References
Technical Support Center: Synthesis of Methyl 1,4-di-Boc-piperazine-2-acetate
Welcome to the Technical Support Center for the synthesis of Methyl 1,4-di-Boc-piperazine-2-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. The information provided herein is a synthesis of established chemical principles and practical field-proven insights.
Introduction
The synthesis of C-substituted piperazines, such as this compound, is a critical process in medicinal chemistry due to the prevalence of the piperazine scaffold in pharmaceuticals.[1][2] Unlike N-substituted piperazines, functionalization of the carbon backbone presents unique challenges. This guide will focus on a common synthetic strategy and address the potential pitfalls at each stage.
A plausible and widely utilized approach for synthesizing C-substituted piperazines involves the construction of the piperazine ring from chiral amino acid precursors.[1][3] This method allows for the introduction of desired stereochemistry early in the synthesis. The general workflow we will address is the formation of a piperazine-2-acetic acid ester from a suitable diamine intermediate, followed by the protection of the two nitrogen atoms with tert-butyloxycarbonyl (Boc) groups.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Piperazine Ring during Cyclization
Question: I am attempting to form the piperazine ring from a linear diamine precursor, but I am observing low yields of the desired cyclic product and the formation of unexpected byproducts. What could be the cause and how can I resolve this?
Answer:
Low yields during the piperazine ring formation are a common hurdle. The primary culprits are often competing intramolecular reactions and suboptimal reaction conditions.
Probable Causes and Solutions:
-
Formation of Lactams: A significant side reaction is the formation of a five- or seven-membered lactam instead of the desired six-membered piperazine ring.[4][5] This is particularly prevalent when one of the nitrogen nucleophiles attacks a nearby ester or activated carboxylic acid intended for another step.
-
Solution: Carefully select your protecting group strategy. An orthogonal protecting group strategy, where one amine is protected with a group that can be removed under conditions that do not affect the other, can direct the cyclization more effectively. For instance, using a nosyl (Ns) protecting group on one amine and a Boc group on the other allows for selective deprotection and controlled cyclization.[3]
-
-
Steric Hindrance: Bulky substituents on the diamine precursor can sterically hinder the intramolecular cyclization, slowing down the desired reaction and allowing side reactions to dominate.[5]
-
Solution: If possible, consider a synthetic route where bulky groups are introduced after the piperazine ring has been formed. Alternatively, optimizing reaction conditions such as temperature and reaction time can favor the desired cyclization. Prolonged reaction times at elevated temperatures can sometimes overcome steric barriers, but this must be balanced against the risk of degradation.
-
-
Suboptimal Annulation Conditions: The choice of reagents and conditions for the ring closure is critical.
-
Solution: Explore alternative annulation strategies. For example, reacting a 1,4-diamine with a vinyl diphenyl phosphonium reagent has been shown to be an effective method for forming the piperazine ring, potentially avoiding lactam formation.[5]
-
Issue 2: Racemization at the C2 Position
Question: My starting material is enantiomerically pure, but my final this compound product shows significant racemization. Where is this happening and how can I prevent it?
Answer:
Racemization is a critical issue when synthesizing chiral molecules. In the context of piperazine-2-acetic acid esters, the stereocenter at the C2 position is susceptible to epimerization, particularly under basic or harsh acidic conditions.
Probable Causes and Solutions:
-
Enolate Formation: The hydrogen atom at the C2 position is acidic due to the adjacent ester group. Strong bases can deprotonate this position, leading to the formation of a planar enolate intermediate, which upon reprotonation can result in a mixture of enantiomers.
-
Solution: Avoid the use of strong, non-sterically hindered bases, especially at elevated temperatures. If a base is required, consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Harsh Deprotection/Protection Conditions: The conditions used for adding or removing protecting groups can sometimes lead to epimerization.
-
Solution: For the introduction of the Boc groups, use standard conditions with di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine or DIPEA at room temperature or below.[6] If any acidic deprotection steps are necessary in your synthetic route, consider using milder acidic conditions or alternative protecting groups that can be removed under neutral conditions. Visible light-mediated photocatalyzed epimerization has also been reported as a method to selectively convert to the more stable isomer, which could be a useful strategy if an undesired diastereomer is formed.[7]
-
Issue 3: Incomplete Di-Boc Protection
Question: I am having trouble fully protecting both nitrogen atoms of my piperazine-2-acetic acid ester with Boc groups. I am seeing a mixture of mono-Boc and unprotected starting material.
Answer:
Incomplete protection is a common issue, often stemming from stoichiometry, reaction conditions, or the nature of the substrate itself.
Probable Causes and Solutions:
-
Insufficient Boc₂O: The stoichiometry of the protecting agent is crucial.
-
Solution: Ensure you are using a sufficient excess of Boc₂O (typically 2.2-2.5 equivalents) to drive the reaction to completion for both nitrogen atoms.
-
-
Steric Hindrance: The presence of the methyl acetate group at the C2 position can sterically hinder the N1 nitrogen, making it less reactive than the N4 nitrogen.
-
Solution: Increase the reaction time and/or temperature. However, be mindful that increasing the temperature can also lead to side reactions. A step-wise protection approach, where the less hindered nitrogen is protected first, followed by a second protection step under more forcing conditions for the more hindered nitrogen, could be beneficial.
-
-
Base Selection: The choice and amount of base can influence the reaction rate.
-
Solution: Use a non-nucleophilic base like triethylamine or DIPEA in at least stoichiometric amounts relative to the Boc₂O. The base is necessary to neutralize the acid generated during the reaction.
-
Issue 4: Hydrolysis of the Methyl Ester
Question: During my workup or a subsequent reaction step, I am observing hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I avoid this?
Answer:
Ester hydrolysis can occur under either acidic or basic conditions, particularly in the presence of water.
Probable Causes and Solutions:
-
Basic Workup: Aqueous basic workups (e.g., with sodium bicarbonate or sodium hydroxide) can lead to saponification of the methyl ester.[8]
-
Solution: If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and minimize the contact time. Perform the extraction at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis.
-
-
Acidic Conditions: Prolonged exposure to strong aqueous acids can also catalyze ester hydrolysis.
-
Solution: If your synthesis requires an acidic step, try to use anhydrous acidic conditions (e.g., HCl in dioxane) and minimize the reaction time.
-
-
Purification on Silica Gel: Standard silica gel is slightly acidic and can sometimes cause hydrolysis of sensitive esters, especially if the chromatography is slow.
-
Solution: To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common strategy involves starting from a chiral α-amino acid. The amino acid can be converted to a 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring with the acetic acid ester precursor already in place.[1][3] Following the formation of the piperazine-2-acetic acid ester, the two nitrogen atoms are protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Q2: What are the best practices for purifying the final product?
A2: Purification of piperazine derivatives can be challenging due to their basic nature.[5]
-
Column Chromatography: This is the most common method. To avoid tailing on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Acid-Base Extraction: This can be a powerful technique to separate the basic piperazine product from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid. The piperazine will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Crystallization: If the final product is a solid, recrystallization can be a very effective method for achieving high purity.
Q3: Can I introduce the methyl acetate group after forming the di-Boc piperazine ring?
A3: Yes, this is an alternative approach. It would involve the deprotonation of a C-H bond at the 2-position of 1,4-di-Boc-piperazine to form an enolate, followed by trapping with an electrophile like methyl bromoacetate. However, this method can be challenging due to the need for strong bases (e.g., s-BuLi) and cryogenic temperatures.[9] Side reactions such as elimination can also be an issue.[9]
Experimental Protocols
Protocol 1: Di-Boc Protection of a Piperazine-2-acetic acid ester
-
Dissolve the piperazine-2-acetic acid methyl ester (1.0 eq.) in dichloromethane (DCM) (approx. 0.1 M).
-
Add triethylamine (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq.) in DCM to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 0.1% triethylamine to prevent streaking).
Data Presentation
| Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Piperazine Ring | Lactam formation, Steric hindrance | Orthogonal protecting groups, Optimize reaction conditions, Alternative annulation reagents |
| Racemization at C2 | Enolate formation under basic conditions | Use mild, non-nucleophilic bases; Low reaction temperatures |
| Incomplete Di-Boc Protection | Insufficient Boc₂O, Steric hindrance | Use excess Boc₂O, Increase reaction time/temperature |
| Methyl Ester Hydrolysis | Basic/acidic workup, Acidic silica gel | Use mild workup conditions, Neutralize silica gel |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Piperazine Synthesis
Caption: A logical workflow for troubleshooting low yields.
Relationship between Key Side Reactions
Caption: Interplay of conditions and common side reactions.
References
- 1. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Technical Support Center: Optimizing Yield for Methyl 1,4-di-Boc-piperazine-2-acetate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 1,4-di-Boc-piperazine-2-acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically optimize your reaction yields.
The piperazine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Functionalization of the piperazine ring, particularly at its carbon atoms, offers a pathway to expand three-dimensional chemical space, yet it presents unique synthetic challenges.[2][3][4] The synthesis of this compound, a valuable building block, involves the protection of both nitrogen atoms of a piperazine-2-acetate core. While seemingly straightforward, achieving high yields requires careful control over stoichiometry, reaction conditions, and purification.
This guide is structured to provide both quick answers and deep dives into the underlying chemistry, empowering you to diagnose and solve problems effectively.
Section 1: Reaction Scheme and Mechanistic Overview
The primary transformation is the exhaustive N-acylation of Methyl piperazine-2-carboxylate with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.
Overall Reaction: Methyl piperazine-2-carboxylate + 2.2 eq. Boc₂O → this compound
Reaction Mechanism Diagram
The mechanism involves the sequential nucleophilic attack of the piperazine nitrogens on the electrophilic carbonyl carbon of Boc₂O. The first N-acylation is typically fast, while the second can be slower due to the deactivating effect of the first Boc group and increased steric hindrance.
Caption: Reaction mechanism for the di-Boc protection of Methyl piperazine-2-carboxylate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis? A1: The most frequent issue is incomplete reaction, resulting in a mixture of the starting material, the mono-Boc intermediate, and the desired di-Boc product. This is often due to insufficient Boc₂O, inadequate base, or short reaction times, as the second Boc protection is significantly slower than the first.[5][6]
Q2: Why is my final product contaminated with the mono-Boc species? A2: Contamination with Methyl 1-Boc-piperazine-2-acetate occurs when the reaction does not go to completion. The nucleophilicity of the second nitrogen (N-4) is reduced after the first nitrogen (N-1) is protected, making the second acylation more difficult. To overcome this, using a slight excess of Boc₂O (2.2-2.5 equivalents) and ensuring sufficient reaction time are crucial.[7][8]
Q3: What is the optimal base for this reaction and why? A3: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. The base serves two purposes: it deprotonates the piperazine nitrogens (or their protonated forms) to enhance their nucleophilicity, and it neutralizes the acidic byproducts of the reaction. Using strong, nucleophilic bases like hydroxides can risk hydrolysis of the methyl ester.[9][10]
Q4: Which solvent should I use? A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are recommended.[5] DCM is a common choice as it dissolves the reactants well and is unreactive under the reaction conditions.
Q5: How should I purify the final product? A5: Flash column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution system, typically with ethyl acetate in hexanes, allows for the separation of the non-polar di-Boc product from the more polar mono-Boc intermediate and other impurities.[11][12]
Section 3: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Troubleshooting Workflow Diagram
Use this flowchart to diagnose and resolve common issues leading to low yield.
References
- 1. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Purity of Methyl 1,4-di-Boc-piperazine-2-acetate
Welcome to the technical support center for Methyl 1,4-di-Boc-piperazine-2-acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during the synthesis and purification of this key building block.
Introduction
This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex molecules.[1][2] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient. This guide provides a structured approach to identifying and mitigating common impurities through a series of troubleshooting questions and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound.
Issue 1: My final product has a low overall purity (<95%) after the initial work-up. What are the likely causes and how can I improve it?
Low purity after the initial work-up is a common issue and can stem from several sources. A systematic approach is necessary to identify and address the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction: The synthesis of this compound typically involves the protection of both nitrogen atoms of a piperazine precursor with Di-tert-butyl dicarbonate ((Boc)₂O).[3][4] Incomplete reaction can leave starting materials or partially protected intermediates in your crude product.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
-
Reagent Stoichiometry: Ensure at least two equivalents of (Boc)₂O are used. A slight excess (2.2-2.5 equivalents) can help drive the reaction to completion.
-
Reaction Time and Temperature: While many Boc protections are rapid at room temperature, sterically hindered or less reactive amines may require longer reaction times or gentle heating (e.g., 40 °C).[4][5]
-
-
-
Side Reactions: The formation of by-products is a frequent contributor to low purity.
-
Potential By-products:
-
Troubleshooting:
-
Control of Reaction Conditions: Maintain the recommended reaction temperature and add reagents slowly to minimize localized concentration gradients that can lead to side reactions.
-
Choice of Base: The selection of a suitable base (e.g., triethylamine, DIPEA, or NaOH) is crucial and can influence the reaction outcome.[4] For zwitterionic starting materials, aqueous basic conditions might be necessary to ensure solubility and reactivity.[9]
-
-
-
Ineffective Work-up: The work-up procedure is critical for removing unreacted reagents and some by-products.
-
Troubleshooting:
-
Aqueous Washes: A series of aqueous washes (e.g., with saturated sodium bicarbonate, brine) is effective at removing excess (Boc)₂O and water-soluble impurities.
-
Complete Solvent Removal: Ensure all solvents from the work-up are thoroughly removed under reduced pressure, as residual solvents can interfere with purification and subsequent steps.[10]
-
-
Workflow for Improving Initial Purity
Caption: Troubleshooting workflow for low initial purity.
Issue 2: I am seeing unexpected peaks in my NMR/LC-MS analysis. What could they be?
Unexpected peaks are indicative of impurities that were not removed during the initial work-up. Their identification is key to selecting the right purification strategy.
Common Impurities and Their Identification:
| Impurity | Potential Cause | Analytical Signature (Expected) |
| Mono-Boc-piperazine-2-acetate | Incomplete di-protection of the piperazine ring. | LC-MS: Lower molecular weight peak. ¹H NMR: Presence of an N-H proton signal. |
| tert-Butanol | By-product of the Boc protection reaction.[3] | ¹H NMR: Singlet around 1.2-1.3 ppm. Often removed under high vacuum. |
| Hydrolyzed Ester (Di-Boc-piperazine-2-acetic acid) | Hydrolysis of the methyl ester during basic work-up or storage.[11][12][13] | LC-MS: Peak corresponding to [M-14]+. ¹H NMR: Absence of the methyl ester singlet (~3.7 ppm) and potential broadening of the acid proton. |
| tert-Butyl Adducts | Acid-catalyzed degradation of a Boc group (if exposed to acidic conditions) can generate a tert-butyl cation, which can alkylate the piperazine nitrogen or other nucleophilic sites.[5][14][15][16] | LC-MS: Peak corresponding to [M+56]+. |
| Unreacted Starting Materials | Incomplete reaction. | Peaks corresponding to the starting piperazine derivative in NMR and LC-MS. |
Protocol for Impurity Identification:
-
LC-MS Analysis: Obtain the mass spectrum of your crude product. Compare the observed masses with the expected masses of the potential impurities listed in the table above.
-
¹H NMR Spectroscopy: Carefully analyze the proton NMR spectrum. Look for characteristic signals of impurities, such as the N-H proton of the mono-Boc species or the singlet for tert-butanol. Compare your spectrum with a reference spectrum of the pure product if available.[17]
-
2D NMR (if necessary): If the ¹H NMR is complex, 2D NMR techniques like COSY and HSQC can help in assigning signals and identifying unknown structures.
Issue 3: I am struggling to purify my product using flash column chromatography. What conditions should I use?
Flash column chromatography is a powerful technique for purifying moderately polar compounds like this compound.[] Success depends heavily on the choice of the mobile phase.
Recommended Approach:
-
TLC Analysis for Solvent System Selection:
-
Objective: Find a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4.
-
Procedure:
-
Spot your crude product on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Example Solvent Systems to Test:
-
20% Ethyl Acetate / 80% Hexanes
-
30% Ethyl Acetate / 70% Hexanes
-
40% Ethyl Acetate / 60% Hexanes
-
-
-
Flash Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Use the solvent system determined from your TLC analysis. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective if impurities have very different polarities.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Dry loading (adsorbing the compound onto a small amount of silica gel) is recommended for better resolution.
-
Elution and Collection: Elute the column with the chosen mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Issue 4: My product "oils out" during recrystallization attempts. How can I induce crystallization?
"Oiling out" occurs when a compound separates from the solution as a liquid phase instead of forming crystals.[10] This is a common challenge with Boc-protected compounds, which can be amorphous or have low melting points.[19]
Strategies to Induce Crystallization:
-
Ensure Complete Removal of Solvents: Residual solvents from the reaction or work-up can act as impurities and inhibit crystallization.[10] Dry your crude product thoroughly under high vacuum before attempting recrystallization.
-
Trituration: If you have an oily product, try trituration. This involves stirring or grinding the oil with a solvent in which the product is insoluble (or sparingly soluble). This can often induce solidification.
-
Recommended Solvents for Trituration: Hexanes, diethyl ether, or a mixture of the two.
-
-
Slow Cooling: Dissolve your compound in a minimal amount of a hot solvent in which it has good solubility, and then allow it to cool very slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Solvent/Anti-Solvent System:
-
Dissolve your compound in a small amount of a "good" solvent (e.g., ethyl acetate, dichloromethane).
-
Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexanes, petroleum ether) dropwise until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.[20]
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage condition for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. Due to the presence of a methyl ester, which can be susceptible to hydrolysis, and the acid-labile Boc groups, it is important to protect it from moisture and acidic conditions.[12][21][22] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q2: Are the Boc protecting groups on this molecule stable? A2: The tert-butyloxycarbonyl (Boc) group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[3][23][24] However, it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[5][24] Care should be taken to avoid exposure to strong acids during work-up and purification unless deprotection is intended. The Boc group's stability is generally good at neutral and basic pH.[21][22]
Q3: What analytical techniques are best for assessing the purity of the final product? A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[17]
-
LC-MS: An excellent tool for detecting non-volatile impurities and confirming the molecular weight of the product and any by-products.[25]
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is a powerful method for determining the purity of the compound with high accuracy.
Q4: Can I use an alternative to flash chromatography for purification? A4: Yes, besides flash chromatography and recrystallization, preparative HPLC can be used for high-purity requirements, although it is typically more expensive and time-consuming for larger scales. For smaller scales, preparative TLC is also an option.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Reactions of Piperazines | Ambeed [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Methyl Esters [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. This compound(368441-99-0) 1H NMR [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Boc-Protected Amino Groups [organic-chemistry.org]
- 24. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 25. rsc.org [rsc.org]
preventing decomposition of Methyl 1,4-di-Boc-piperazine-2-acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 1,4-di-Boc-piperazine-2-acetate (CAS: 368441-99-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block. We provide in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Introduction: Understanding the Molecule's Stability
This compound is a valuable synthetic intermediate characterized by three key functional groups: two tert-butoxycarbonyl (Boc) protected amine groups and one methyl ester. The utility of this molecule hinges on the orthogonal stability of these groups. The Boc groups are designed to be stable under basic and nucleophilic conditions but are readily cleaved by acid.[1][2] Conversely, the methyl ester is susceptible to hydrolysis under basic conditions (saponification) but is generally stable to the anhydrous acidic conditions used for Boc deprotection.[3][4] Preventing decomposition is a matter of carefully controlling the experimental environment to avoid conditions that cleave either of these critical functionalities prematurely.
Troubleshooting Guide: Diagnosing and Solving Decomposition Issues
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.
Problem 1: Unexpected Loss of One or Both Boc Groups
-
Symptoms: You observe new, more polar spots by Thin Layer Chromatography (TLC). Your Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows unexpected peaks with masses corresponding to the loss of one Boc group (-100 amu) or both Boc groups (-200 amu).
-
Causality Analysis: The Boc group is highly sensitive to acid. Cleavage proceeds via the formation of a stable tert-butyl cation, a reaction that can be initiated by even trace amounts of acid.[5][6] This is the most common decomposition pathway.
-
Potential Causes & Solutions:
-
Acidic Reagents or Solvents: A reagent you believed to be neutral may be acidic. Certain solvents, like unstabilized chloroform, can generate trace amounts of HCl over time.
-
Solution: Ensure all reagents are from a reliable source and test the pH of any aqueous solutions. Use high-purity, anhydrous solvents. If using chlorinated solvents, opt for those stabilized with amylenes or ethanol.
-
-
Acidic Surfaces: Glassware that was washed with strong acid and inadequately rinsed or neutralized can retain an acidic residue.
-
Solution: Implement a standard glassware washing protocol that includes a final rinse with a dilute basic solution (e.g., 1% triethylamine in methanol) followed by deionized water and oven drying.
-
-
Acidic Chromatography Media: Standard silica gel is inherently acidic and can cause partial or complete Boc deprotection during column chromatography.
-
Solution: Deactivate the silica gel before use by preparing the slurry with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or pyridine. Alternatively, use a different stationary phase like alumina (neutral or basic grade).
-
-
Problem 2: Unintended Hydrolysis of the Methyl Ester
-
Symptoms: LC-MS analysis reveals a peak with a mass corresponding to the free carboxylic acid (-14 amu, i.e., loss of CH₂). ¹H NMR may show the disappearance of the characteristic methyl singlet around 3.7 ppm.
-
Causality Analysis: The methyl ester is an electrophilic site susceptible to nucleophilic attack, most commonly by hydroxide ions in a process known as saponification.[4][7]
-
Potential Causes & Solutions:
-
Basic Workup Conditions: Washing the reaction mixture with basic aqueous solutions (e.g., saturated sodium bicarbonate, carbonate, or hydroxide solutions) can hydrolyze the ester.
-
Solution: If a basic wash is necessary to remove acidic impurities, perform it quickly at low temperatures (0 °C) and minimize contact time. Whenever possible, use milder bases like dilute sodium bicarbonate over stronger ones like sodium hydroxide.
-
-
Strongly Basic Reagents: The use of strong, non-nucleophilic bases (e.g., DBU, LiHMDS) is generally safe, but reagents that are also nucleophilic or contain residual water/hydroxide can pose a risk.
-
Solution: Use freshly opened or purified reagents. Ensure the reaction is conducted under strictly anhydrous conditions if a strong base is required for another transformation in the molecule.
-
-
Problem 3: General Degradation During Storage or a Reaction
-
Symptoms: The compound, which should be a white to off-white solid, appears discolored (yellow or brown).[8][9] Purity analysis of a stored sample shows multiple degradation products.
-
Causality Analysis: Long-term exposure to atmospheric moisture, heat, or light can accelerate both acidic cleavage of the Boc groups (via dissolved CO₂) and hydrolysis of the ester. The piperazine ring itself can also be susceptible to oxidation under certain conditions.[10]
-
Potential Causes & Solutions:
-
Improper Storage: Storing the compound on the benchtop exposes it to humidity, oxygen, and temperature fluctuations.
-
Thermal Instability: Running reactions at elevated temperatures for extended periods can induce thermal decomposition of the Boc group or the piperazine ring.[10][11]
-
Solution: If a reaction requires heat, run a time-course study at the lowest effective temperature to minimize degradation. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? For maximum shelf-life and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar), refrigerated (2-8 °C), and kept in the dark.[8][9] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q2: What is the most likely decomposition pathway I will encounter? The most common and fastest decomposition pathway is the acid-catalyzed cleavage of the Boc groups.[1][5] This is because trace acidic impurities are common in many lab reagents and solvents, and the reaction can proceed rapidly even under seemingly mild conditions.
Q3: Which specific reagents and conditions should I absolutely avoid? The following table summarizes incompatible conditions.
| Functional Group Affected | Incompatible Conditions & Reagents | Rationale |
| Boc Groups | Strong acids (TFA, HCl, H₂SO₄), Lewis acids (AlCl₃, ZnBr₂), acidic media (standard silica gel)[5][12] | Rapidly cleaves the Boc protecting group. |
| Methyl Ester | Strong aqueous bases (LiOH, NaOH, KOH), prolonged exposure to milder aqueous bases (Na₂CO₃)[4][7] | Causes saponification (hydrolysis) to the corresponding carboxylic acid. |
| Entire Molecule | Prolonged heating at high temperatures (>100 °C), strong oxidizing agents.[10][11] | Can lead to thermal degradation of Boc groups or oxidative cleavage of the ring. |
Q4: How can I quickly check the purity of my starting material before an experiment? A quick purity check is highly recommended. Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Look for the characteristic singlets of the two t-butyl groups (~1.4-1.5 ppm, 18H) and the methyl ester (~3.7 ppm, 3H). The absence of significant unidentifiable peaks and the correct integration ratio are good indicators of purity. Alternatively, an LC-MS run can confirm the correct mass and absence of major impurities.
Q5: Is it possible to selectively hydrolyze the methyl ester without removing the Boc groups? Yes, this is a common and intended transformation. The orthogonal nature of these protecting groups allows for selective saponification of the methyl ester under basic conditions that leave the Boc groups intact.[3] A standard method is to use lithium hydroxide (LiOH) in a solvent mixture like THF/Methanol/Water at 0 °C to room temperature.[7]
Experimental Protocols & Visual Guides
Protocol 1: Assessing Purity by ¹H NMR and LC-MS
-
Sample Preparation (¹H NMR): Dissolve ~5 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Confirm the presence of two large singlets for the Boc t-butyl groups at approximately 1.4-1.5 ppm (total integral of 18H).
-
Confirm the presence of the methyl ester singlet at approximately 3.7 ppm (integral of 3H).
-
Analyze the piperazine ring protons (complex multiplets, typically between 2.8-4.2 ppm).
-
Check for the absence of significant impurity peaks, especially around 1.2 ppm (t-butanol, a byproduct of Boc cleavage) or a broad peak indicative of a carboxylic acid proton.
-
-
Analysis (LC-MS): Prepare a dilute solution (~0.1 mg/mL) in acetonitrile or methanol. Inject onto a C18 column and run a standard gradient. Confirm the presence of a single major peak with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Diagram: Key Decomposition Pathways
This diagram illustrates the two primary degradation routes for this compound.
Caption: Primary acidic and basic decomposition pathways.
Diagram: Troubleshooting Workflow
Use this flowchart to systematically diagnose the source of unexpected experimental results.
Caption: A step-by-step workflow for troubleshooting decomposition.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. portal.amelica.org [portal.amelica.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. innospk.com [innospk.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Methyl 1,4-di-Boc-piperazine-2-acetate Reactions
Welcome to the technical support center for Methyl 1,4-di-Boc-piperazine-2-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the work-up and purification of reactions involving this versatile building block. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The piperazine scaffold is a cornerstone in medicinal chemistry, and its derivatives, like the one in focus, are integral to the synthesis of a vast array of bioactive molecules.[1][2] The presence of two tert-butoxycarbonyl (Boc) protecting groups and a methyl ester introduces specific considerations during reaction work-up, which this guide will address in detail.
Section 1: Work-up for Ester Hydrolysis (Saponification)
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation. The stability of the Boc groups under basic conditions makes this a generally straightforward procedure, but challenges can arise during the work-up phase.[3]
Frequently Asked Questions (FAQs): Ester Hydrolysis
Q1: What are the standard conditions for saponifying this compound?
A1: Typically, the methyl ester is hydrolyzed using an alkali metal hydroxide, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of aqueous and organic solvents like tetrahydrofuran (THF), methanol (MeOH), or ethanol (EtOH).[4] The reaction is often performed at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
Q2: Why are the N-Boc groups stable during basic hydrolysis of the methyl ester?
A2: The N-Boc groups are carbamates. Under basic conditions, the hydroxide ion will preferentially attack the more electrophilic carbonyl carbon of the methyl ester. The carbamate carbonyl is less electrophilic due to resonance with the nitrogen lone pair, making it significantly more resistant to nucleophilic attack by hydroxide.[3] While prolonged exposure to harsh basic conditions and high temperatures should be avoided, standard saponification conditions are well-tolerated.
Troubleshooting Guide: Ester Hydrolysis Work-up
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient equivalents of base. 2. Short reaction time or low temperature. 3. Poor solubility of the starting material. | 1. Use at least 1.5-3 equivalents of LiOH or NaOH. 2. Allow the reaction to stir for several hours to overnight. Gentle warming (e.g., to 40 °C) can be applied if necessary, with careful monitoring for potential side reactions. 3. Increase the proportion of the organic co-solvent (e.g., THF, MeOH) to ensure the starting material is fully dissolved. |
| Low Isolated Yield of Carboxylic Acid | 1. The carboxylate product remains in the aqueous layer as its salt after initial extraction. 2. Emulsion formation during extraction. | 1. After the reaction, quench with water and wash with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any non-polar impurities. Then, carefully acidify the aqueous layer with a mild acid (e.g., 1N HCl, citric acid) to a pH of ~4-5. This protonates the carboxylate, making it extractable into an organic solvent like ethyl acetate or dichloromethane (DCM).[5] 2. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps to break up emulsions. |
| Product is a Gummy Solid or Oil | 1. Residual water or solvent. 2. Contamination with inorganic salts. | 1. After drying the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, concentrate the solution under reduced pressure. Co-evaporate with a solvent like toluene to azeotropically remove residual water. 2. If the product precipitates upon acidification, it can be filtered. Washing the filtered solid with cold water can help remove inorganic salts. |
Experimental Protocol: Standard Saponification and Work-up
-
Reaction Setup: Dissolve this compound (1 eq.) in a 3:1 mixture of THF and water.
-
Saponification: Add LiOH·H₂O (2 eq.) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer observed.
-
Quenching & Initial Wash: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x volume) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~4-5 by the dropwise addition of 1N HCl. A white precipitate may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.[5]
Workflow for Saponification Work-up
References
Technical Support Center: Methyl 1,4-di-Boc-piperazine-2-acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 1,4-di-Boc-piperazine-2-acetate (CAS No: 368441-99-0). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the storage, handling, and experimental application of this versatile building block. Our goal is to move beyond simple instructions, offering a rationale for every recommendation to empower you to troubleshoot and optimize your synthetic workflows effectively.
Compound Overview
This compound is a key synthetic intermediate, particularly valued in medicinal chemistry and the development of peptidomimetics.[1][2] Its structure features a piperazine core, a common motif in centrally acting drugs, protected at both nitrogen atoms by acid-labile tert-butyloxycarbonyl (Boc) groups.[2] This di-protection strategy allows for selective transformations at the methyl acetate sidechain or, more commonly, a controlled deprotection to reveal one or both nitrogen atoms for subsequent coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound.
Q1: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound. The Boc protecting groups are sensitive to acidic conditions, and the ester moiety is susceptible to hydrolysis.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | While some suppliers suggest room temperature storage[3], refrigeration minimizes the rate of potential degradation over long-term storage.[4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Although stable in air for short periods, an inert atmosphere prevents gradual degradation from atmospheric moisture and acidic gases (like CO₂). |
| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture and light, which can contribute to hydrolysis and other degradation pathways.[5] |
| Environment | Keep in a dry, well-ventilated place away from incompatible materials.[6] | Prevents accidental contact with acids and strong oxidizing agents that would rapidly decompose the compound.[7] |
Q2: What safety precautions should be taken during handling?
Adherence to standard laboratory safety practices is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid dust.[8]
-
Incompatible Materials: Keep the compound away from strong acids and strong oxidizing agents, as these can cause vigorous and exothermic reactions leading to decomposition.[5][7]
-
Static Discharge: When transferring large quantities of the powder, use spark-proof tools and take precautionary measures against static discharge, as fine organic dusts can be flammable.
Q3: What is the expected stability and what are the potential degradation pathways?
The compound's stability is primarily dictated by the lability of its two functional groups: the Boc-carbamates and the methyl ester. Understanding these vulnerabilities is key to preventing sample degradation.
Caption: Primary degradation pathways for the title compound.
-
Acid-Mediated Deprotection: The Boc groups are highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid), which is the basis for their utility as protecting groups.[9][10] Accidental exposure to acidic vapors or solvents will lead to the formation of the deprotected piperazine salts.
-
Base-Mediated Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of aqueous base (e.g., NaOH, LiOH) or even slowly by moisture, especially if the pH is not neutral.
-
Thermal Decomposition: While the compound has a melting point of around 142-148 °C[4], prolonged exposure to high temperatures can lead to the thermal cleavage of the Boc groups.[11]
Q4: In which common laboratory solvents is this compound soluble?
Solubility is a critical parameter for reaction setup and purification. Based on the compound's structure (a relatively large, non-polar organic molecule), the following solubilities can be expected.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The compound's polarity is well-matched to these solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | Good polarity match for dissolution and reactions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[12] | High | Excellent solvents for a wide range of polarities. |
| Esters | Ethyl Acetate (EtOAc) | Moderate to High | A common solvent for reactions and chromatography. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | May be used, but caution is advised due to the risk of transesterification. |
| Non-Polar | Hexanes, Heptane, Toluene | Low to Insoluble | The molecule is too polar to dissolve well in these solvents. |
| Aqueous | Water | Insoluble | The large, greasy Boc groups prevent dissolution in water. |
Section 2: Troubleshooting Guide for Common Experimental Issues
The primary use of this reagent involves the selective or complete removal of the Boc protecting groups to enable further functionalization. This section provides a logical framework for diagnosing and solving common issues encountered during this critical step.
Caption: Troubleshooting workflow for Boc deprotection experiments.
Q1: My Boc deprotection reaction is incomplete or shows low yield. What are the likely causes and solutions?
This is the most frequent issue. An incomplete reaction points to insufficient activation energy or reagent stoichiometry.
-
Causality: Boc deprotection is an acid-catalyzed equilibrium process. To drive the reaction to completion, a sufficient excess of strong acid is required to protonate the carbamate and facilitate the elimination of the tert-butyl cation.[9][13]
-
Troubleshooting Steps:
-
Verify Acid Quality and Quantity: Ensure your acid (e.g., TFA) is not old or hydrated. Use a larger excess; reactions often require 25-50% TFA in a solvent like DCM.[13]
-
Increase Reaction Time: While often fast, sterically hindered or electronically deactivated substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[13]
-
Gentle Warming: If the reaction is sluggish at room temperature, warming it gently to 35-40°C can increase the rate. However, be aware this can also increase side reactions.[13]
-
Q2: I am observing unexpected side products in my deprotection reaction. What are they and how can I prevent them?
The formation of side products is typically caused by the highly reactive tert-butyl cation that is generated upon cleavage of the Boc group.[10]
-
Causality: This carbocation is a potent electrophile and can alkylate any available nucleophile in the reaction mixture. This can include the deprotected nitrogen of your product, solvent, or other sensitive functional groups.[10][13]
-
Troubleshooting Steps:
-
Use a Scavenger: The most effective solution is to add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or even a small amount of water (2-5%) will rapidly trap the tert-butyl cation, preventing it from reacting with your desired product.[13]
-
Lower the Temperature: Running the reaction at 0°C can sometimes reduce the rate of side reactions relative to the desired deprotection.
-
Change the Acid System: Using a 4M solution of HCl in 1,4-dioxane is an excellent alternative to TFA.[13] The chloride counter-ion is less nucleophilic than trifluoroacetate, and the system can sometimes provide cleaner reactions.
-
Q3: The purification of the deprotected product is proving difficult. What strategies can I employ?
Purification challenges arise from the significant polarity change upon deprotection. The product is often a free amine or, more commonly, an ammonium salt (TFA or HCl salt).
-
Causality: The resulting salt is often highly polar, making it insoluble in common extraction solvents like ethyl acetate and prone to streaking on silica gel chromatography.
-
Troubleshooting Steps:
-
Purification as a Salt: If the product salt precipitates from the reaction mixture (common with HCl/dioxane), it can often be isolated by simple filtration and washing with a non-polar solvent like diethyl ether.
-
Conversion to Free Base for Extraction: To extract the product into an organic layer, the aqueous layer must be basified (e.g., with NaHCO₃, Na₂CO₃, or cooled NaOH) to a pH > 10 to deprotonate the ammonium salt. Confirm the pH with litmus paper before extracting.
-
Chromatography: If chromatography is necessary for the free base, consider adding a small amount of triethylamine (0.5-1%) or ammonia (e.g., using a methanol/ammonia solution) to the mobile phase to prevent streaking on the silica column. For very polar compounds, reverse-phase chromatography (C18) is a powerful alternative.[14]
-
Section 3: Key Experimental Protocols
The following protocols provide a robust starting point for the deprotection of this compound.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
This method is a widely used standard for complete deprotection.
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a "deprotection cocktail" of 50% TFA in DCM. To prevent side reactions, add 2.5% triisopropylsilane (TIS) and 2.5% water to this cocktail.[13]
-
Reaction: Slowly add the deprotection cocktail (4-5 mL per mmol of substrate) to the stirred solution of the starting material at 0°C. After addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. The residue will be the crude TFA salt. To obtain the free amine, dissolve the residue in water, cool to 0°C, and carefully basify with saturated sodium bicarbonate solution or 1M NaOH until the pH is ~10.
-
Purification: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product, which can be further purified if necessary.[15]
Protocol 2: Boc Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and often results in a crystalline hydrochloride salt that can be easily isolated.
-
Preparation: Dissolve this compound (1.0 eq.) in a minimal amount of a co-solvent like methanol or ethyl acetate.
-
Reagent Addition: To the stirred solution, add a commercial solution of 4M HCl in 1,4-dioxane (10-20 eq.) at room temperature.[13]
-
Reaction: Stir the mixture at room temperature. A white precipitate of the hydrochloride salt will often form within minutes. The reaction is typically complete in 1-4 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Once the reaction is complete, add diethyl ether to the slurry to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities. Dry the resulting white solid under vacuum to yield the pure di-hydrochloride salt of the product.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 368441-99-0 [amp.chemicalbook.com]
- 4. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.cn]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. youtube.com [youtube.com]
- 12. METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE CAS#: 129799-08-2 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Strategic Guide to Piperazine Scaffolds: Comparing Methyl 1,4-di-Boc-piperazine-2-acetate with Key Derivatives in Drug Discovery
Introduction: The Enduring Significance of the Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, containing two nitrogen atoms in opposite positions, is a cornerstone in the design of a vast number of therapeutic agents, including blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[3][4] Its prevalence is not coincidental; the piperazine moiety often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility, bioavailability, and the ability to traverse biological membranes.[5][6][7] The two nitrogen atoms serve as key points for molecular interactions, acting as hydrogen bond acceptors or donors, which can fine-tune a molecule's affinity and specificity for its biological target.[7][8]
However, the very presence of two reactive nitrogen atoms presents a significant synthetic challenge: achieving selective functionalization. This guide provides an in-depth comparison of a highly versatile, protected building block, Methyl 1,4-di-Boc-piperazine-2-acetate , against other common piperazine derivatives. We will explore the strategic advantages conferred by its unique structure and provide experimental context to guide researchers in selecting the optimal scaffold for their synthetic campaigns in drug development.
The Core Reagent: In-Depth Analysis of this compound
This compound is a pre-functionalized and fully protected piperazine building block. Its structure offers a triad of strategic advantages for complex molecule synthesis.
-
Complete N-Protection: The presence of two tert-butyloxycarbonyl (Boc) groups renders both nitrogen atoms non-nucleophilic and non-basic. This is crucial for synthetic steps involving strong electrophiles or organometallic reagents that would otherwise react with an unprotected amine. Furthermore, this full protection scheme allows chemists to direct reactions towards other parts of the molecule or to the piperazine ring's carbon atoms.[3]
-
Activated C-H Bonds: The electron-withdrawing nature of the N-Boc groups acidifies the adjacent C-H bonds at the C2 and C3 positions. This makes the scaffold amenable to modern C-H functionalization strategies, such as direct α-lithiation followed by trapping with an electrophile, opening avenues for novel substitutions that are difficult to achieve with traditional methods.[3][9]
-
Versatile C2-Acetate Handle: The methyl acetate group at the C2 position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to a primary alcohol for ether synthesis, or serve as a site for α-functionalization. This built-in functionality bypasses the often-challenging step of directly functionalizing the carbon backbone of the piperazine ring.[10]
Comparative Analysis: Strategic Choices in Piperazine Chemistry
The decision to use this compound hinges on the overall synthetic strategy. Its utility is best understood when compared against more common alternatives.
Alternative 1: Mono-Protected Piperazines (e.g., 1-Boc-piperazine)
1-Boc-piperazine is arguably the most common protected piperazine derivative.[2][11] Its primary advantage is the presence of a free secondary amine, ready for direct functionalization via reactions like reductive amination, acylation, or Buchwald-Hartwig amination.[12][13]
When to Choose Mono-Boc vs. Di-Boc:
-
Choose 1-Boc-piperazine when your synthetic plan calls for immediate N-functionalization and subsequent steps are compatible with the remaining N-H proton. It offers a more direct route to simple N-substituted piperazines.[14][15]
-
Choose this compound when you need to perform chemistry incompatible with a free amine or when the primary goal is to build complexity from the C2-acetate group or through C-H activation. The di-Boc derivative provides orthogonal reactivity, protecting the nitrogens while enabling carbon-centered chemistry.
Alternative 2: Unprotected Piperazine
Using piperazine itself is the most cost-effective option but presents the greatest synthetic challenge due to the symmetrical reactivity of both nitrogen atoms.
Key Challenges and Use Cases:
-
Lack of Selectivity: Reacting piperazine with one equivalent of an electrophile typically yields a mixture of mono-substituted, di-substituted, and unreacted starting material, leading to difficult purifications and low yields.
-
Strategic Use: The main strategy to achieve mono-substitution is to use a large excess of piperazine, which statistically favors the mono-adduct.[16] This is often employed in industrial settings where the cost of the reagent and subsequent separation are justifiable. For complex, multi-step lab syntheses, this approach is generally inefficient.
Alternative 3: Piperazine-2-Carboxylic Acid and its Derivatives
These scaffolds, like the topic compound, possess a C2-functional handle. However, the presence of a free N-H group (or two) makes their reactivity profile different.
Comparison Points:
-
(S)-Piperazine-2-carboxylic acid is a chiral building block used to introduce stereochemistry.[17] However, its free amines can complicate reactions. It often requires an initial protection step, adding to the synthetic sequence.
-
The di-Boc-protected acetate derivative provides this C2 handle in a "ready-to-use" format where the nitrogen reactivity is already masked, streamlining the synthetic workflow.
Data-Driven Comparison
To illustrate the strategic implications of choosing a starting material, the following table outlines a hypothetical synthetic campaign to produce a target molecule requiring both N-arylation and C2-elaboration.
| Feature | This compound | 1-Boc-piperazine |
| Starting Material | Fully protected, C2-functionalized | Mono-protected, requires C2 functionalization |
| Step 1 | Hydrolysis of ester to carboxylic acid | C-H lithiation & carboxylation at C2 |
| Step 2 | Amide coupling with R¹-NH₂ | Protection of second nitrogen (Boc₂) |
| Step 3 | Boc deprotection (removes both Boc groups) | Amide coupling with R¹-NH₂ |
| Step 4 | Selective N-arylation with Ar-X | Boc deprotection (removes both Boc groups) |
| Step 5 | - | Selective N-arylation with Ar-X |
| Estimated # of Steps | 4 | 5 |
| Key Advantage | C2 functionality is pre-installed. | Readily available and lower initial cost. |
| Key Disadvantage | Higher initial cost of starting material. | Requires challenging C-H functionalization step. |
| Overall Strategy | "Top-down" - Elaboration of existing handles. | "Bottom-up" - Building complexity from a simpler core. |
Visualization of Synthetic Strategies
The choice of starting material fundamentally alters the synthetic pathway. The following diagram illustrates the divergent approaches to a common structural target.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innospk.com [innospk.com]
- 12. lifechempharma.com [lifechempharma.com]
- 13. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Methyl 1,4-di-Boc-piperazine-2-acetate in Modern Synthesis
For researchers, scientists, and drug development professionals, the chiral piperazine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in FDA-approved drugs and its ability to favorably modulate pharmacokinetic properties.[1][2] Methyl 1,4-di-Boc-piperazine-2-acetate serves as a common and reliable building block for introducing this valuable motif. However, reliance on a single, symmetrically protected reagent can impose significant limitations on synthetic strategy and molecular diversity.
This guide provides an in-depth comparison of viable and, in many cases, superior alternatives to this benchmark reagent. We will move beyond a simple listing of compounds to explore the strategic implications of choosing a particular synthetic route. The discussion is grounded in mechanistic principles and supported by actionable experimental data to empower chemists to make informed decisions that enhance synthetic efficiency and innovation.
The Benchmark: Understanding this compound
This compound is a C2-functionalized piperazine where both nitrogen atoms are protected by the acid-labile tert-butyloxycarbonyl (Boc) group.
Key Features & Utility:
-
Stability: The di-Boc protection renders the piperazine nitrogens non-nucleophilic, allowing for selective chemistry at the C2-ester position (e.g., hydrolysis followed by amide coupling).
-
Simplicity: It is a commercially available, ready-to-use building block.
Strategic Limitations:
-
Symmetrical Protection: The identical protecting groups on N1 and N4 prevent selective functionalization. Deprotection removes both Boc groups simultaneously, making it challenging to introduce different substituents on each nitrogen in a controlled manner.
-
Limited Diversity: The synthetic pathway is linear and constrains the final structure to derivatives of the initial scaffold.
The typical workflow illustrates this linear approach, which, while reliable, offers minimal flexibility for complex drug development projects where structure-activity relationship (SAR) studies demand diverse analogues.
Caption: Standard workflow using the di-Boc reagent.
Strategic Advancement: Orthogonally Protected Piperazines
The most significant strategic improvement over the di-Boc reagent is the use of orthogonal protecting groups . This approach employs two different protecting groups on N1 and N4 that can be removed under distinct chemical conditions, allowing for sequential and selective functionalization of each nitrogen atom.[3][4] This is the key to building complex, asymmetric piperazine-containing molecules.
A popular and highly effective combination is the use of Boc (acid-labile) and Carboxybenzyl (Cbz, hydrogenolysis-labile) groups, often in the form of 1-Boc-4-Cbz-piperazine-2-carboxylic acid .[5][6][7]
Comparative Analysis of Protecting Group Strategies
| Protecting Group Strategy | N1 Group | N4 Group | N1 Cleavage Condition | N4 Cleavage Condition | Key Advantage |
| Symmetric (Benchmark) | Boc | Boc | Acid (TFA, HCl) | Acid (TFA, HCl) | Simplicity for symmetric products. |
| Orthogonal (Boc/Cbz) | Boc | Cbz | Acid (TFA, HCl)[8][9] | H₂, Pd/C[10] | High selectivity for sequential N-functionalization. |
| Orthogonal (Boc/Bn) | Boc | Benzyl (Bn) | Acid (TFA, HCl) | H₂, Pd/C | Similar to Boc/Cbz; Bn can be more robust. |
| Orthogonal (Fmoc/Boc) | Fmoc | Boc | Base (Piperidine)[4] | Acid (TFA, HCl) | Useful in solid-phase peptide synthesis (SPPS). |
Experimental Protocol: Synthesis of an Orthogonally Protected Piperazide
This protocol details the amide coupling of 1-Boc-4-Cbz-piperazine-2-carboxylic acid with a primary amine, followed by selective deprotection, illustrating the power of the orthogonal approach.
Step 1: Amide Coupling
-
Activation: Dissolve 1-Boc-4-Cbz-piperazine-2-carboxylic acid (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous Dimethylformamide (DMF).[11]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the solution at room temperature for 20 minutes to generate the activated ester.
-
Coupling: Add the desired primary amine (1.1 eq) to the mixture.
-
Reaction: Stir at room temperature for 2-12 hours, monitoring completion by LC-MS.
-
Workup: Dilute the reaction with ethyl acetate, wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to yield the fully protected piperazide.
Step 2: Selective N1 Deprotection & Functionalization
-
Boc Removal: Dissolve the product from Step 1 in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (4-5 eq). Stir at room temperature for 1-2 hours.[8]
-
Workup: Concentrate the solvent in vacuo, re-dissolve in DCM, and wash with saturated NaHCO₃ to neutralize residual acid. Dry and concentrate to yield the N1-deprotected piperazine.
-
N1 Functionalization: The free secondary amine can now be functionalized (e.g., via reductive amination, acylation) without affecting the Cbz group on N4.
Step 3: Selective N4 Deprotection
-
Cbz Removal: Dissolve the N1-functionalized product in Methanol or Ethanol. Add Palladium on Carbon (10% Pd/C, ~5 mol%).
-
Hydrogenolysis: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours until the reaction is complete (monitored by TLC or LC-MS).[10]
-
Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final, selectively functionalized product.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. SnAP Reagents - Enamine [enamine.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Piperazine Synthesis: A Comparative Analysis of Efficiency and Practicality
For researchers, scientists, and professionals in drug development, the piperazine moiety is a cornerstone of modern medicinal chemistry. Its presence in numerous blockbuster drugs, from antipsychotics to anticancer agents, underscores its importance as a privileged scaffold.[1][2] The dual nitrogen atoms within the six-membered ring impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, making it a desirable building block in drug design.[3] However, the efficiency of synthesizing piperazine and its derivatives can vary dramatically depending on the chosen synthetic route.
This guide provides an in-depth, objective comparison of the most common and cutting-edge methods for synthesizing piperazine building blocks. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind these synthetic choices, offering field-proven insights to help you select the optimal strategy for your research and development needs.
Comparing the Titans: Key Synthetic Routes to Piperazine Derivatives
The synthesis of piperazine derivatives can be broadly categorized into several key strategies. Here, we compare the most prevalent methods: traditional multi-step synthesis involving protecting groups, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, and reductive amination. We will also touch upon industrial-scale synthesis and emerging green chemistry approaches.
The Classical Approach: The Plight of Protecting Groups
Historically, the synthesis of mono-substituted piperazines was a multi-step affair, often hampered by low yields and the formation of undesired di-substituted byproducts.[4] The conventional and widely used method relies on the use of protecting groups, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the nitrogen atoms.[4]
The Causality Behind the Choice: The use of a protecting group allows for selective functionalization of the second nitrogen atom. However, this introduces additional steps for protection and deprotection, increasing the overall synthesis time and reducing the overall yield.
Logical Relationship: Traditional Protected Piperazine Synthesis
Caption: A simplified workflow of the traditional multi-step synthesis of mono-substituted piperazines using a Boc protecting group.
The Game Changer: Buchwald-Hartwig Amination
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized the synthesis of N-aryl piperazines.[5][6][7] This powerful method allows for the direct formation of a carbon-nitrogen bond between an aryl halide and piperazine, often with high yields and excellent functional group tolerance.[5][8]
Expertise in Action: The success of a Buchwald-Hartwig reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[5] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, especially with less reactive aryl chlorides.[5] The development of air- and moisture-stable palladium pre-catalysts has further enhanced the practicality of this method, enabling rapid reactions under aerobic conditions.[6]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A flowchart illustrating the key steps in a typical Buchwald-Hartwig amination protocol for the synthesis of N-aryl piperazines.
The Workhorse: Reductive Amination
Reductive amination is a versatile and widely used method for the N-alkylation of piperazines.[9] This one-pot reaction involves the formation of an imine or iminium ion from piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.[9]
Self-Validating Protocol: The choice of reducing agent is critical in reductive amination. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion and do not reduce the starting carbonyl compound.[10] The reaction is typically carried out in a single pot, making it an efficient and practical method for generating libraries of N-substituted piperazine derivatives for structure-activity relationship (SAR) studies.[9]
Signaling Pathway: Reductive Amination Mechanism
Caption: A simplified diagram showing the mechanistic pathway of a reductive amination reaction for N-alkylation of piperazine.
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies.
| Synthetic Route | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Traditional (Protected) | Variable (often lower overall) | Multi-day | Well-established, good for complex molecules | Multi-step, use of protecting groups, lower atom economy[4] |
| Buchwald-Hartwig Amination | High (often >90%) | 10 min - 24 h | High yields, excellent functional group tolerance, direct C-N bond formation[5][6] | Use of expensive palladium catalysts and ligands, requires inert atmosphere[5] |
| Reductive Amination | Good to Excellent | 4 - 24 h | One-pot procedure, wide substrate scope, mild reaction conditions[9][10] | Requires a suitable carbonyl compound, potential for over-alkylation |
| One-Pot (Protonated Piperazine) | High (up to 95%) | Variable (can be rapid with microwave) | One-step, no protecting groups, cost-effective, "green" approach[4] | May not be suitable for all substrates, potential for di-substitution |
Industrial Scale and Green Chemistry Perspectives
On an industrial scale, the synthesis of piperazine often starts from readily available bulk chemicals like ethylene oxide and ammonia or ethylenediamine and ethylene glycol.[11][12][13] These processes are optimized for cost-effectiveness and high throughput, though they may involve harsh conditions such as high temperatures and pressures.[14][15]
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods for piperazine and its derivatives.[16][17] These approaches focus on principles such as one-pot reactions to reduce waste, the use of heterogeneous catalysts for easy separation and reuse, and the application of microwave-assisted synthesis to accelerate reaction times.[4][16] The one-pot synthesis of monosubstituted piperazines from a protonated piperazine is a prime example of a greener alternative to the traditional protecting group strategy.[4]
Detailed Experimental Protocol: One-Pot Synthesis of Monosubstituted Piperazines
This protocol is based on a simplified and efficient one-pot procedure for the preparation of a wide range of monosubstituted piperazine derivatives, avoiding the need for protecting groups.[4]
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Appropriate alkylating or arylating agent (e.g., benzyl bromide)
-
Methanol
-
Heterogeneous catalyst (e.g., metal ions supported on a commercial polymeric resin)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
Procedure:
-
Preparation of Piperazine Monohydrochloride: In the reaction vessel, dissolve free piperazine in methanol. Add an equimolar amount of piperazine dihydrochloride to the solution. Stir the mixture until a homogenous solution of piperazine monohydrochloride is formed.
-
Reaction Setup: To the solution of piperazine monohydrochloride, add the heterogeneous catalyst.
-
Addition of Reagent: Slowly add the alkylating or arylating agent (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with methanol and reused.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the desired monosubstituted piperazine derivative.
Conclusion
The synthesis of piperazine building blocks is a mature field with a diverse array of methodologies. While traditional methods involving protecting groups remain relevant for certain complex syntheses, modern catalytic approaches such as the Buchwald-Hartwig amination and reductive amination offer superior efficiency and versatility for many applications. Furthermore, the development of one-pot, "green" synthetic protocols is paving the way for more sustainable and cost-effective production of these vital pharmaceutical intermediates. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to advance their drug discovery programs with greater efficiency and confidence.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 15. US3138598A - Method for preparing piperazines - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC-Based Purity Validation of Methyl 1,4-di-Boc-piperazine-2-acetate
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1,4-di-Boc-piperazine-2-acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the impurity profile of the final drug substance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, grounded in experimental data and established scientific principles.
The Central Role of Purity in Drug Synthesis
The presence of impurities can have significant consequences, potentially altering the pharmacological and toxicological properties of the final drug product.[1] For a molecule like this compound, which contains two acid-labile tert-butyloxycarbonyl (Boc) protecting groups, the potential for impurity generation during synthesis and storage is considerable.[2][3][4] Common impurities may arise from incomplete reaction, side reactions such as the formation of t-butyl esters, or degradation.[5][6] Therefore, a robust and validated analytical method is paramount to ensure the quality of this critical intermediate.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of compounds in a mixture.[1][7][8][9] Its high resolution, sensitivity, and reproducibility make it the preferred method for purity analysis in the pharmaceutical industry.[10][11]
The Rationale Behind Method Selection for this compound
The chemical structure of this compound—a non-volatile, moderately polar molecule with UV-absorbing carbamate groups—makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.
-
Reversed-Phase Chromatography: This mode of HPLC is well-suited for separating compounds with varying degrees of hydrophobicity.[12] The Boc-protected piperazine derivative is significantly non-polar and will be well-retained on a C18 column, allowing for effective separation from more polar or less retained impurities.[13]
-
UV Detection: The presence of the carbamate functional groups in the Boc protecting groups provides sufficient UV absorbance, typically around 210-220 nm, for sensitive detection.[13]
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates a typical workflow for the HPLC-based purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Detailed Experimental Protocol for HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13][14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[13][14]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[13][14]
-
Gradient Program: A typical gradient could be 30% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 30% B.[14]
-
Column Temperature: 30 °C.[14]
-
Detection Wavelength: 215 nm.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[13][14]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Establishing a Stability-Indicating Method: Forced Degradation Studies
To ensure that the HPLC method is capable of separating the main compound from its potential degradation products, a forced degradation study is essential.[15][16] This involves subjecting the sample to various stress conditions to intentionally induce degradation.[17][18]
Forced Degradation Protocol
Stress Conditions (as per ICH Q1A(R2) guidelines): [17][19]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[18]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[18]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
After exposure to each stress condition, the samples are analyzed by the developed HPLC method to assess for the formation of new peaks and to ensure that these are well-resolved from the main peak.
Comparison with Alternative Analytical Techniques
While HPLC is the primary choice, other analytical techniques can provide complementary information or may be considered in specific contexts.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[20]
-
Applicability to this compound: This compound is non-volatile and would require derivatization to increase its volatility for GC analysis.[21][22][23][24] This additional sample preparation step introduces complexity and potential for variability.
-
Advantages: GC can offer high separation efficiency and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[21][22]
-
Limitations: The need for derivatization is a significant drawback.[21][23] Furthermore, the thermal lability of the Boc protecting groups could lead to on-column degradation, complicating the analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of compound purity without the need for a reference standard of the analyte itself.
-
Applicability to this compound: ¹H qNMR is well-suited for this molecule. The distinct signals of the Boc groups and other protons can be integrated and compared to a certified internal standard of known purity and concentration.[25][26]
-
Advantages: qNMR is a non-destructive technique that provides structural information in addition to quantification. It is considered a primary ratio method, offering high accuracy and traceability.[27]
-
Limitations: qNMR may have lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.[25] Peak overlap can also be a challenge in complex mixtures.
Comparative Summary of Analytical Techniques
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Applicability | Excellent for non-volatile compounds.[9] | Requires derivatization for non-volatile compounds.[21][23] | Applicable to soluble compounds with NMR-active nuclei.[28] |
| Sensitivity | High, especially with UV or MS detection.[9][10][11] | High, particularly with MS detection.[21] | Generally lower than HPLC for trace analysis.[25] |
| Resolution | High separation efficiency.[9][10][11] | Very high separation efficiency for volatile compounds.[21] | Depends on spectral dispersion; can be limited by peak overlap. |
| Sample Preparation | Simple dissolution and filtration. | Requires derivatization, which can be complex.[21][23] | Requires accurate weighing and dissolution with an internal standard.[26] |
| Quantification | Relative (Area %) or external/internal standard. | External or internal standard. | Absolute quantification against an internal standard.[25] |
| Key Advantage | Versatility, robustness, and wide applicability.[9][10][11] | Excellent for volatile impurities. | Provides structural information and absolute quantification. |
| Key Limitation | Requires reference standards for absolute quantification. | Not suitable for non-volatile or thermally labile compounds without derivatization.[21] | Lower sensitivity for trace impurities.[25] |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of this compound, a validated, stability-indicating HPLC method stands as the most robust and reliable primary technique. Its ability to separate and quantify the main component and its potential impurities with high sensitivity and resolution is unmatched for routine quality control.
However, a multi-faceted approach that incorporates orthogonal techniques provides the highest level of assurance. qNMR can be invaluable for the absolute purity determination of reference standards and for providing structural confirmation of the main compound and any isolated impurities. While GC is less suitable for the primary purity assessment of this non-volatile compound, it could be a valuable tool for specifically quantifying any volatile impurities that may be present.
The logical relationship between these techniques in a comprehensive validation strategy is illustrated below.
Caption: Integrated Analytical Strategy for Purity Validation.
By leveraging the strengths of each of these analytical tools, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of the entire drug manufacturing process. This commitment to rigorous analytical validation is fundamental to delivering safe and effective medicines.
References
- 1. moravek.com [moravek.com]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 10. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. Pharma Stability – Audit-Ready Stability Studies, Always [pharmastability.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. benchchem.com [benchchem.com]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 23. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 24. books.rsc.org [books.rsc.org]
- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 26. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 27. emerypharma.com [emerypharma.com]
- 28. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Spectroscopic Comparison of Piperazine Isomers: A Guide for Researchers
In the realm of drug development and chemical research, the accurate identification of isomers is paramount. Piperazine and its aromatic isomers, pyrazine and pyrimidine, all share the same molecular formula (C₄H₁₀N₂ for piperazine and C₄H₄N₂ for the diazines), yet their distinct structural arrangements lead to significantly different chemical, physical, and pharmacological properties. This guide provides an in-depth spectroscopic comparison of these isomers, offering experimental insights and data to aid researchers in their unambiguous identification.
Introduction: The Importance of Isomer Differentiation
Piperazine, a saturated heterocycle, and its aromatic counterparts, pyrazine (1,4-diazine) and pyrimidine (1,3-diazine), are foundational scaffolds in medicinal chemistry.[1] Piperazine derivatives are integral to a wide array of pharmaceuticals, including antipsychotics and antihistamines.[2][3] Pyrazine and pyrimidine are also key components in various bioactive molecules.[4] The seemingly subtle shift in nitrogen atom placement dramatically alters the molecule's electronic distribution, geometry, and reactivity. Consequently, robust and reliable analytical methods for differentiating these isomers are crucial for quality control, reaction monitoring, and drug discovery.
This guide will explore the application of four primary spectroscopic techniques for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) and Raman Spectroscopy
-
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers, providing detailed information about the chemical environment of each proton and carbon atom.[5]
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectra of piperazine, pyrazine, and pyrimidine are strikingly different due to variations in symmetry and electronic effects.
-
Piperazine: As a saturated, non-aromatic ring, piperazine typically exhibits a single, often broad, signal for its eight equivalent methylene protons in a flexible chair conformation. The chemical shift is generally in the upfield region (around 2.8-3.0 ppm). The NH protons give rise to a separate, often broad, signal that can exchange with D₂O.
-
Pyrazine: Due to its high degree of symmetry (D2h point group), all four protons on the aromatic ring are chemically equivalent. This results in a single, sharp singlet in the downfield aromatic region, typically around 8.6 ppm.[6][7]
-
Pyrimidine: The lower symmetry of pyrimidine (C2v) results in three distinct proton environments. The proton at the C2 position is the most deshielded due to its position between two nitrogen atoms, appearing at approximately 9.26 ppm. The equivalent protons at C4 and C6 appear around 8.78 ppm, and the proton at C5 is the most shielded, appearing around 7.46 ppm.[6]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Isomer | H-2 | H-3 | H-4/H-6 | H-5 | Methylene (CH₂) | NH |
| Piperazine | - | - | - | - | ~2.8-3.0 | Variable (broad) |
| Pyrazine | 8.59 | 8.59 | 8.59 | 8.59 | - | - |
| Pyrimidine | 9.26 | - | 8.78 | 7.46 | - | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[6]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy further corroborates the structural differences.
-
Piperazine: In its symmetrical chair conformation, piperazine shows a single signal for its four equivalent methylene carbons, typically in the range of 45-50 ppm.
-
Pyrazine: The four equivalent carbons in the highly symmetric pyrazine ring result in a single signal around 145.9 ppm.[6]
-
Pyrimidine: Pyrimidine displays three distinct carbon signals. The C2 carbon is the most deshielded (~158.4 ppm), followed by the C4/C6 carbons (~156.9 ppm), and the C5 carbon being the most shielded (~121.9 ppm).[6]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Isomer | C-2 | C-3 | C-4/C-6 | C-5 | Methylene (CH₂) |
| Piperazine | - | - | - | - | ~45-50 |
| Pyrazine | 145.9 | 145.9 | 145.9 | 145.9 | - |
| Pyrimidine | 158.4 | - | 156.9 | 121.9 | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[6]
Experimental Protocol: NMR Analysis
A standardized protocol for NMR analysis is crucial for obtaining reproducible and high-quality data.
dot
Caption: Workflow for NMR spectral analysis.[8]
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecules. The key differences arise from the presence of N-H and C-H bonds in the saturated piperazine ring versus the C-H and C=N bonds in the aromatic pyrazine and pyrimidine rings.
Key Differentiating Vibrational Modes
-
Piperazine: The IR and Raman spectra of piperazine are characterized by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region and a prominent N-H stretching band around 3200-3400 cm⁻¹.[9] C-N stretching vibrations are typically observed in the 1199-1323 cm⁻¹ range.[9]
-
Pyrazine and Pyrimidine: As aromatic systems, pyrazine and pyrimidine exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹.[10] They also show characteristic ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region.[10] A significant distinguishing feature is the absence of the N-H stretching band seen in piperazine.
Table 3: Key Differentiating IR/Raman Bands (cm⁻¹)
| Vibrational Mode | Piperazine | Pyrazine & Pyrimidine |
| N-H Stretch | ~3200-3400 | Absent |
| Aliphatic C-H Stretch | ~2800-3000 | Absent |
| Aromatic C-H Stretch | Absent | >3000 |
| C=C, C=N Ring Stretch | Absent | ~1400-1600 |
| C-N Stretch | ~1199-1323 | Present (part of ring modes) |
Note: Frequencies are approximate.[9][10]
Experimental Protocol: FTIR/Raman Spectroscopy
dot
Caption: General workflow for FTIR/Raman analysis.[11][12]
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same nominal molecular mass (84 g/mol for the diazines), high-resolution mass spectrometry can confirm their elemental composition. The key to differentiation lies in their distinct fragmentation patterns upon ionization.
-
Piperazine: The fragmentation of piperazine is typical of a saturated amine, often involving the loss of alkyl fragments.
-
Pyrazine and Pyrimidine: These aromatic isomers exhibit more complex fragmentation patterns due to their stable ring structures.[13] A common fragmentation pathway for pyrimidine involves the loss of a neutral molecule of hydrogen cyanide (HCN).[14] Pyrazine, being more symmetrical, can show different fragmentation pathways.[15] The fragmentation of pyrimidine derivatives often involves cleavage of the pyrimidine moiety.[16][17]
Table 4: Key Mass Spectrometry Features
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| Piperazine | m/z 86 | Loss of alkyl fragments |
| Pyrazine | m/z 80 | Ring fragmentation |
| Pyrimidine | m/z 80 | Loss of HCN (m/z 27) |
Experimental Protocol: Mass Spectrometry
dot
Caption: A generalized workflow for mass spectrometry analysis.
Conclusion: A Multi-faceted Approach
While each spectroscopic technique offers valuable insights, a combination of methods provides the most definitive identification of piperazine, pyrazine, and pyrimidine. ¹H and ¹³C NMR spectroscopy are typically the most conclusive due to the distinct chemical shifts and multiplicities arising from the unique symmetries and electronic environments of the isomers. Vibrational spectroscopy serves as a rapid and effective method to distinguish the saturated piperazine from its aromatic counterparts. Mass spectrometry, particularly with detailed fragmentation analysis, provides confirmation of molecular weight and offers further structural clues for differentiation. By understanding the principles behind each technique and the characteristic spectral features of each isomer, researchers can confidently and accurately identify these important chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. scispace.com [scispace.com]
- 12. FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Methyl 1,4-di-Boc-piperazine-2-acetate: A Cost-Benefit Analysis for Synthetic Strategy
In the landscape of modern drug discovery and medicinal chemistry, the piperazine scaffold remains a privileged motif, integral to the structure of numerous FDA-approved therapeutics.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing solubility and bioavailability.[2] However, the synthetic elaboration of the piperazine core, particularly the introduction of substituents at the carbon atoms, presents a nuanced challenge for chemists. This guide provides an in-depth cost-benefit analysis of utilizing Methyl 1,4-di-Boc-piperazine-2-acetate as a strategic building block, comparing it with alternative synthetic routes for accessing C2-functionalized piperazines. We will delve into the practicalities of cost, synthetic efficiency, and strategic flexibility, supported by experimental protocols and data, to empower researchers in making informed decisions for their synthetic campaigns.
The Central Role of C2-Substituted Piperazines
While N-substituted piperazines are commonplace in pharmaceutical agents, carbon-substituted piperazines represent a less explored but increasingly important area for generating novel chemical matter with three-dimensional diversity.[3] Substitution at the C2 position, in particular, allows for the introduction of a variety of pharmacophoric elements that can engage with biological targets in unique ways. This compound serves as a valuable, orthogonally protected synthon for introducing a carboxymethylated piperazine unit, a versatile handle for further chemical transformations.
Primary Synthetic Route: The Pre-functionalized Building Block Approach
The most direct method for incorporating the desired moiety is through the use of a pre-functionalized building block like this compound. This approach hinges on the availability and cost of the starting material and the efficiency of its synthesis.
Synthesis of this compound
Experimental Protocol: Esterification of 1,4-di-Boc-piperazine-2-carboxylic acid
-
Materials:
-
1,4-di-Boc-piperazine-2-carboxylic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Cost-Benefit Analysis of the Building Block Approach
Benefits:
-
Efficiency in Late-Stage Synthesis: For complex multi-step syntheses, using a pre-functionalized building block can significantly reduce the number of synthetic steps, saving time and resources.
-
Orthogonal Protection: The two Boc groups provide robust protection for the nitrogen atoms, allowing for a wide range of chemical transformations to be performed on the methyl ester or other parts of the molecule without affecting the piperazine nitrogens. The Boc groups can be readily removed under acidic conditions.
-
Predictability: The reactions involving the coupling of this building block are generally well-behaved and predictable, leading to higher success rates in complex synthetic routes.
Costs:
-
High Initial Cost: The primary drawback is the cost of the starting material. As of early 2026, the cost of this compound from commercial suppliers is relatively high for research quantities. Similarly, the precursor, 1,4-di-Boc-piperazine-2-carboxylic acid, also commands a significant price.
-
Limited Availability: While available from several suppliers, it may not be a stock item, potentially leading to delays in research timelines.
Alternative Synthetic Strategies
For projects where the cost of the pre-functionalized building block is prohibitive or when greater flexibility in analogue synthesis is desired from an earlier stage, alternative synthetic strategies are viable.
Alternative 1: De Novo Synthesis of the Piperazine Ring
A more cost-effective, albeit longer, approach is the construction of the substituted piperazine ring from simple, inexpensive acyclic precursors. Several methods have been reported for the synthesis of substituted piperazine-2-acetic acid esters starting from amino acids.[5][6]
Illustrative Workflow: De Novo Synthesis from Amino Acids
Caption: A generalized workflow for the de novo synthesis of substituted piperazine-2-acetic acid esters.
Benefits:
-
Lower Starting Material Cost: This approach utilizes readily available and inexpensive amino acids as starting materials, significantly reducing the upfront cost.
-
High Degree of Customization: This strategy allows for the introduction of a wide variety of substituents on the piperazine ring by simply changing the starting amino acid, offering greater flexibility for structure-activity relationship (SAR) studies.
Costs:
-
Increased Step Count: The de novo synthesis is a multi-step process, typically involving 5-7 steps, which increases the overall time and labor required.
-
Yield and Purification Challenges: Multi-step syntheses can suffer from lower overall yields, and purification of intermediates can be challenging, requiring significant effort in chromatography.
-
Stereochemical Control: While starting from chiral amino acids can introduce stereocenters, maintaining stereochemical integrity throughout the synthetic sequence can be a challenge.
Alternative 2: Direct C-H Functionalization
A more modern and atom-economical approach is the direct functionalization of a C-H bond on a pre-formed N-protected piperazine ring. This strategy avoids the need for pre-functionalized starting materials and can significantly shorten synthetic routes. The lithiation of an α-carbon to a nitrogen atom in an N-Boc protected piperazine, followed by trapping with an electrophile, is a well-established method.[7][8]
Experimental Protocol: Direct α-Lithiation and Carboxymethylation of N-Boc-Piperazine
-
Materials:
-
1,4-di-Boc-piperazine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetrahydrofuran (THF), anhydrous
-
Methyl chloroformate (ClCO₂Me)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1,4-di-Boc-piperazine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
-
Slowly add s-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add methyl chloroformate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired C2-carboxymethylated piperazine.
-
Benefits:
-
Atom Economy and Step-Efficiency: This approach is highly atom-economical and can significantly reduce the number of synthetic steps compared to de novo synthesis.
-
Direct Introduction of Functionality: It allows for the direct installation of the desired functional group onto the piperazine core.
Costs:
-
Harsh Reaction Conditions: The use of strong organolithium bases requires strictly anhydrous conditions and low temperatures (-78 °C), which may not be suitable for all substrates or scalable in all laboratory settings.
-
Regioselectivity Issues: While the Boc group directs lithiation to the α-position, there can be challenges with regioselectivity, especially with more complex piperazine derivatives.
-
Safety Concerns: Organolithium reagents are pyrophoric and require careful handling.
Comparative Summary
| Feature | This compound (Building Block) | De Novo Synthesis | Direct C-H Functionalization |
| Starting Material Cost | High | Low | Moderate |
| Number of Steps | 1 (for incorporation) | 5-7 | 1-2 |
| Time Efficiency | High | Low | High |
| Flexibility for Analogs | Moderate | High | High |
| Scalability | Good | Moderate | Challenging |
| Reaction Conditions | Generally Mild | Varied | Harsh (cryogenic, anhydrous) |
| Overall Yield | High (for coupling) | Variable (often lower overall) | Moderate to Good |
Conclusion and Recommendations
The choice of synthetic strategy for accessing C2-carboxymethylated piperazines is a critical decision that depends on the specific goals of the research project, available budget, and timeline.
-
For late-stage functionalization in complex syntheses where time and predictability are paramount, and budget allows, using this compound is the superior choice. The upfront cost is offset by the significant reduction in synthetic steps and increased probability of success.
-
For early-stage drug discovery programs focused on generating a diverse library of C-substituted piperazine analogs for SAR studies, the de novo synthesis from amino acids offers the most cost-effective and flexible approach. While more time-consuming, the ability to readily access a wide range of derivatives from inexpensive starting materials is a major advantage.
-
Direct C-H functionalization represents a powerful and modern alternative for researchers comfortable with organometallic chemistry. It offers a highly efficient route to the desired products, although the stringent reaction conditions and potential for regioselectivity issues must be carefully considered.
Ultimately, a thorough evaluation of the cost of starting materials, the value of researcher time, and the strategic goals of the synthesis will guide the most prudent and effective path forward. This guide provides the foundational data and experimental context to facilitate that decision-making process.
References
- 1. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. (R)-1,4-di-Boc-piperazine-2-carboxylic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of Methyl 1,4-di-Boc-piperazine-2-acetate in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical scaffolds, piperazine derivatives hold a privileged position due to their versatile biological activities and favorable pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical comparison of Methyl 1,4-di-Boc-piperazine-2-acetate, a key building block for introducing the C-functionalized piperazine motif, with alternative synthetic strategies. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide your research and development efforts.
The Significance of C-Functionalized Piperazines
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in numerous FDA-approved drugs.[4] While traditionally, substitutions have been focused on the nitrogen atoms, functionalization of the carbon backbone of the piperazine ring has emerged as a critical strategy to explore new chemical space and enhance the specificity and potency of drug candidates.[1][3] This C-functionalization allows for the introduction of diverse substituents that can modulate the molecule's three-dimensional structure, lipophilicity, and interactions with biological targets.
This compound serves as a valuable precursor for creating these C2-substituted piperazines. The di-Boc protection of the nitrogen atoms prevents unwanted side reactions and allows for selective modification at the C2 position via the acetate group.
Synthetic Strategies for Piperazine-2-Acetic Acid Esters: A Comparative Analysis
The synthesis of piperazine-2-acetic acid esters, including the title compound, can be approached through several synthetic routes. Here, we compare the prevalent methods, highlighting their advantages and disadvantages.
Method 1: Multi-step Synthesis from Chiral Amino Acids
A common and versatile approach to enantiomerically pure piperazine-2-acetic acid esters involves a multi-step synthesis starting from readily available chiral amino acids.[5][6][7] This strategy offers excellent control over stereochemistry, a crucial aspect in modern drug design.
General Workflow:
Caption: A generalized workflow for the synthesis of piperazine-2-acetic acid esters from chiral amino acids.
Causality of Experimental Choices:
-
Starting Material: The choice of the initial amino acid directly dictates the stereochemistry and the substituent at a specific position on the final piperazine ring.
-
Protecting Groups: The use of orthogonal protecting groups (e.g., Boc, Cbz, Nosyl) is critical for selective manipulation of the two nitrogen atoms in the piperazine core during subsequent synthetic steps.
-
Cyclization Strategy: The formation of the piperazine ring is a key step. Intramolecular cyclization is often favored as it can proceed with high efficiency. The choice of reaction conditions for this step is crucial to avoid side reactions like lactam formation.[5]
Experimental Protocol: Synthesis of a 3-Substituted Piperazine-2-Acetic Acid Ester (Illustrative Example) [5]
-
Reduction of N-Boc Amino Acid: The starting N-Boc protected amino acid is reduced to the corresponding amino alcohol using a suitable reducing agent like borane-tetrahydrofuran complex.
-
Mesylation and Azide Displacement: The hydroxyl group of the amino alcohol is converted to a good leaving group (e.g., mesylate) and subsequently displaced by an azide to introduce the second nitrogen functionality.
-
Reduction of Azide: The azide is reduced to a primary amine, for example, by catalytic hydrogenation.
-
Aza-Michael Addition: The resulting diamine undergoes an aza-Michael addition with an appropriate α,β-unsaturated ester.
-
Intramolecular Cyclization: The final piperazine ring is formed through an intramolecular cyclization, often promoted by a suitable base.
Data Comparison:
| Method | Starting Material | Key Steps | Typical Yield | Stereocontrol | Advantages | Disadvantages |
| From Amino Acids | Chiral Amino Acids | Multi-step (5-7 steps) | Moderate to Good | Excellent | High stereopurity, diverse substituents possible. | Lengthy synthesis, potential for racemization in some cases.[5] |
| Direct C-H Functionalization | N-Boc Piperazine | Photoredox or metal catalysis | Variable | Moderate to Good | Atom economical, shorter route. | Substrate scope can be limited, regioselectivity challenges.[3][8] |
| [4+2] Cycloaddition | Dienes and Imines | Cycloaddition | Good | Good | Convergent synthesis. | Limited availability of substituted starting materials. |
Method 2: Direct C-H Functionalization
Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds, offering a more atom-economical and potentially shorter route to C-substituted piperazines.[3][8] Photoredox catalysis and transition-metal-catalyzed reactions are at the forefront of this approach.
General Workflow:
Caption: A simplified representation of direct C-H functionalization of a piperazine ring.
Causality of Experimental Choices:
-
Catalyst System: The choice of photocatalyst or metal catalyst is critical for the efficiency and selectivity of the C-H activation. Iridium and ruthenium-based photocatalysts are commonly employed.[3]
-
Coupling Partner: The nature of the coupling partner (e.g., an acrylate or a vinyl sulfone) determines the functional group introduced at the carbon position.
-
Reaction Conditions: Light intensity, temperature, and solvent all play a significant role in the outcome of photoredox-catalyzed reactions.
Challenges and Considerations:
While promising, direct C-H functionalization of piperazines can present challenges in controlling regioselectivity, especially when multiple C-H bonds are available for activation. Over-functionalization can also be a competing side reaction.
Applications of this compound in Drug Discovery
This compound and its derivatives are valuable building blocks for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[9] The piperazine scaffold is a well-established pharmacophore in many CNS drugs, and the ability to introduce substituents at the C2 position allows for the fine-tuning of their pharmacological properties.[10]
Examples of Therapeutic Areas:
-
Antipsychotics and Antidepressants: The piperazine moiety is a key component of many drugs used to treat psychiatric disorders. C-functionalization can lead to compounds with improved receptor binding affinity and selectivity.
-
Neurodegenerative Diseases: Substituted piperazines are being investigated as potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease.
-
Antimicrobial and Antifungal Agents: Piperazine derivatives have shown promising activity against various pathogens.[11][12][13]
Alternative Building Blocks and Comparative Performance
While this compound is a versatile building block, other C-functionalized piperazine precursors and alternative heterocyclic scaffolds can also be employed in drug discovery.
Alternative Piperazine Building Blocks:
-
Piperazine-2-carboxylic acid derivatives: These compounds offer a direct handle for amide bond formation and further diversification.
-
2-Halopiperazines: The halogen atom can be displaced through various cross-coupling reactions to introduce a wide range of substituents.
Alternative Heterocyclic Scaffolds:
-
Morpholines: Replacing one nitrogen of the piperazine ring with an oxygen atom can significantly alter the compound's polarity and hydrogen bonding capabilities.
-
Piperidines: These six-membered rings with a single nitrogen atom are also prevalent in many pharmaceuticals and offer a different structural framework.
The choice between these alternatives depends on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
Conclusion
This compound stands as a crucial building block for the synthesis of C-functionalized piperazines, enabling the exploration of novel chemical space in drug discovery. While multi-step syntheses from chiral amino acids offer excellent stereocontrol, emerging techniques like direct C-H functionalization provide more atom-economical routes. The selection of the optimal synthetic strategy and building block requires a thorough understanding of the underlying chemical principles and the specific goals of the research program. This guide provides a comparative framework to aid researchers in making informed decisions for the efficient and effective development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | NSF Public Access Repository [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 12. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
The Strategic Advantage of C-Substituted Piperazines: A Comparative Guide to Methyl 1,4-di-Boc-piperazine-2-acetate in Drug Discovery
For the discerning medicinal chemist, the piperazine ring is a familiar and trusted ally. It is a privileged scaffold, gracing the structures of numerous FDA-approved drugs and acting as a versatile linchpin in countless discovery programs.[1][2][3] Its appeal lies in its favorable physicochemical properties, including enhanced aqueous solubility and the presence of two readily functionalizable nitrogen atoms that allow for modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the carbon backbone of the ring largely unexplored.[5] This guide delves into the strategic advantages of moving beyond simple N-substituted piperazines by focusing on a C-substituted building block: Methyl 1,4-di-Boc-piperazine-2-acetate .
We will explore the nuanced benefits this specific scaffold offers over traditional piperazine building blocks and other bioisosteric replacements. This guide will provide actionable insights, comparative data, and detailed experimental protocols to empower researchers to leverage the full potential of C-substituted piperazines in their drug discovery endeavors.
The Limitations of Unsubstituted Piperazine Cores and the Rise of C-Substitution
While the traditional piperazine moiety is undeniably useful, its symmetrical and flexible nature can sometimes be a double-edged sword. Over-reliance on this simple scaffold can lead to challenges in achieving high target specificity and can introduce metabolic liabilities.[4] The exploration of bioisosteres—chemical groups with similar physical or chemical properties that produce comparable biological effects—has been a common strategy to mitigate these issues.[4][6][7]
However, an often-overlooked strategy is the introduction of substituents directly onto the carbon atoms of the piperazine ring. This approach offers a powerful method to:
-
Introduce Chirality and 3D Complexity: C-substitution allows for the creation of chiral centers, leading to a more defined three-dimensional structure. This can significantly enhance binding affinity and selectivity for the biological target.
-
Fine-Tune Physicochemical Properties: The addition of substituents to the carbon framework can modulate lipophilicity, polarity, and metabolic stability in ways that are not always achievable through N-substitution alone.
-
Explore Novel Chemical Space: C-substituted piperazines represent a relatively untapped area of chemical space, offering opportunities for the discovery of novel intellectual property.[5]
This compound (CAS 368441-99-0) is an exemplary building block that embodies these advantages.[8][9][10] The di-Boc protection allows for sequential and controlled functionalization of the nitrogen atoms, while the methyl acetate group at the C-2 position introduces a key point of diversity and chirality.
Comparative Analysis: this compound vs. Alternatives
To fully appreciate the utility of this compound, a head-to-head comparison with simpler piperazine building blocks and common bioisosteres is essential.
| Building Block | Key Advantages | Key Disadvantages | Optimal Use Cases |
| N-Boc-piperazine | - Readily available and cost-effective- Simple to functionalize at the unprotected nitrogen | - Achiral and conformationally flexible- Can lead to metabolic instability (N-dealkylation) | - Rapid exploration of SAR at the N-position- As a simple linker or solubilizing group |
| This compound | - Introduces a chiral center and 3D complexity- Allows for diverse functionalization at the acetate moiety- Di-Boc protection enables sequential N-functionalization | - More complex synthesis and higher cost- Stereochemical control can be challenging | - When 3D architecture is critical for target binding- To create more rigid and specific ligands- For generating novel chemical entities |
| Diazaspiroalkanes | - Rigidified conformation can improve binding affinity- Can offer improved metabolic stability over piperazine | - Synthesis can be complex- May significantly alter physicochemical properties | - As a direct bioisosteric replacement for piperazine to improve PK properties- To lock the conformation of a flexible linker |
| Bridged Diazabicycloalkanes | - Highly constrained and conformationally defined- Can provide high target selectivity | - Challenging synthesis- Limited commercial availability of diverse analogs | - When a highly rigid scaffold is required for optimal pharmacophore presentation |
Case Study: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters
The workflow for such a synthesis can be visualized as follows:
Caption: Synthetic workflow for 3-substituted piperazine-2-acetic acid esters.
This synthetic route allows for the introduction of various substituents at the 3-position, starting from readily available chiral amino acids, thus enabling a systematic exploration of the structure-activity relationship (SAR) around the piperazine core.[5]
Experimental Protocols
To facilitate the application of these insights, we provide detailed, self-validating protocols for key transformations involving protected piperazine-2-carboxylic acid derivatives.
Protocol 1: Amide Coupling of a Protected Piperazine-2-Carboxylic Acid
This protocol describes a standard procedure for forming an amide bond between a carboxylic acid on the piperazine scaffold and a primary amine using HATU as the coupling agent.
Materials:
-
N-protected piperazine-2-carboxylic acid derivative (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected piperazine-2-carboxylic acid derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Trustworthiness: This protocol is self-validating through in-process controls (TLC or LC-MS) to monitor reaction completion, followed by standard workup and purification procedures. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Boc-Deprotection of a Piperazine Derivative
This protocol outlines the removal of a Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected piperazine derivative (1.0 eq)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Trustworthiness: The completeness of the deprotection can be monitored by TLC or LC-MS. The final product should be characterized by NMR and mass spectrometry to confirm the removal of the Boc group.
Caption: General workflow for elaborating this compound.
Conclusion: A Strategic Choice for Modern Drug Discovery
The strategic incorporation of C-substituted piperazines, exemplified by the versatile building block This compound , represents a significant step forward in the rational design of novel therapeutics. By moving beyond the traditional, and often crowded, chemical space of N-substituted piperazines, medicinal chemists can unlock new opportunities to enhance potency, selectivity, and pharmacokinetic profiles. The introduction of chirality and three-dimensional complexity, coupled with the ability to fine-tune physicochemical properties, makes these scaffolds invaluable tools in the quest for next-generation medicines. While the synthesis of these more complex building blocks may require additional steps, the potential rewards in terms of improved drug candidates often justify the investment. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of C-substituted piperazines in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
- 8. This compound | 368441-99-0 [amp.chemicalbook.com]
- 9. 368441-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound|å æçå° [klamar-reagent.com]
Assessing the Novelty of Methyl 1,4-di-Boc-piperazine-2-acetate: A Comparative Guide for Synthetic and Medicinal Chemists
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous blockbuster drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] Recent advances continue to highlight its importance in developing novel therapeutic agents, from antibacterials to antipsychotics.[3][4] This guide provides an in-depth assessment of a specific, yet underexplored derivative: Methyl 1,4-di-Boc-piperazine-2-acetate . We will dissect its synthetic accessibility, compare its structural and reactive properties against common alternatives, and project its potential utility as a novel building block for drug discovery professionals.
The Target Molecule: Synthesis and Characterization
While direct literature on the synthesis of this compound is scarce, a chemically sound and efficient route can be postulated based on established methodologies for analogous structures.[5] The proposed synthesis begins with commercially available piperazine-2-carboxylic acid.[6][7]
Proposed Synthetic Workflow
The synthesis is envisioned as a three-step process, prioritizing robust reactions and ease of purification.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Plausible Approach
Step 1: Esterification of Piperazine-2-carboxylic Acid
-
Suspend piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC or LC-MS indicates completion.
-
Remove the solvent under reduced pressure to yield the crude methyl piperazine-2-carboxylate as its hydrochloride salt.
Causality: The use of thionyl chloride in methanol is a classic and highly effective method for the esterification of amino acids. It generates methyl chloroformate in situ, which readily reacts with the carboxylic acid. The hydrochloride salt of the product is typically a crystalline solid, facilitating isolation.
Step 2: Di-Boc Protection
-
Dissolve the crude methyl piperazine-2-carboxylate hydrochloride salt in dichloromethane (DCM).
-
Add triethylamine (Et3N) (2.5 eq) to neutralize the salt and act as a base.
-
Add di-tert-butyl dicarbonate (Boc anhydride, 2.2 eq) to the solution.[8]
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and mono-Boc intermediate.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Causality: The use of an excess of Boc anhydride and a suitable base like triethylamine drives the reaction towards di-protection of both nitrogen atoms of the piperazine ring.[9] This step is crucial for installing the protecting groups that will define the compound's unique reactivity.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pure compound.
Predicted Analytical Data
Precise characterization is essential to confirm the structure and purity of the synthesized compound.[10] The following table summarizes the expected spectroscopic data.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ ~4.5 ppm (m, 1H, N-CH-CO₂Me), 3.7 ppm (s, 3H, OCH₃), 3.0-4.0 ppm (m, 6H, piperazine ring protons), 1.45 ppm (s, 18H, 2 x Boc) |
| ¹³C NMR (CDCl₃) | δ ~170 ppm (C=O, ester), ~154 ppm (C=O, Boc), ~80 ppm (C(CH₃)₃), ~55 ppm (N-CH-CO₂Me), ~52 ppm (OCH₃), 40-50 ppm (piperazine ring carbons), ~28 ppm (C(CH₃)₃) |
| Mass Spec (ESI+) | Expected m/z: [M+H]⁺ = 359.2, [M+Na]⁺ = 381.2 |
Assessing Novelty: A Comparative Analysis
The novelty of this compound lies not just in its structure, but in the strategic advantages it may offer over existing building blocks.
Structural Comparison: The Di-Boc Advantage
The use of protecting groups is fundamental in multi-step synthesis.[11] The di-Boc protection of the piperazine core offers distinct characteristics compared to other strategies.
Caption: Comparison of piperazine protection strategies and their reactivity.
The di-Boc derivative presents a unique case. While seemingly over-protected, it offers complete masking of the nucleophilicity of the piperazine nitrogens. This allows for chemistry to be directed exclusively at the ester functionality (e.g., hydrolysis or amidation) without interference from the ring nitrogens. Furthermore, the potential for a stepwise or complete deprotection under acidic conditions provides a gateway to either mono- or di-functionalization of the piperazine core post-modification of the acetate group.[12][13] This contrasts with mono-protected derivatives where one nitrogen is always reactive, and unprotected piperazines which often lead to mixtures of products.
Comparison with Commercially Available Alternatives
A survey of chemical suppliers reveals several related piperazine-2-carboxylic acid derivatives.
| Compound | Protection Strategy | Key Feature/Advantage | Potential Limitation |
| Piperazine-2-carboxylic acid[7] | Unprotected | Low cost, readily available starting material. | Both nitrogens and the carboxylic acid are reactive. |
| 1-Boc-piperazine-2-carboxylic acid[14] | Mono-Boc | Allows for selective functionalization at N4. | N1 is still a reactive secondary amine. |
| 1-Cbz-piperazine-2-carboxylic acid | Mono-Cbz | Cbz group removable by hydrogenolysis (orthogonal to Boc). | Hydrogenolysis conditions may not be compatible with all functional groups. |
| This compound | Di-Boc, Methyl Ester | Fully protected nitrogens; ester allows for further chemistry. | Requires deprotection to access piperazine nitrogens. |
The title compound's novelty is in its "fully protected" state, making it an ideal intermediate for synthetic routes where the piperazine nitrogens must remain unreactive through several steps before a final, controlled deprotection and functionalization.
Potential Applications in Drug Discovery
The structural features of this compound make it a promising scaffold for several therapeutic areas. The piperazine-2-acetic acid moiety is a key component in various biologically active molecules.
-
Antihistamines: The structure bears resemblance to the core of cetirizine, a well-known second-generation antihistamine.[15] The di-Boc derivative could serve as a starting point for novel analogues with modified pharmacokinetic profiles.
-
Antimicrobial Agents: Piperazine derivatives have shown significant potential as antibacterial and antifungal agents.[16][17] The acetate side chain can be converted to various amides or other functional groups to explore structure-activity relationships in this space.
-
CNS Agents: The piperazine ring is prevalent in drugs targeting the central nervous system.[4] The controlled, stepwise functionalization enabled by the di-Boc protection strategy could be leveraged to synthesize libraries of compounds for screening against various CNS targets.
Conclusion
While not a commercially ubiquitous building block, This compound presents a compelling case for novelty and utility in synthetic and medicinal chemistry. Its value is rooted in the strategic advantage of complete nitrogen protection, allowing for selective chemistry at the C2-acetate side chain. The ability to subsequently deprotect and functionalize the piperazine core in a controlled manner opens avenues for the synthesis of complex and novel molecular architectures that may be challenging to access with more conventional, partially protected piperazine derivatives. This guide provides a foundational framework for its synthesis and a comparative analysis that underscores its potential as a valuable, albeit specialized, tool for the discerning drug development professional.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. Piperazine-2-carboxylic acid | 2762-32-5 | FP15649 [biosynth.com]
- 8. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Cetirizine - Wikipedia [en.wikipedia.org]
- 16. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 17. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
